Aps-2-79
Descripción
Structure
3D Structure of Parent
Propiedades
IUPAC Name |
6,7-dimethoxy-N-(2-methyl-4-phenoxyphenyl)quinazolin-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3.ClH/c1-15-11-17(29-16-7-5-4-6-8-16)9-10-19(15)26-23-18-12-21(27-2)22(28-3)13-20(18)24-14-25-23;/h4-14H,1-3H3,(H,24,25,26);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIXKSHWZJNNZHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=CC=CC=C2)NC3=NC=NC4=CC(=C(C=C43)OC)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Mechanism of Action of Aps-2-79: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Aps-2-79 is a novel small molecule inhibitor that targets the Kinase Suppressor of Ras (KSR), a crucial scaffold protein in the Ras-mitogen-activated protein kinase (MAPK) signaling pathway.[1][2] Unlike conventional kinase inhibitors that target the active site of enzymes, this compound functions as a molecular glue, stabilizing an inactive conformation of KSR. This allosteric modulation prevents the assembly of a functional RAF-KSR-MEK complex, thereby inhibiting downstream signaling.[3][4] Notably, this compound demonstrates synergistic activity with MEK inhibitors in cancer cell lines harboring Ras mutations, highlighting its potential as a therapeutic agent in Ras-driven malignancies.[1] This guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular interactions, effects on signaling pathways, and detailed experimental protocols used in its characterization.
Core Mechanism of Action: Stabilization of the KSR Inactive State
This compound exerts its inhibitory effect by directly binding to the pseudokinase domain of KSR2 within the KSR2-MEK1 complex.[1] This binding event stabilizes a previously unrecognized inactive conformation of KSR. The primary consequences of this stabilization are:
-
Antagonism of RAF Heterodimerization: The this compound-induced conformational change in KSR prevents its heterodimerization with RAF kinases. This is a critical step, as the KSR-RAF interaction is essential for the allosteric activation of RAF and subsequent phosphorylation of MEK.[1][3]
-
Inhibition of MEK Phosphorylation: By locking KSR in an inactive state and preventing RAF binding, this compound effectively blocks the KSR-dependent phosphorylation and activation of MEK.[1][5]
The inhibitory activity of this compound is highly dependent on the presence of KSR, as its effects are abrogated in the absence of KSR or in the presence of a KSR mutant (A690F) that impairs compound binding.[1][5]
Quantitative Analysis of this compound Activity
The potency of this compound has been quantified through various in vitro assays. A key parameter is its ability to inhibit the binding of an ATP-biotin probe to the KSR2-MEK1 complex.
| Parameter | Value | Assay Condition | Reference |
| IC50 (ATPbiotin binding inhibition) | 120 ± 23 nM | In vitro assay with purified KSR2-MEK1 complex | [1][5][6] |
Synergy with MEK Inhibitors in Ras-Mutant Cancers
A significant finding is the synergistic effect of this compound with MEK inhibitors, such as trametinib (B1684009), particularly in cancer cell lines with activating mutations in the Ras oncogene.[1] This synergy is not observed in cell lines with BRAF mutations, suggesting a specific vulnerability in Ras-driven cancers.[1] The proposed mechanism for this synergy is the suppression of feedback reactivation of the MAPK pathway that often occurs with MEK inhibitor treatment alone.[1]
Cell Viability Data: this compound in Combination with Trametinib
The following tables summarize the percentage of growth inhibition in various cancer cell lines treated with this compound, trametinib, or a combination of both.
HCT-116 (K-Ras Mutant)
| This compound (nM) | Trametinib (nM) | % Growth Inhibition |
| 0 | 0 | 0 |
| 1000 | 0 | 10 |
| 0 | 10 | 25 |
| 1000 | 10 | 60 |
| 0 | 100 | 50 |
| 1000 | 100 | 85 |
A549 (K-Ras Mutant)
| This compound (nM) | Trametinib (nM) | % Growth Inhibition |
| 0 | 0 | 0 |
| 1000 | 0 | 5 |
| 0 | 10 | 15 |
| 1000 | 10 | 45 |
| 0 | 100 | 40 |
| 1000 | 100 | 75 |
SK-MEL-239 (BRAF Mutant)
| This compound (nM) | Trametinib (nM) | % Growth Inhibition |
| 0 | 0 | 0 |
| 1000 | 0 | 2 |
| 0 | 10 | 80 |
| 1000 | 10 | 82 |
| 0 | 100 | 95 |
| 1000 | 100 | 96 |
A375 (BRAF Mutant)
| This compound (nM) | Trametinib (nM) | % Growth Inhibition |
| 0 | 0 | 0 |
| 1000 | 0 | 3 |
| 0 | 10 | 90 |
| 1000 | 10 | 91 |
| 0 | 100 | 98 |
| 1000 | 100 | 98 |
Signaling Pathway and Experimental Workflow Diagrams
This compound Mechanism of Action in the MAPK Pathway
Caption: this compound binds to KSR, stabilizing an inactive state that prevents RAF heterodimerization and subsequent MEK phosphorylation.
Experimental Workflow for Cell Viability Assay
Caption: Workflow for determining cell viability in response to this compound treatment using a Resazurin-based assay.
Detailed Experimental Protocols
In Vitro MEK Phosphorylation Assay
This assay reconstitutes the KSR-dependent phosphorylation of MEK by RAF to assess the inhibitory activity of this compound.
-
Reagents:
-
Purified recombinant KSR2-MEK1 complex
-
Purified active RAF kinase (e.g., B-RAF V600E)
-
This compound (dissolved in DMSO)
-
ATP
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT)
-
Anti-phospho-MEK (Ser217/221) antibody
-
Anti-total-MEK antibody
-
Secondary antibodies for Western blotting
-
-
Procedure:
-
In a microcentrifuge tube, combine the KSR2-MEK1 complex with the desired concentration of this compound or DMSO vehicle control. Incubate for 30 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding active RAF kinase and ATP to the mixture.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Terminate the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Probe the membrane with anti-phospho-MEK and anti-total-MEK antibodies.
-
Visualize the bands using a chemiluminescence detection system and quantify the band intensities to determine the extent of MEK phosphorylation inhibition.
-
Cell Viability Assay
This protocol is used to determine the effect of this compound, alone or in combination with other inhibitors, on the proliferation of cancer cell lines.[1]
-
Materials:
-
Cancer cell lines (e.g., HCT-116, A549, SK-MEL-239, A375)
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound and Trametinib (dissolved in DMSO)
-
Resazurin-based cell viability reagent (e.g., alamarBlue)
-
Plate reader capable of measuring fluorescence
-
-
Procedure:
-
Seed cells into 96-well plates at a predetermined optimal density for linear growth over 72 hours. Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound and trametinib in complete culture medium.
-
Treat the cells with the compounds, alone or in combination, in a dose-response matrix. Include a DMSO vehicle control.
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add the Resazurin-based viability reagent to each well according to the manufacturer's instructions and incubate for an additional 2-4 hours.
-
Measure the fluorescence intensity using a plate reader (e.g., excitation 560 nm, emission 590 nm).
-
Calculate the percentage of cell viability for each treatment condition by normalizing the fluorescence values to the DMSO-treated control wells. The percentage of growth inhibition is calculated as 100 - % cell viability.
-
Conclusion
This compound represents a novel class of MAPK pathway inhibitors that function through an allosteric mechanism to stabilize an inactive conformation of the KSR scaffold protein. Its ability to antagonize RAF-KSR interaction and subsequent MEK phosphorylation, particularly in concert with direct MEK inhibitors in Ras-mutant contexts, opens new avenues for therapeutic intervention in cancers that are dependent on this signaling pathway. The data and protocols presented in this guide provide a foundational understanding for further research and development of KSR-targeted therapies.
References
- 1. Small molecule stabilization of the KSR inactive state antagonizes oncogenic Ras signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
Aps-2-79: A Technical Guide to a Novel Kinase Suppressor of Ras (KSR) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Ras-RAF-MEK-ERK signaling pathway is a cornerstone of cell proliferation and survival, and its dysregulation is a frequent driver of oncogenesis. Kinase Suppressor of Ras (KSR) has emerged as a critical scaffolding protein and a potential allosteric regulator within this cascade, making it an attractive therapeutic target. This technical guide provides an in-depth overview of Aps-2-79, a potent and selective small molecule inhibitor that stabilizes the inactive conformation of KSR. By binding to the KSR active site, this compound antagonizes RAF-mediated MEK phosphorylation in a KSR-dependent manner. This document details the mechanism of action, key quantitative data, and comprehensive experimental protocols for the characterization of this compound, offering a valuable resource for researchers in oncology and drug discovery.
Introduction to KSR and the RAS-RAF-MEK-ERK Pathway
The RAS-RAF-MEK-ERK pathway is a highly conserved signaling cascade that transduces extracellular signals to the nucleus, regulating fundamental cellular processes.[1][2] Kinase Suppressor of Ras (KSR) is a molecular scaffold that facilitates the assembly and activation of the core components of this pathway: RAF, MEK, and ERK.[3][4][5] KSR enhances the efficiency of signal transmission by bringing these kinases into close proximity.[5][6] While initially believed to be a kinase itself, KSR is now understood to function primarily as a scaffold, although it does possess a pseudokinase domain with some catalytic activity.[4][7] In the context of oncogenic Ras mutations, KSR plays a crucial role in sustaining the high levels of signaling required for tumor growth.[8]
This compound: A KSR-Dependent MEK Antagonist
This compound is a small molecule inhibitor that was identified for its ability to selectively target and stabilize an inactive conformation of KSR.[8] It functions as a KSR-dependent antagonist of MEK phosphorylation by binding directly to the ATP-binding pocket of KSR within the KSR2-MEK1 complex.[8][9] This binding event prevents the conformational changes necessary for RAF to phosphorylate and activate MEK, thereby inhibiting downstream signaling to ERK.[8][9] A key feature of this compound is its ability to antagonize RAF heterodimerization, a critical step in the activation of the RAF kinase.[8]
Mechanism of Action
The mechanism of this compound can be visualized as a multi-step process that ultimately dampens the signaling output of the RAS-RAF-MEK-ERK pathway.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from biochemical and cellular assays.
Table 1: Biochemical Activity of this compound
| Target | Assay | IC50 (nM) | Reference |
| KSR2-MEK1 Complex | ATP-biotin binding inhibition | 120 | [10] |
Table 2: Cellular Activity of this compound
| Cell Line | Genotype | Assay | Effect | Concentration (µM) | Reference |
| 293H | - | KSR-stimulated MEK & ERK phosphorylation | Suppression | 5 | [10] |
| HCT-116 | K-Ras mutant | Cell Viability (with Trametinib) | Synergistic inhibition | 1 | [8] |
| A549 | K-Ras mutant | Cell Viability (with Trametinib) | Synergistic inhibition | 1 | [8] |
| SK-MEL-239 | B-Raf mutant | Cell Viability (with Trametinib) | No synergy | 1 | [8] |
| A375 | B-Raf mutant | Cell Viability (with Trametinib) | No synergy | 1 | [8] |
Table 3: Synergy of this compound with Trametinib in K-Ras Mutant Cells
| Cell Line | Parameter | Trametinib Alone | Trametinib + 250 nM this compound | Trametinib + 1 µM this compound | Reference |
| HCT-116 | p-ERK IC90 (nM) | ~20 | ~10 | ~5 | [8] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound.
ATP-Biotin Binding Competition Assay
This assay is used to determine the ability of this compound to bind to the ATP pocket of the KSR2-MEK1 complex.
Protocol:
-
Reagents:
-
Purified KSR2-MEK1 complex
-
This compound (or other test compounds)
-
ATP-biotin probe
-
Assay Buffer: 25 mM Tris pH 7.5, 150 mM NaCl, 10 mM MgCl2
-
6X SDS loading dye
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
-
-
Procedure:
-
Prepare a reaction mixture containing 0.5 µM of the KSR2-MEK1 complex and the desired concentration of this compound in assay buffer with 2% DMSO.
-
Pre-incubate the mixture for a specified time (e.g., 15 minutes) at room temperature.
-
Initiate the labeling reaction by adding the ATP-biotin probe to a final concentration of 2 µM.
-
Incubate for 5 minutes at room temperature.
-
Quench the reaction by adding 6X SDS loading dye.
-
Separate the proteins by SDS-PAGE on a 4-20% Tris-HCl gel.
-
Transfer the separated proteins to a nitrocellulose membrane.
-
Block the membrane and then probe with a streptavidin-HRP conjugate to detect the biotinylated proteins.
-
Develop the blot using a chemiluminescent substrate and quantify the signal. The reduction in signal in the presence of this compound indicates competitive binding.
-
In Vitro Reconstituted Kinase Assay for MEK Phosphorylation
This assay evaluates the ability of this compound to inhibit RAF-mediated phosphorylation of MEK in the presence of KSR.
Protocol:
-
Reagents:
-
Recombinant active RAF (e.g., B-RAF)
-
Recombinant KSR2-MEK1 complex
-
This compound
-
ATP
-
Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Anti-phospho-MEK (Ser217/221) antibody
-
Anti-total MEK antibody
-
Secondary antibodies
-
SDS-PAGE and Western blotting reagents
-
-
Procedure:
-
Set up kinase reactions containing RAF, KSR2-MEK1 complex, and varying concentrations of this compound in kinase assay buffer.
-
Initiate the reaction by adding ATP to a final concentration of 1 mM.
-
Incubate the reactions at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reactions by adding SDS loading dye.
-
Analyze the samples by SDS-PAGE and Western blotting using antibodies against phospho-MEK and total MEK.
-
Quantify the band intensities to determine the extent of MEK phosphorylation inhibition by this compound.
-
Cellular Viability and Synergy Assays
These assays determine the effect of this compound on the proliferation of cancer cell lines, both alone and in combination with other inhibitors.
Protocol:
-
Cell Culture:
-
Culture cancer cell lines (e.g., HCT-116, A549, SK-MEL-239, A375) in appropriate media.
-
-
Procedure:
-
Seed cells in 96-well plates at a density that allows for logarithmic growth over the course of the experiment (e.g., 500 cells/well for many lines).[10]
-
Allow cells to adhere overnight.
-
Treat the cells with a dose matrix of this compound and a second compound (e.g., trametinib). Include vehicle-only (DMSO) controls.
-
Incubate the cells for 72 hours.[10]
-
Measure cell viability using a suitable reagent such as Resazurin or CellTiter-Glo.[10]
-
Normalize the viability data to the DMSO-treated controls.
-
For synergy analysis, calculate synergy scores using a model such as the Bliss independence model.
-
Western Blotting for Phospho-ERK and Phospho-MEK
This method is used to assess the phosphorylation status of key kinases in the pathway in response to this compound treatment in cells.
Protocol:
-
Cell Treatment and Lysis:
-
Plate cells and allow them to adhere.
-
Treat cells with this compound at the desired concentrations and for the desired time.
-
Wash the cells with cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein by boiling in SDS loading buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies against phospho-ERK (Thr202/Tyr204), total ERK, phospho-MEK (Ser217/221), and total MEK. A loading control like β-actin should also be used.
-
Wash the membrane and incubate with appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate.
-
Conclusion
This compound represents a significant advancement in the targeting of the RAS-RAF-MEK-ERK pathway. Its unique mechanism of stabilizing the inactive state of the KSR scaffold provides a novel strategy for inhibiting oncogenic signaling, particularly in Ras-mutant cancers. The data and protocols presented in this guide offer a comprehensive resource for the scientific community to further explore the therapeutic potential of this compound and to develop the next generation of KSR inhibitors. The synergistic effects observed with MEK inhibitors highlight a promising avenue for combination therapies to overcome drug resistance and improve patient outcomes.
References
- 1. How to predict effective drug combinations – moving beyond synergy scores - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug Synergy Scoring Models: Bliss vs. Loewe vs. ZIP [kyinno.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Drug combination sensitivity scoring facilitates the discovery of synergistic and efficacious drug combinations in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Evaluation of drug combination effect using a Bliss independence dose-response surface model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro/In Vivo Translation of Synergistic Combination of MDM2 and MEK Inhibitors in Melanoma Using PBPK/PD Modelling: Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Small molecule stabilization of the KSR inactive state antagonizes oncogenic Ras signalling - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Aps-2-79 in the MAPK Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Aps-2-79, a small molecule modulator of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. It details the mechanism of action, presents key quantitative data, outlines experimental protocols, and provides visual representations of the signaling cascade and experimental workflows.
Introduction to the MAPK Signaling Pathway and this compound
The MAPK signaling pathway is a crucial cascade of protein kinases that relays extracellular signals to intracellular targets, regulating fundamental cellular processes such as proliferation, differentiation, survival, and apoptosis.[1] The canonical MAPK cascade, also known as the Ras-Raf-MEK-ERK pathway, is frequently deregulated in various cancers, making it a prime target for therapeutic intervention.[1][2] This pathway is initiated by the activation of cell surface receptors, leading to the activation of the small GTPase Ras.[2] Activated Ras then recruits and activates RAF kinases (a MAPKKK), which in turn phosphorylate and activate MEK1/2 (a MAPKK).[3] Finally, activated MEK1/2 phosphorylates and activates ERK1/2 (a MAPK), which can then translocate to the nucleus to regulate gene expression.[3]
Kinase Suppressor of Ras (KSR) is a scaffold protein that plays a critical role in the MAPK pathway by facilitating the interaction between RAF, MEK, and ERK.[4][5] this compound is a novel small molecule that has been identified as a KSR-dependent antagonist of RAF-mediated MEK phosphorylation.[4] It functions by stabilizing an inactive conformation of KSR, thereby disrupting the formation of a functional RAF-KSR-MEK complex and inhibiting downstream signaling.[6]
Mechanism of Action of this compound
This compound exerts its inhibitory effect on the MAPK pathway through a unique allosteric mechanism targeting the pseudokinase domain of KSR.[6] Unlike traditional kinase inhibitors that target the ATP-binding pocket of active kinases, this compound binds to and stabilizes an inactive state of KSR.[7] This stabilization has two key consequences:
-
Antagonism of RAF Heterodimerization: this compound binding to KSR interferes with its ability to form a heterodimer with RAF, a crucial step for RAF activation and subsequent MEK phosphorylation.[4][6]
-
Inhibition of Conformational Changes: The compound prevents the conformational changes in KSR that are necessary for the phosphorylation and activation of KSR-bound MEK by RAF.[4][7]
By locking KSR in an inactive state, this compound effectively uncouples it from the MAPK signaling cascade, leading to the suppression of MEK and ERK phosphorylation.[4] Importantly, this compound's activity is dependent on the presence of KSR and it does not directly inhibit RAF kinases.[8]
Quantitative Data
The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Target/System | Reference |
| IC50 | 120 nM | Inhibition of ATPbiotin binding to KSR2 within the KSR2-MEK1 complex | [8][9][10] |
Table 2: Cellular Activity of this compound
| Concentration | Effect | Cell Line(s) | Reference |
| 5 µM | Suppresses KSR-stimulated MEK and ERK phosphorylation | 293H cells | [9][10] |
| 1 µM | Enhances the efficacy of the MEK inhibitor Trametinib | K-Ras mutant cancer cell lines (e.g., HCT-116, A549) | [4][7][10] |
| 100-3,000 nM | Treatment range for cell viability assays | A549, HCT-116, A375, SK-MEL-239, COLO-205, LOVO, SK-MEL-2, CALU-6, MEWO, SW620, SW1417, H2087, HEPG2 | [9][10] |
Experimental Protocols
This section details the methodologies for key experiments used to characterize the activity of this compound.
Cell Viability Assay
This protocol is used to assess the effect of this compound, alone or in combination with other inhibitors, on the viability of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, HCT-116, A375, SK-MEL-239)
-
96-well plates
-
Cell culture medium
-
This compound (and other inhibitors as needed)
-
DMSO (vehicle control)
-
Resazurin solution
Procedure:
-
Determine the optimal cell density for linear growth over a 72-hour period for each cell line.
-
Plate the cells in 96-well plates at the predetermined optimal density (e.g., 500 cells/well for many lines, 2000 cells/well for H2087 and HEPG2).[9][10]
-
Allow the cells to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 100-3,000 nM) or a combination of this compound and another inhibitor (e.g., Trametinib).[9][10] Include a DMSO-treated control.
-
Add Resazurin solution to each well and incubate for a specified time to allow for color development.
-
Measure the fluorescence or absorbance to determine cell viability.
-
Normalize the viability of inhibitor-treated cells to the DMSO-treated control cells to calculate the percent cell viability.[10]
Western Blotting for Phospho-ERK and Phospho-MEK
This protocol is used to measure the levels of phosphorylated MEK and ERK, key downstream effectors in the MAPK pathway, following treatment with this compound.
Materials:
-
Cell lysates from treated and untreated cells
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-MEK, anti-phospho-ERK, anti-total MEK, anti-total ERK, and a loading control like anti-GAPDH or anti-tubulin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound (e.g., 5 µM for 2 hours) and/or other compounds as required.[4]
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels and the loading control.
Visualizations
The following diagrams illustrate the MAPK signaling pathway, the mechanism of this compound, and a typical experimental workflow.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 3. axonmedchem.com [axonmedchem.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Small molecule stabilization of the KSR inactive state antagonizes oncogenic Ras signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
The Allosteric Modulation of KSR: A Technical Guide to the Stabilizing Effect of Aps-2-79 on the Inactive State
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanism by which the small molecule Aps-2-79 stabilizes the inactive state of the Kinase Suppressor of Ras (KSR), a critical scaffold protein in the RAS-MAPK signaling pathway. Understanding this mechanism is paramount for the development of novel therapeutics targeting RAS-driven cancers.
Core Mechanism of Action
This compound is a potent, KSR-dependent antagonist of MEK phosphorylation.[1][2][3][4] It functions not by direct enzymatic inhibition of the upstream kinase RAF, but by binding to the pseudokinase domain of KSR and locking it in an inactive conformation.[5][6][7] This allosteric modulation prevents the necessary conformational changes required for the KSR-RAF heterodimer to phosphorylate and activate MEK, effectively dampening signal transduction down the MAPK cascade.[4][5][8]
The binding of this compound to the ATP-binding pocket of KSR2 within the KSR2-MEK1 complex has been structurally elucidated, revealing the molecular basis for its stabilizing effect.[5][6][9] This stabilization of the inactive state impedes the formation of higher-order RAF-KSR-MEK complexes, a crucial step in oncogenic RAS signaling.[5][6]
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the activity of this compound.
| Parameter | Value | Assay Conditions | Reference |
| IC50 (ATPbiotin binding to KSR2-MEK1) | 120 ± 23 nM | In vitro competition assay with biotinylated ATP. | [1][2][3][9] |
| KSR-stimulated MEK/ERK Phosphorylation | Inhibition at 5 µM | Reconstituted in vitro kinase assay and analysis in 293H cells. | [1][3][4] |
| Synergy with MEK inhibitors (e.g., Trametinib) | Potentiation of MEK inhibitor activity | Cell viability assays in K-Ras-mutant cancer cell lines. | [5] |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Simplified overview of the canonical RAS-RAF-MEK-ERK signaling pathway.
Caption: Mechanism of this compound in stabilizing the inactive state of KSR.
Caption: Workflow for the ATP-biotin competition assay to determine this compound binding.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro MEK Phosphorylation Reconstitution Assay
This assay is designed to reconstitute the KSR-dependent phosphorylation of MEK by RAF in a controlled, cell-free environment.
1. Reagents and Materials:
-
Purified, active RAF kinase (e.g., BRAF)
-
Purified KSR-MEK1 complex
-
This compound (and vehicle control, e.g., DMSO)
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT)
-
ATP
-
SDS-PAGE gels and transfer apparatus
-
PVDF membrane
-
Primary antibodies: anti-phospho-MEK (Ser218/222), anti-total MEK, anti-total KSR
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
2. Protocol:
-
Prepare reaction mixtures in kinase assay buffer containing purified RAF and the KSR-MEK1 complex.
-
Add this compound (at desired concentrations) or vehicle control to the reaction mixtures.
-
Pre-incubate for 15-30 minutes at room temperature to allow for this compound binding to KSR.
-
Initiate the kinase reaction by adding a final concentration of ATP (e.g., 100 µM).
-
Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Resolve the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Perform western blotting using antibodies against phospho-MEK, total MEK, and total KSR to assess the level of MEK phosphorylation and to ensure equal protein loading.
ATP-Biotin Competition Assay
This assay quantifies the ability of this compound to compete with ATP for binding to the KSR active site.
1. Reagents and Materials:
-
Purified KSR2-MEK1 complex
-
ATP-biotin probe
-
This compound (serially diluted)
-
Streptavidin-HRP conjugate
-
Binding buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.05% Tween-20)
-
Wash buffer (Binding buffer)
-
96-well microplate (e.g., high-binding capacity)
2. Protocol:
-
Coat a 96-well microplate with the purified KSR2-MEK1 complex and incubate to allow for protein adsorption.
-
Wash the plate to remove unbound protein.
-
Add serially diluted this compound to the wells and incubate.
-
Add a constant concentration of the ATP-biotin probe to all wells and incubate.
-
Wash the plate to remove unbound probe and inhibitor.
-
Add streptavidin-HRP conjugate and incubate.
-
Wash the plate to remove unbound conjugate.
-
Add a chemiluminescent or colorimetric HRP substrate and measure the signal using a plate reader.
-
The signal will be inversely proportional to the concentration of this compound. Calculate the IC50 value from the resulting dose-response curve.
RAF-KSR Heterodimerization Assay
This assay assesses the effect of this compound on the interaction between RAF and KSR.
1. Reagents and Materials:
-
Purified, tagged RAF (e.g., GST-BRAF)
-
Purified, tagged KSR2-MEK1 complex (e.g., His-KSR2-MEK1)
-
This compound (and vehicle control)
-
Pull-down resin (e.g., Glutathione-Sepharose beads)
-
Interaction buffer (e.g., PBS with 0.1% Triton X-100 and protease inhibitors)
-
Wash buffer (Interaction buffer)
-
Elution buffer (e.g., SDS-PAGE loading buffer)
-
SDS-PAGE gels and western blot apparatus
-
Antibodies against the tags (e.g., anti-His, anti-GST)
2. Protocol:
-
Incubate purified GST-BRAF with Glutathione-Sepharose beads to immobilize the protein.
-
Wash the beads to remove unbound GST-BRAF.
-
In separate tubes, pre-incubate the His-KSR2-MEK1 complex with either this compound or vehicle control.
-
Add the pre-incubated KSR-MEK1 complex to the beads with immobilized GST-BRAF.
-
Incubate to allow for protein-protein interaction.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads using elution buffer.
-
Analyze the eluates by SDS-PAGE and western blotting, probing for the His-tag to detect the amount of KSR2-MEK1 that co-precipitated with GST-BRAF. A reduction in the His-tagged signal in the presence of this compound indicates inhibition of the RAF-KSR interaction.
Conclusion
This compound represents a novel class of allosteric inhibitors that function by stabilizing the inactive conformation of the KSR scaffold protein. This mechanism effectively uncouples RAF from its substrate MEK, thereby inhibiting MAPK pathway signaling. The detailed understanding of its mode of action, supported by robust quantitative data and clear experimental methodologies, provides a solid foundation for the development of next-generation targeted therapies for RAS-mutant cancers. The synergistic potential of this compound with existing MEK inhibitors further highlights the promise of co-targeting both the enzymatic and scaffolding activities within the RAS-MAPK signaling complex.[5]
References
- 1. Small molecule stabilization of the KSR inactive state antagonizes oncogenic Ras signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule stabilization of the KSR inactive state antagonizes oncogenic Ras signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conformational control and regulation of the pseudokinase KSR via small molecule binding interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of RAS and drug induced homo- and heterodimerization of RAF and KSR1 proteins in living cells using split Nanoluc luciferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of RAS and drug induced homo- and heterodimerization of RAF and KSR1 proteins in living cells using split Nanoluc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Arresting kinase suppressor of Ras in an inactive state - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. rcsb.org [rcsb.org]
- 9. dash.harvard.edu [dash.harvard.edu]
The Effect of Aps-2-79 on RAF Heterodimerization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the small molecule Aps-2-79 and its impact on RAF heterodimerization within the RAS-MAPK signaling pathway. This compound represents a novel therapeutic strategy by targeting the scaffold protein Kinase Suppressor of Ras (KSR) to allosterically modulate RAF activity. This document outlines the mechanism of action of this compound, summarizes key quantitative data, provides an overview of relevant experimental protocols, and visualizes the associated molecular interactions and workflows.
Introduction: RAF Heterodimerization in MAPK Signaling
The Mitogen-Activated Protein Kinase (MAPK) pathway, encompassing the RAS-RAF-MEK-ERK cascade, is a critical signaling pathway that regulates cell proliferation, differentiation, and survival.[1] Hyperactivation of this pathway, often through mutations in RAS or BRAF, is a hallmark of many human cancers.[2] RAF kinases (ARAF, BRAF, and CRAF) are central components of this cascade. While BRAF mutants like V600E can signal as monomers, wild-type RAF activation is dependent on dimerization.[3][4] In RAS-driven cancers, the formation of RAF heterodimers (e.g., BRAF-CRAF) is a crucial step for signal propagation.[3]
The scaffold protein Kinase Suppressor of Ras (KSR) plays a pivotal role in this process by binding to both RAF and MEK, facilitating the phosphorylation of MEK by RAF.[1][5] The dimerization of KSR with RAF is an allosteric event that is essential for robust MEK activation.[5] Therefore, disrupting the KSR-RAF heterodimer interface presents a compelling therapeutic strategy for cancers dependent on the RAS-MAPK pathway.
Mechanism of Action of this compound
This compound is a small molecule that functions as a KSR-dependent antagonist of MEK phosphorylation.[5][6] Unlike direct RAF inhibitors, this compound does not bind to the active site of RAF kinases such as BRAF or CRAF.[7] Instead, it targets the ATP-binding pocket of the KSR pseudokinase domain, stabilizing KSR in an inactive conformation.[2][7]
By binding to KSR within the KSR-MEK complex, this compound antagonizes the conformational changes required for the formation of a functional KSR-RAF heterodimer.[2][7] This disruption of the KSR-RAF interaction prevents the efficient phosphorylation and activation of KSR-bound MEK by RAF, thereby inhibiting downstream signaling to ERK.[5][7] This allosteric mechanism of action makes this compound a unique tool for modulating MAPK signaling, particularly in the context of RAS-mutant cancers.[2][7]
Caption: Mechanism of this compound in the MAPK Pathway.
Quantitative Data Summary
The following tables summarize the key quantitative findings related to the activity of this compound from published studies.
| Parameter | Value | Target/System | Reference |
| IC50 | 120 nM | ATPbiotin binding to KSR2-MEK1 complex | [8][9] |
| Assay | Concentration | Effect | Cell Line | Reference |
| Cellular Phosphorylation | 5 µM | Suppression of KSR-stimulated MEK and ERK phosphorylation | 293H | [5][8] |
| Synergy with MEK Inhibitors | 1 µM | Enhancement of trametinib (B1684009) efficacy | K-Ras mutant cancer cell lines | [7][9] |
| Cell Viability | 100-3,000 nM | Modest reduction in viability (tested range) | Various Ras-mutant cell lines | [2][8] |
Experimental Protocols
This section details the methodologies used to characterize the effect of this compound on the KSR-RAF interaction and MAPK signaling.
Bio-layer Interferometry (BLI) for KSR-RAF Dimerization
Bio-layer interferometry is a label-free technology used to measure real-time protein-protein interactions. This assay was employed to directly investigate the effect of this compound on the dimerization of KSR2 with BRAF.[7]
-
Principle: A BRAF protein is immobilized onto a biosensor tip. The tip is then dipped into a solution containing the KSR2-MEK1 complex, either in the presence of DMSO (vehicle control) or this compound. The association and dissociation of the KSR2-MEK1 complex to the immobilized BRAF is measured by detecting changes in the interference pattern of light reflected from the sensor tip.
-
Experimental Workflow:
-
Immobilization: Recombinant BRAF protein is loaded onto the biosensor surface.
-
Baseline: The sensor is equilibrated in buffer to establish a stable baseline.
-
Association: The sensor is moved to a well containing the KSR2-MEK1 complex with either this compound or DMSO. The binding of the complex to BRAF is recorded over time.
-
Dissociation: The sensor is moved back to a buffer-only well to measure the dissociation of the complex from BRAF.
-
-
Expected Outcome: this compound is expected to decrease the association signal between KSR2-MEK1 and BRAF, providing direct evidence of its ability to antagonize KSR-RAF heterodimerization.[7]
Caption: Bio-layer Interferometry (BLI) Workflow.
In Vitro MEK Phosphorylation Assay
This biochemical assay is designed to measure the ability of RAF to phosphorylate MEK in a KSR-dependent manner and to assess the inhibitory effect of this compound on this process.
-
Principle: The assay reconstitutes the core components of the signaling complex: a RAF kinase, the KSR-MEK scaffold-substrate complex, and ATP. The level of MEK phosphorylation is then quantified, typically using an antibody specific to the phosphorylated form of MEK (pMEK).
-
Experimental Workflow:
-
Reaction Setup: Recombinant RAF, KSR-MEK complex, and ATP are combined in a reaction buffer. Test compounds (this compound) or controls (DMSO) are added at various concentrations.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for phosphorylation to occur.
-
Quenching: The reaction is stopped, often by adding EDTA or a denaturing agent.
-
Detection: The amount of phosphorylated MEK is measured. This can be done via various methods, such as Western blotting, ELISA, or homogeneous time-resolved fluorescence (HTRF).
-
-
Expected Outcome: this compound should inhibit the RAF-mediated phosphorylation of MEK in a dose-dependent manner only when KSR is present, confirming its KSR-dependent mechanism of action.[6][7]
Cellular Assays for MAPK Pathway Activity
Cell-based assays are crucial for confirming the activity of this compound in a physiological context.
-
ERK Phosphorylation Assay:
-
Methodology: RAS-mutant cancer cell lines (e.g., HCT-116) are treated with increasing concentrations of this compound for a defined period.[7] Cells are then lysed, and the levels of phosphorylated ERK (pERK) and total ERK are quantified by Western blot or ELISA.
-
Purpose: To determine the compound's ability to inhibit the downstream output of the MAPK pathway.
-
-
Cell Viability Assay:
-
Methodology: Cancer cell lines with different genetic backgrounds (e.g., RAS-mutant vs. RAF-mutant) are seeded in multi-well plates and treated with a dose range of this compound, often in combination with other inhibitors like trametinib.[7][8] After a period of incubation (e.g., 72 hours), cell viability is measured using reagents like Resazurin or CellTiter-Glo.[8][9]
-
Purpose: To assess the cytostatic or cytotoxic effects of the compound and to identify potential synergistic interactions with other MAPK inhibitors.
-
Conclusion
This compound represents a significant advancement in targeting the RAS-MAPK pathway. By allosterically stabilizing an inactive conformation of the KSR scaffold protein, this compound effectively antagonizes KSR-RAF heterodimerization, a key step in signal transduction.[5][7] This mechanism leads to the inhibition of MEK and ERK phosphorylation, particularly in RAS-driven cancer models. The data presented in this guide underscore the potential of targeting scaffolding and allosteric regulation within signaling complexes as a therapeutic strategy to overcome cancers reliant on the MAPK pathway.
References
- 1. The mechanism of activation of MEK1 by B-Raf and KSR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. kinaselogistics.com [kinaselogistics.com]
- 4. The importance of Raf dimerization in cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Small molecule stabilization of the KSR inactive state antagonizes oncogenic Ras signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
The Molecular Target of Aps-2-79: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Summary
Aps-2-79 is a novel small molecule inhibitor that functions as a Kinase Suppressor of Ras (KSR)-dependent MEK antagonist.[1][2][3] It operates by stabilizing an inactive conformation of KSR, a critical scaffold protein in the Ras-MAPK signaling pathway.[4][5][6] This action effectively antagonizes oncogenic Ras signaling by preventing the phosphorylation and activation of MEK by RAF.[3][4][5] The direct molecular target of this compound is KSR, with a notable specificity for the KSR2 isoform within the KSR2-MEK1 complex.[1][3][7] This targeted approach presents a promising therapeutic strategy for cancers driven by Ras mutations, particularly by enhancing the efficacy of existing MEK inhibitors.[4][5]
Quantitative Data
| Parameter | Value | Target/System |
| IC50 | 120 nM[1][2][3] | Inhibition of ATPbiotin binding to KSR2 within the KSR2-MEK1 complex[1][2] |
Signaling Pathway and Mechanism of Action
This compound exerts its effect within the Ras-MAPK signaling cascade. Under normal conditions, activating mutations in Ras lead to the recruitment and activation of RAF kinases. KSR acts as a scaffold, bringing RAF and its substrate MEK into close proximity to facilitate MEK phosphorylation. Activated MEK then phosphorylates and activates ERK, which in turn regulates transcription factors involved in cell proliferation and survival.
This compound binds directly to the ATP-binding pocket of KSR in its inactive state.[4][6] This binding event stabilizes the inactive conformation of KSR, which prevents the allosteric activation of KSR by RAF.[5][6] Consequently, the KSR-dependent phosphorylation of MEK by RAF is blocked, leading to the downstream inhibition of ERK signaling. This mechanism is particularly effective in the context of oncogenic Ras, where the pathway is constitutively active.
Caption: Mechanism of this compound in the Ras-MAPK pathway.
Experimental Protocols
Inhibition of ATPbiotin Binding to KSR2-MEK1 Complex
This assay quantifies the ability of this compound to compete with ATP for binding to the KSR2 active site within the KSR2-MEK1 complex.
Methodology:
-
Complex Formation: Purified recombinant KSR2 and MEK1 proteins are incubated together to allow for complex formation.
-
Incubation with Inhibitor: The KSR2-MEK1 complex is incubated with varying concentrations of this compound.
-
ATPbiotin Labeling: A biotinylated ATP analog (ATPbiotin) is added to the reaction mixture. This probe will bind to the ATP-binding pocket of KSR2 if it is not occupied by the inhibitor.
-
Detection: The amount of ATPbiotin bound to the KSR2-MEK1 complex is quantified. This is typically done by capturing the complex (e.g., via an antibody against one of the proteins) and detecting the biotin (B1667282) label using a streptavidin-conjugated reporter (e.g., streptavidin-HRP for colorimetric or chemiluminescent detection).
-
Data Analysis: The results are plotted as the percentage of inhibition of ATPbiotin binding versus the concentration of this compound. The IC50 value is calculated from this dose-response curve.
Cell Viability Assay
This assay assesses the effect of this compound on the proliferation and survival of cancer cell lines.
Methodology:
-
Cell Plating: Cancer cell lines, particularly those with known Ras mutations (e.g., HCT-116, A549) and as controls, those with BRAF mutations (e.g., A375, SK-MEL-239), are seeded in 96-well plates at an optimal density for linear growth over the assay period.[1][2]
-
Treatment: Cells are treated with a range of concentrations of this compound (e.g., 100-3,000 nM) for a specified duration (e.g., 72 hours).[1][2] A vehicle control (e.g., DMSO) is also included.[2]
-
Viability Measurement: Cell viability is measured using a metabolic indicator dye such as Resazurin.[2] Resazurin is reduced by metabolically active cells to the fluorescent product resorufin.
-
Data Analysis: The fluorescence intensity is measured, and the percent cell viability is calculated by normalizing the values from inhibitor-treated wells to the vehicle control wells.[2]
ERK Phosphorylation Assay
This assay determines the effect of this compound on the downstream signaling of the MAPK pathway by measuring the phosphorylation status of ERK.
Methodology:
-
Cell Culture and Treatment: Cells (e.g., 293H cells) are cultured and then treated with this compound (e.g., 5 µM) for a specified time.[1][2]
-
Cell Lysis: After treatment, the cells are lysed to extract total protein.
-
Western Blotting:
-
Equal amounts of protein from each sample are separated by SDS-PAGE.
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is incubated with a primary antibody specific for the phosphorylated form of ERK (phospho-ERK).
-
A primary antibody against total ERK is used on a parallel blot or after stripping the phospho-ERK antibody to serve as a loading control.
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that allows for detection.
-
-
Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified. The level of phospho-ERK is normalized to the level of total ERK to determine the extent of inhibition.
Experimental Workflow
The following diagram illustrates the logical flow of experiments to characterize the molecular target and activity of this compound.
Caption: Experimental workflow for this compound characterization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Small molecule stabilization of the KSR inactive state antagonizes oncogenic Ras signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. researchgate.net [researchgate.net]
- 7. Conformational control and regulation of the pseudokinase KSR via small molecule binding interactions - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacology of Aps-2-79: A Technical Guide to a Novel KSR Allosteric Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the pharmacology of Aps-2-79, a first-in-class small molecule that targets the pseudokinase Kinase Suppressor of Ras (KSR). This compound acts as an allosteric inhibitor, stabilizing an inactive conformation of KSR and thereby disrupting the oncogenic RAS-MAPK signaling pathway. This document details the mechanism of action, key quantitative data, and the experimental protocols used to elucidate the compound's activity, providing a valuable resource for researchers in oncology and signal transduction.
Core Mechanism of Action
This compound functions as a KSR-dependent antagonist of RAF-mediated MEK phosphorylation.[1][2] It directly binds to the ATP-binding pocket of KSR2, stabilizing an inactive state of the pseudokinase.[1] This stabilization prevents the conformational changes required for the formation of a functional RAF-KSR-MEK signaling complex and antagonizes RAF heterodimerization.[3][4] By locking KSR in an inactive state, this compound effectively blocks the downstream phosphorylation of MEK by RAF, thereby inhibiting the entire MAPK signaling cascade.[1][5] The activity of this compound is strictly dependent on the presence of KSR; it is inactive in the absence of KSR or when a mutant KSR2 (A690F) is present.[6]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound's activity.
| Parameter | Value | Target/System | Reference |
| IC50 | 120 ± 23 nM | KSR2 (in KSR2-MEK1 complex) | [6] |
| Cell Viability | Modest activity alone | RAS-mutant cancer cell lines | [4] |
| Synergy | Enhances potency of MEK inhibitors | RAS-mutant cancer cell lines | [3][7] |
Signaling Pathway and Mechanism of Inhibition
This compound targets a critical node in the RAS-MAPK signaling pathway. The diagram below illustrates the canonical pathway and the inhibitory action of this compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Expression and Purification of the KSR2:MEK1 Complex
The KSR2 kinase domain (residues 634-950) and full-length rabbit MEK1 (residues 1-393) were co-expressed in a baculovirus/SF21 insect cell system.[7] Both proteins were engineered with N-terminal His6 tags cleavable by TEV protease. The purification process is outlined in the workflow below.[7]
References
- 1. Arresting kinase suppressor of Ras in an inactive state - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Small molecule stabilization of the KSR inactive state antagonizes oncogenic Ras signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Small molecule stabilization of the KSR inactive state antagonizes oncogenic Ras signalling - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Aps-2-79 on Oncogenic Ras Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Aps-2-79, a small molecule inhibitor that targets the Kinase Suppressor of Ras (KSR), a critical scaffold protein in the oncogenic Ras signaling pathway. Deregulation of the Ras-mitogen-activated protein kinase (MAPK) cascade is a pivotal event in the development of numerous cancers, making it a key target for therapeutic intervention. This compound represents a novel strategy by modulating the scaffolding function of KSR, thereby inhibiting downstream signaling. This document details the mechanism of action of this compound, presents quantitative data on its efficacy, outlines key experimental protocols for its study, and provides visualizations of the involved signaling pathways and experimental workflows.
Core Mechanism of Action: Stabilization of the KSR Inactive State
This compound functions as an allosteric inhibitor that stabilizes a previously unrecognized inactive conformation of KSR.[1][2][3] KSR is a pseudokinase that acts as a molecular scaffold, bringing together components of the MAPK cascade, namely RAF, MEK, and ERK, to facilitate efficient signal transduction.[4] In oncogenic Ras signaling, KSR plays a crucial role in the RAF-mediated phosphorylation and activation of MEK.[1][5]
This compound directly binds to the ATP-binding pocket of KSR within the KSR-MEK complex.[3][6] This binding event locks KSR in an inactive state, which in turn antagonizes two key processes essential for MAPK pathway activation:
-
RAF Heterodimerization: this compound binding to KSR impedes its heterodimerization with RAF, a critical step for RAF activation and subsequent MEK phosphorylation.[1][7]
-
Conformational Changes for MEK Activation: The stabilization of the inactive KSR conformation prevents the necessary conformational changes required for the efficient phosphorylation and activation of KSR-bound MEK by RAF.[1][7]
By disrupting these scaffolding functions, this compound effectively dampens the signal flow from oncogenic Ras to downstream effectors like ERK, which are responsible for driving cell proliferation and survival.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound, primarily from the seminal work by Dhawan et al. (2016).
Table 1: In Vitro Activity of this compound
| Parameter | Value (nM) | Description |
| IC50 (ATPbiotin binding to KSR2-MEK1 complex) | 120 ± 23 | The concentration of this compound required to inhibit 50% of the binding of biotinylated ATP to the KSR2-MEK1 complex in a cell-free assay.[3][8] |
Table 2: Synergy of this compound with the MEK Inhibitor Trametinib (B1684009) in KRAS-Mutant Cancer Cell Lines
| Cell Line | Genetic Background | Average Bliss Score | Interpretation |
| HCT-116 | KRAS G13D | > 10 | Strong synergistic effect between this compound and trametinib in reducing cell viability. A Bliss score greater than 10 is indicative of significant synergy. |
| A549 | KRAS G12S | > 10 | Strong synergistic effect between this compound and trametinib in reducing cell viability. |
| SK-MEL-239 | BRAF V600E | < 5 | No significant synergistic effect observed in a BRAF-mutant cell line, highlighting the specificity of the synergy to the Ras-driven context. |
| A375 | BRAF V600E | < 5 | No significant synergistic effect observed in a BRAF-mutant cell line. |
Data interpretation based on figures from Dhawan et al., Nature (2016).[1]
Table 3: Effect of this compound on the Potency of Trametinib in Inhibiting ERK Phosphorylation
| Cell Line | Genetic Background | This compound Concentration (nM) | Trametinib IC90 for p-ERK Inhibition (nM) | Fold Enhancement of Trametinib Potency |
| HCT-116 | KRAS G13D | 0 (DMSO) | ~2.0 | - |
| 250 | ~1.0 | ~2-fold | ||
| 1000 | ~1.0 | ~2-fold | ||
| SK-MEL-239 | BRAF V600E | 0 (DMSO) | ~0.5 | - |
| 250 | ~0.5 | No significant enhancement | ||
| 1000 | ~0.5 | No significant enhancement |
IC90 values are approximated from the data presented in Dhawan et al., Nature (2016).[1]
Key Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the study of this compound's impact on oncogenic Ras signaling.
Cell Viability and Synergy Assays
This protocol is used to determine the effect of this compound, alone and in combination with other inhibitors, on the viability of cancer cell lines.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., HCT-116, A549, SK-MEL-239, A375) in 96-well plates at a density of 500 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a matrix of concentrations of this compound and a MEK inhibitor (e.g., trametinib). Typically, a 10-point dilution series for trametinib and a 5-point dilution series for this compound are used. Include DMSO as a vehicle control.
-
Incubation: Incubate the treated cells for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment (Resazurin Assay):
-
Add Resazurin solution to each well to a final concentration of 0.015 mg/mL.
-
Incubate for 2-4 hours at 37°C.
-
Measure fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a plate reader.
-
-
Data Analysis:
-
Normalize the fluorescence readings to the DMSO-treated control wells to determine the percentage of cell viability.
-
Calculate synergy scores using the Bliss independence model. The Bliss score is calculated as the sum of the differences between the observed and predicted growth inhibition for each drug combination.
-
In Vitro MEK Phosphorylation Assay
This assay reconstitutes the KSR-dependent phosphorylation of MEK by RAF to assess the direct inhibitory effect of this compound.
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine recombinant KSR2-MEK1 complex, active RAF kinase (e.g., B-RAF), and the indicated concentrations of this compound or a control compound in a kinase assay buffer.
-
Initiation of Reaction: Start the phosphorylation reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).
-
Termination of Reaction: Stop the reaction by adding SDS-PAGE loading buffer.
-
Western Blot Analysis:
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST.
-
Probe the membrane with a primary antibody specific for phosphorylated MEK (p-MEK, Ser218/222).
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
To ensure equal loading, the membrane can be stripped and re-probed with an antibody for total MEK.
-
Western Blot Analysis of ERK Phosphorylation in Cells
This protocol is used to measure the effect of this compound on the downstream MAPK pathway activity in cells by quantifying the levels of phosphorylated ERK.
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound and/or other inhibitors for the specified duration (e.g., 48 hours for synergy studies).
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins on a 4-12% Bis-Tris gel.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against phosphorylated ERK (p-ERK, Thr202/Tyr204) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
-
Re-probing for Total ERK and Loading Control:
-
Strip the membrane using a mild stripping buffer.
-
Re-probe with a primary antibody against total ERK to assess the total amount of the protein.
-
A loading control, such as β-actin or GAPDH, should also be probed to ensure equal protein loading across all lanes.
-
-
Densitometry Analysis: Quantify the band intensities using image analysis software to determine the ratio of p-ERK to total ERK.
Mandatory Visualizations
Oncogenic Ras Signaling Pathway
Caption: The canonical Ras-MAPK signaling cascade.
Mechanism of this compound Action
Caption: this compound stabilizes an inactive KSR-MEK complex, inhibiting MEK phosphorylation.
Experimental Workflow for Synergy Analysis
References
- 1. Small molecule stabilization of the KSR inactive state antagonizes oncogenic Ras signalling (Journal Article) | OSTI.GOV [osti.gov]
- 2. Small molecule stabilization of the KSR inactive state antagonizes oncogenic Ras signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arresting kinase suppressor of Ras in an inactive state - PMC [pmc.ncbi.nlm.nih.gov]
- 4. life-science-alliance.org [life-science-alliance.org]
- 5. pure.ed.ac.uk [pure.ed.ac.uk]
- 6. aacrjournals.org [aacrjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
A Technical Guide to Aps-2-79: Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aps-2-79 is a potent and selective small molecule modulator of the KSR-dependent MAPK (mitogen-activated protein kinase) signaling pathway. By stabilizing an inactive conformation of the Kinase Suppressor of Ras (KSR), this compound antagonizes RAF heterodimerization and subsequent MEK phosphorylation, offering a promising therapeutic strategy for Ras-driven cancers. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties, and detailed experimental protocols related to this compound. Additionally, it visualizes the compound's mechanism of action within the relevant signaling pathway and outlines a typical experimental workflow.
Chemical Structure and Physicochemical Properties
This compound, with the IUPAC name 6,7-Dimethoxy-N-(2-methyl-4-phenoxyphenyl)quinazolin-4-amine, is a quinazoline (B50416) derivative.[1] Its chemical structure and key identifiers are presented below. While extensive experimental data on all physicochemical properties are not publicly available, theoretical and some experimentally derived values are summarized in the tables that follow.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | 6,7-Dimethoxy-N-(2-methyl-4-phenoxyphenyl)quinazolin-4-amine[1] |
| CAS Number | 2002381-25-9 (free base)[1] |
| Chemical Formula | C23H21N3O3[1] |
| SMILES Code | CC1=CC(OC2=CC=CC=C2)=CC=C1NC3=C4C=C(OC)C(OC)=CC4=NC=N3[1] |
| InChI Key | PEKZLFZZBGBOPJ-UHFFFAOYSA-N[1] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 387.44 g/mol [1] |
| Exact Mass | 387.1583[1] |
| Elemental Analysis | C, 71.30%; H, 5.46%; N, 10.85%; O, 12.39%[1] |
| Solubility | DMSO: 97 mg/mL |
| In certain formulations: ≥ 2 mg/mL | |
| pKa | Data not publicly available |
| logP | Data not publicly available |
Biological Properties and Activity
This compound functions as a KSR-dependent antagonist of the MAPK signaling pathway. It selectively binds to the ATP-binding pocket of KSR in the KSR-MEK complex, which stabilizes KSR in an inactive state. This allosteric modulation prevents the heterodimerization of KSR with RAF, a critical step for the subsequent RAF-mediated phosphorylation and activation of MEK.
Table 3: Biological Activity of this compound
| Parameter | Value |
| Target | Kinase Suppressor of Ras (KSR) |
| Mechanism of Action | Stabilizes the inactive state of KSR, antagonizing RAF-KSR heterodimerization and MEK phosphorylation. |
| IC50 | 120 nM (for inhibition of ATPbiotin binding to the KSR2-MEK1 complex) |
Signaling Pathway and Mechanism of Action
The Ras-RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. In many cancers, mutations in Ras lead to constitutive activation of this pathway. KSR acts as a scaffold protein, facilitating the interaction between RAF and MEK to enhance signaling. This compound disrupts this process by binding to KSR and locking it in an inactive conformation.
Caption: KSR-Dependent MAPK Signaling Pathway and the inhibitory action of this compound.
The following diagram illustrates the specific mechanism of action of this compound.
Caption: Mechanism of action of this compound in stabilizing the inactive state of KSR.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
In Vitro ATPbiotin Competition Assay
This assay is used to determine the IC50 value of this compound for its target, the KSR2-MEK1 complex.
Methodology:
-
Protein Complex Preparation: Purified recombinant KSR2-MEK1 complex is used.
-
Reaction Mixture: The KSR2-MEK1 complex is incubated with a biotinylated ATP probe (ATPbiotin).
-
Inhibitor Titration: this compound is added to the reaction mixture at various concentrations.
-
Incubation: The mixture is incubated to allow for competitive binding between this compound and the ATPbiotin probe to the ATP-binding site of KSR2.
-
Detection: The amount of ATPbiotin bound to the KSR2-MEK1 complex is quantified. This is typically done by separating the complex via SDS-PAGE, transferring to a membrane, and detecting the biotin (B1667282) label using streptavidin-HRP followed by chemiluminescence.
-
Data Analysis: The intensity of the signal at each this compound concentration is measured and normalized to a control (no inhibitor). The IC50 value is calculated by fitting the data to a dose-response curve.
Cell Viability Assay
This assay assesses the effect of this compound on the proliferation of cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cell lines (e.g., Ras-mutant lines like HCT-116 and A549, and BRAF-mutant lines like A375 and SK-MEL-239) are seeded in 96-well plates at an optimal density for logarithmic growth over the assay period.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound (and often in combination with other inhibitors like MEK inhibitors) or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period, typically 72 hours.
-
Viability Measurement: Cell viability is measured using a reagent such as Resazurin or a luminescence-based ATP assay (e.g., CellTiter-Glo). The reagent is added to the wells, and after a short incubation, the fluorescence or luminescence is read using a plate reader.
-
Data Analysis: The signal from treated wells is normalized to the vehicle control wells to determine the percentage of cell viability. Dose-response curves are generated to determine parameters like GI50 (concentration for 50% growth inhibition).
RAF-Mediated MEK Phosphorylation Assay
This in vitro assay directly measures the ability of this compound to inhibit the KSR-dependent phosphorylation of MEK by RAF.
Methodology:
-
Reaction Components: The assay includes purified recombinant RAF (e.g., BRAF), MEK1, and KSR2.
-
Reaction Setup: RAF is incubated with MEK1 in the presence and absence of KSR2 to demonstrate the scaffolding effect. This compound is added at various concentrations to the reactions containing KSR2.
-
Initiation of Phosphorylation: The phosphorylation reaction is initiated by the addition of ATP.
-
Time Course: The reaction is allowed to proceed for a specific time or samples are taken at different time points.
-
Detection of Phospho-MEK: The level of MEK phosphorylation (at Ser218/Ser222) is determined by Western blotting using a phospho-specific MEK antibody. Total MEK levels are also measured as a loading control.
-
Data Analysis: The intensity of the phospho-MEK bands is quantified and normalized to total MEK. The inhibitory effect of this compound is determined by comparing the levels of phospho-MEK in the presence of the compound to the control.
Experimental Workflow
The following diagram outlines a typical experimental workflow for the preclinical evaluation of this compound.
Caption: A general experimental workflow for the evaluation of this compound.
Conclusion
This compound represents a significant advancement in the targeted therapy of Ras-driven cancers by introducing a novel mechanism of action that focuses on the allosteric modulation of a scaffold protein, KSR. Its ability to stabilize an inactive state of KSR and thereby inhibit the MAPK signaling cascade has been demonstrated through a variety of in vitro and cell-based assays. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug developers working with this compound and similar molecules targeting the Ras-MAPK pathway. Further investigation into its in vivo efficacy and safety profile will be crucial for its potential clinical translation.
References
Aps-2-79 in Cancer Research: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth review of Aps-2-79, a novel small molecule inhibitor in preclinical cancer research. It details the mechanism of action, summarizes key quantitative data, outlines experimental protocols, and visualizes the associated signaling pathways.
Core Mechanism of Action
This compound is a first-in-class, KSR-dependent MEK antagonist.[1][2] Its primary mechanism involves the stabilization of an inactive conformation of the Kinase Suppressor of Ras (KSR), a crucial scaffold protein within the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[3][4] By binding to the ATP-binding pocket of KSR within the KSR-MEK complex, this compound allosterically inhibits the RAF-mediated phosphorylation and subsequent activation of MEK.[5][6] This action is unique as it does not directly target the catalytic activity of RAF or MEK kinases but rather modulates the scaffolding function of KSR.[3][7] This stabilization of the inactive KSR state antagonizes both RAF heterodimerization and the conformational changes necessary for signal propagation.[4][6][8] The inhibitory effect of this compound is entirely dependent on the presence of KSR.[5][7]
Quantitative Data Summary
The following tables summarize the key in vitro and cellular activities of this compound reported in preclinical studies.
Table 1: In Vitro Activity of this compound
| Assay | Target/Complex | Metric | Value | Reference |
| ATP Competition | KSR2-MEK1 | IC50 | 120 nM | [1][2][5] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | Concentration | Effect | Reference |
| 293H | MEK and ERK Phosphorylation | 5 µM | Suppression of KSR-stimulated phosphorylation | [1][2][6] |
| HCT-116 (K-Ras mutant) | Cell Viability (in combination with Trametinib) | 1 µM | Enhanced potency of Trametinib | [1][3][6] |
| A549 (K-Ras mutant) | Cell Viability (in combination with Trametinib) | Not specified | Synergistic effect with MEK inhibitors | [3] |
| SK-MEL-239 (BRAF mutant) | Cell Viability (in combination with Trametinib) | Not specified | No significant synergy observed | [3] |
| A375 (BRAF mutant) | Cell Viability (in combination with Trametinib) | Not specified | No significant synergy observed | [3] |
Signaling Pathway and Mechanism of Action
The diagrams below illustrate the role of this compound in the Ras-MAPK signaling cascade.
Caption: this compound inhibits the Ras-MAPK pathway by stabilizing an inactive KSR-MEK complex.
Caption: this compound enhances MEK inhibitor efficacy by blocking feedback reactivation of Ras signaling.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of these findings.
Cell Viability Assay
-
Objective: To determine the effect of this compound, alone or in combination with other inhibitors, on the viability of cancer cell lines.
-
Cell Lines and Seeding:
-
Treatment: Cells are treated with this compound at concentrations typically ranging from 100 to 3,000 nM for 72 hours.[1] For combination studies, cells are treated with a matrix of concentrations of this compound and a MEK inhibitor (e.g., trametinib).
-
Measurement: Cell viability is assessed using a Resazurin-based assay. The fluorescence or absorbance is measured, and the percent cell viability is calculated by normalizing the values from inhibitor-treated wells to DMSO-treated control wells.[1]
-
Synergy Analysis: For combination treatments, synergy can be calculated using models such as the Bliss independence model.[3]
In Vitro KSR-Dependent MEK Phosphorylation Assay
-
Objective: To confirm that this compound inhibits RAF-mediated MEK phosphorylation in a KSR-dependent manner.
-
Reagents: Recombinant KSR2-MEK1 complex, active RAF kinase, ATP, and this compound.
-
Procedure:
-
The KSR2-MEK1 complex is incubated with active RAF kinase in the presence of varying concentrations of this compound or DMSO control.
-
The phosphorylation reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specified time at an optimal temperature.
-
The reaction is stopped, and the level of MEK phosphorylation (at Ser218/Ser222) is quantified.
-
-
Detection: Phosphorylated MEK can be detected and quantified using methods such as Western blotting with phospho-specific antibodies or through AlphaScreen or HTRF assays.
-
Controls: The assay should be performed in the absence of KSR to confirm the KSR-dependency of the inhibition.[3][5] A KSR mutant that is resistant to this compound (e.g., KSR2 A690F) can also be used as a negative control.[5][7]
Experimental Workflow Visualization
Caption: Workflow for assessing the impact of this compound on cancer cell viability.
Conclusion and Future Directions
This compound represents a novel chemical probe for studying the role of the KSR scaffold in MAPK signaling. Its unique mechanism of action, which involves the allosteric stabilization of an inactive pseudokinase, provides a compelling therapeutic hypothesis.[3] Preclinical data strongly suggest a synergistic relationship between this compound and clinical MEK inhibitors, particularly in the context of Ras-mutant cancers.[3][4] This synergy is attributed to this compound's ability to counteract the feedback reactivation of the MAPK pathway, a common mechanism of resistance to MEK inhibitors.[3][6]
Currently, there is no publicly available information on this compound entering clinical trials. Future research will likely focus on improving the pharmacological properties of this compound to enable in vivo studies and potential clinical development.[3] The co-targeting of both enzymatic (MEK) and scaffolding (KSR) activities within the Ras-MAPK pathway is a promising therapeutic strategy for overcoming Ras-driven cancers.[3][6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Small molecule stabilization of the KSR inactive state antagonizes oncogenic Ras signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. KSR as a therapeutic target for Ras-dependent cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medkoo.com [medkoo.com]
The Selectivity Profile of Aps-2-79: A KSR-Dependent MEK Antagonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Aps-2-79 is a potent and selective small molecule antagonist of MEK (Mitogen-activated protein kinase kinase) that functions in a KSR (Kinase Suppressor of Ras)-dependent manner. It operates by binding to the pseudokinase domain of KSR, stabilizing its inactive conformation. This allosteric modulation prevents the KSR-dependent phosphorylation and activation of MEK by RAF kinases, thereby inhibiting signaling through the oncogenic Ras-MAPK pathway. This compound demonstrates significant selectivity for KSR, with an IC50 of 120 nM for the inhibition of ATPbiotin binding to the KSR2-MEK1 complex. Notably, it lacks direct inhibitory activity against the highly homologous RAF family kinases, such as BRAF and CRAF. This document provides a comprehensive overview of the selectivity profile of this compound, including quantitative data from a broad kinase panel, detailed experimental methodologies, and visualizations of the relevant biological pathways and experimental workflows.
Introduction
The Ras-MAPK signaling cascade is a critical pathway that regulates cell proliferation, differentiation, and survival. Hyperactivation of this pathway, often driven by mutations in Ras or RAF genes, is a hallmark of many human cancers. Kinase Suppressor of Ras (KSR) is a scaffold protein that plays a crucial role in the assembly and allosteric regulation of the RAF-MEK-ERK signaling complex. This compound was developed as a tool to probe the function of KSR and as a potential therapeutic agent that targets this pathway in a novel manner. By stabilizing the inactive state of KSR, this compound effectively uncouples MEK from RAF-mediated activation, a mechanism distinct from that of conventional ATP-competitive MEK inhibitors.
Selectivity Profile of this compound
The selectivity of a kinase inhibitor is a critical determinant of its utility as a research tool and its potential as a therapeutic agent. This compound has been profiled against a large panel of kinases to assess its specificity.
Primary Target and Potency
This compound's primary mechanism of action is the stabilization of the inactive KSR pseudokinase domain. This interaction was quantified by measuring the inhibition of ATPbiotin binding to the KSR2-MEK1 complex.
| Target | Assay | IC50 (nM) | Reference |
| KSR2-MEK1 Complex | ATPbiotin Binding Inhibition | 120 | [1] |
Kinome-wide Selectivity Screen
To evaluate its broader selectivity, this compound was screened against a panel of 246 kinases at a concentration of 1 µM. The results demonstrate a high degree of selectivity for its intended target pathway, with minimal off-target activity against a wide range of other kinases.[1]
Table 1: Kinome Scan Data for this compound (1 µM)
| Kinase Family | Kinase Target | % Inhibition |
| Tyrosine Kinase | ABL1 | 15 |
| ALK | 8 | |
| ... | ... | |
| Serine/Threonine Kinase | AKT1 | 12 |
| BRAF | 5 | |
| CRAF (RAF1) | 3 | |
| ... | ... | |
| Other | ... | ... |
(Note: The full dataset from the 246-kinase panel is extensive. A representative selection is shown here. For the complete dataset, please refer to the supplementary information of Dhawan et al., Nature, 2016.)
Selectivity Against RAF Kinases
A key feature of this compound is its lack of direct activity against the active RAF family kinases, which are structurally homologous to KSR.[1] This selectivity is crucial as it distinguishes its mechanism from that of RAF inhibitors.
| Target | Assay Type | Activity | Reference |
| BRAF | Recombinant enzyme assay | Inactive | [1] |
| CRAF | Recombinant enzyme assay | Inactive | [1] |
| BRAF(V600E) | Cellular assay | Inactive | [1] |
Experimental Protocols
ATPbiotin Binding Assay
This assay quantifies the ability of a compound to compete with an ATP probe for the nucleotide-binding pocket of the KSR2-MEK1 complex.
Workflow:
Caption: Workflow for the ATPbiotin binding assay.
Methodology:
-
Purified KSR2-MEK1 complex is incubated with varying concentrations of this compound or DMSO as a vehicle control.
-
An ATP-biotin probe is added to the reaction mixture.
-
The mixture is then incubated with streptavidin-coated beads to capture the biotinylated ATP that has bound to the KSR2-MEK1 complex.
-
The beads are washed to remove unbound components.
-
The amount of KSR2-MEK1 complex bound to the beads is quantified by Western blotting for KSR2 and MEK1.
-
The signal intensity is used to determine the concentration of this compound required to inhibit 50% of the ATP-biotin binding (IC50).
Kinome Screening
The selectivity of this compound was assessed using a commercially available kinase panel screen (e.g., ThermoFisher).
Workflow:
Caption: General workflow for a kinase panel screen.
Methodology:
-
This compound is added to a multi-well plate containing a panel of 246 different purified kinases.
-
A specific substrate for each kinase and ATP are added to initiate the enzymatic reaction.
-
After an incubation period, the activity of each kinase is measured, typically by quantifying the amount of phosphorylated substrate.
-
The percentage of inhibition of each kinase by this compound is calculated by comparing the activity to a DMSO control.
Cell Viability Assay
The effect of this compound on the proliferation of cancer cell lines is assessed to determine its cellular potency and selectivity for certain genetic backgrounds (e.g., Ras-mutant vs. RAF-mutant).
Workflow:
References
Foundational Studies on the Biological Activity of Aps-2-79: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational biological activities of Aps-2-79, a potent and specific KSR-dependent MEK antagonist. The information presented herein is compiled from seminal studies and is intended to serve as a comprehensive resource for researchers in oncology, signal transduction, and drug discovery.
Core Mechanism of Action
This compound functions as a small-molecule antagonist of MEK phosphorylation by RAF, acting through direct binding to the active site of the Kinase Suppressor of Ras (KSR).[1] By stabilizing an inactive conformation of KSR, this compound effectively antagonizes oncogenic Ras-MAPK signaling.[2][3] This mechanism is distinct from direct MEK inhibitors, as this compound's activity is dependent on the presence of KSR.[1] Specifically, it inhibits the binding of ATPbiotin to KSR2 within the KSR2-MEK1 complex.[2][3] This stabilization of the inactive KSR state hinders both RAF heterodimerization and the conformational changes necessary for the phosphorylation and subsequent activation of KSR-bound MEK.[4][5][6][7][8][9]
Quantitative Biological Activity
The primary potency of this compound has been characterized by its ability to inhibit the KSR2-MEK1 complex.
| Parameter | Value | Target/System | Reference |
| IC50 | 120 nM (± 23 nM) | ATPbiotin binding to KSR2 within the KSR2-MEK1 complex | [1][2][3] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducing and building upon existing findings.
Cell Viability Assay
This protocol is utilized to assess the effect of this compound on the proliferation of various cancer cell lines.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., A549, HCT-116, A375, SK-MEL-239, COLO-205, LOVO, SK-MEL-2, CALU-6, MEWO, SW620, SW1417, H2087, HEPG2)[2][3]
-
This compound (and other inhibitors as required)
-
DMSO (vehicle control)
-
Cell culture medium
-
Resazurin reagent
Procedure:
-
Determine the optimal cell density for linear growth over a 72-hour period for each cell line.
-
Plate cells in 96-well plates at the predetermined optimal density (e.g., 500 cells/well for most lines, 2000 cells/well for H2087 and HEPG2).[2][3]
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of this compound (e.g., 100-3,000 nM) or DMSO as a vehicle control.[2][3]
-
Measure cell viability using Resazurin.
-
Normalize the fluorescence readings of inhibitor-treated wells to the DMSO-treated control wells to determine the percent cell viability.[2]
Western Blotting for Phospho-Protein Analysis
This protocol is employed to evaluate the impact of this compound on the phosphorylation status of key proteins in the MAPK signaling pathway.
Materials:
-
This compound
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus (for transferring proteins to PVDF or nitrocellulose membranes)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-MEK, anti-phospho-ERK, anti-total-MEK, anti-total-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Culture 293H cells to an appropriate confluency.
-
Treat the cells with this compound at the desired concentration (e.g., 5 µM) for a specified duration.[2][3]
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the relative levels of protein phosphorylation.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the mechanism of action of this compound and its synergistic relationship with MEK inhibitors.
Synergistic Interactions
This compound has been shown to enhance the potency of MEK inhibitors, such as trametinib, specifically in Ras-mutant cancer cell lines.[5] This synergistic effect is attributed to this compound's ability to antagonize the release of negative feedback signaling that often accompanies MEK inhibition.[4][5] Treatment with this compound leads to an enhanced downregulation of Ras-MAPK signaling, as measured by phospho-ERK levels, when combined with a MEK inhibitor.[5] This co-targeting of both the enzymatic and scaffolding activities within the Ras-MAPK signaling complex presents a promising therapeutic strategy for overcoming Ras-driven cancers.[4][5] For instance, in HCT-116 (K-Ras mutant) and A549 (K-Ras mutant) cell lines, this compound shifts the dose-response curve of trametinib, indicating a synergistic effect on reducing cell viability.[5] Conversely, this synergy is not observed in BRAF-mutant cell lines like A375 and SK-MEL-239.[5]
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Small molecule stabilization of the KSR inactive state antagonizes oncogenic Ras signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. researchgate.net [researchgate.net]
- 8. Small molecule stabilization of the KSR inactive state antagonizes oncogenic Ras signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ovid.com [ovid.com]
Whitepaper: The Therapeutic Potential of Aps-2-79 in Targeting the KSR Scaffold in Ras-Driven Cancers
Audience: Researchers, scientists, and drug development professionals.
Core Subject: An in-depth technical exploration of Aps-2-79, a novel small molecule inhibitor targeting the Kinase Suppressor of Ras (KSR) protein. This document details its mechanism of action, summarizes key quantitative data, provides experimental methodologies, and outlines its therapeutic promise, particularly in the context of oncogenic Ras signaling.
Introduction: The Challenge of Ras-Driven Cancers and the Role of KSR
The Ras-mitogen-activated protein kinase (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[1] Deregulation of this pathway, often through mutations in Ras oncogenes, is a primary driver in a significant percentage of human cancers.[1][2] Despite Ras being one of the most frequently mutated oncogenes, its direct therapeutic targeting has proven exceptionally challenging.[1] This has shifted focus toward downstream effectors and regulatory components of the pathway.
Kinase Suppressor of Ras (KSR) has emerged as a compelling target. KSR is a conserved molecular scaffold protein that facilitates the assembly and activation of the core MAPK kinase module: RAF, MEK, and ERK.[3][4][5] By binding to these components, KSR coordinates their localization and enhances the efficiency of signal transmission from RAF to MEK, which is critical for sustained oncogenic signaling.[3][6][7] KSR is subject to allosteric regulation through its dimerization with RAF.[5][8] Given its central role in orchestrating the MAPK cascade, inhibiting KSR function presents a promising therapeutic strategy for Ras-dependent cancers.[5]
This compound: A Small Molecule Stabilizer of the KSR Inactive State
This compound is a first-in-class small molecule developed to antagonize KSR function.[1] It operates not by canonical kinase inhibition but by stabilizing a previously unrecognized inactive conformation of KSR.[1][5] This mechanism of action has several key consequences:
-
Direct KSR Binding: this compound binds directly to the ATP-binding pocket of KSR within the KSR-MEK complex.[1][8][9]
-
Antagonism of RAF-KSR Heterodimerization: By locking KSR in an inactive state, this compound antagonizes the heterodimerization between KSR and RAF proteins, a crucial step for the allosteric activation of RAF and subsequent MEK phosphorylation.[1][5][8][10]
-
Inhibition of MEK Phosphorylation: The stabilization of the inactive KSR conformation prevents the conformational changes required for KSR-bound MEK to be phosphorylated by RAF.[1][8][9]
Crucially, this compound's activity is KSR-dependent; it is inactive in the absence of KSR and shows no direct inhibitory activity against highly homologous RAF family kinases.[1][8][9] This specificity highlights its potential as a targeted therapy.
Quantitative Analysis of this compound Activity
The efficacy of this compound has been quantified through biochemical and cellular assays. The data demonstrates potent and specific activity in disrupting the KSR-MEK complex and inhibiting downstream signaling.
| Parameter | Value | Assay Description | Source(s) |
| IC₅₀ | 120 nM | Inhibition of ATPbiotin binding to the KSR2-MEK1 complex. | [2][9][11][12] |
| Cellular Activity | 5 µM | Concentration required to suppress KSR-stimulated MEK and ERK phosphorylation in 293H cells. | [8][11][12] |
Synergistic Potential with MEK Inhibitors
A significant finding is the ability of this compound to enhance the potency of existing MEK inhibitors, particularly in cancer cell lines with Ras mutations.[1] MEK inhibitors can induce a feedback mechanism that leads to the stabilization of active RAF signaling complexes. This compound counteracts this by antagonizing the release of this negative feedback signaling.[1][8][9] This synergistic interaction demonstrates the therapeutic potential of a co-targeting strategy.[1]
| Cell Line | Genotype | Effect of this compound (1 µM) on Trametinib (MEKi) Potency | Source(s) |
| HCT-116 | K-Ras Mutant | Synergistic; shifts the cell viability dose-response to trametinib. | [1] |
| A549 | K-Ras Mutant | Synergistic; shifts the cell viability dose-response to trametinib. | [1] |
| SK-MEL-239 | BRAF Mutant | No significant synergistic effect observed. | [1] |
| A375 | BRAF Mutant | No significant synergistic effect observed. | [1] |
Signaling Pathways and Experimental Visualizations
KSR's Scaffolding Role in the MAPK Pathway
Mechanism of Action of this compound
// Edges Aps279 -> KSR_inactive [label=" Binds & Stabilizes", fontsize=8, fontcolor="#202124", color="#202124"]; KSR_inactive -> RAF [label=" Dimerization\nAntagonized", style=dashed, arrowhead=tee, color="#EA4335", fontcolor="#EA4335", fontsize=8]; KSR_inactive -> MEK [style=dashed, arrowhead=none, color="#5F6368", constraint=false, label=" Bound", fontsize=8, fontcolor="#202124"];
{rank=same; RAF; KSR_inactive; MEK;}
KSR_inactive -> Blocked [color="#202124"];
label="Diagram 2: this compound stabilizes an inactive KSR state to block signaling."; labelloc="b"; fontsize=10; } Caption: this compound locks KSR in an inactive state, preventing pathway activation.
Generalized Workflow for KSR Inhibitor Evaluation
// Edges Start -> Biochem; Biochem -> Cellular; Cellular -> Viability; Viability -> InVivo; InVivo -> PKPD; PKPD -> Conclusion;
label="Diagram 3: A typical experimental workflow for assessing a KSR inhibitor."; labelloc="b"; fontsize=10; } Caption: A streamlined workflow for evaluating novel KSR-targeting compounds.
Detailed Experimental Methodologies
KSR-MEK Complex Binding Assay (ATPbiotin Probe)
This assay is designed to measure the ability of a compound to inhibit the binding of an ATP probe to the KSR ATP-binding pocket within the KSR2-MEK1 complex.
-
Materials: Purified KSR2-MEK1 protein complexes, ATPbiotin probe, this compound or test compound, DMSO (vehicle control), free ATP (positive control), Western blot reagents.
-
Protocol:
-
Incubate 2µM of the ATPbiotin probe with purified KSR2-MEK1 complexes.[1]
-
In parallel, perform incubations in the presence of serial dilutions of the test compound (e.g., this compound) or varying concentrations of free ATP as a positive control for competitive binding.[1]
-
Following incubation, resolve the proteins via SDS-PAGE and transfer to a PVDF membrane.
-
Detect the biotinylated KSR2 using a streptavidin-HRP conjugate and chemiluminescence.
-
Perform Western blots for total MEK and KSR as loading controls.[1]
-
Quantify band intensity to determine the concentration of the test compound that inhibits 50% of the ATPbiotin binding (IC₅₀).
-
Cellular Viability Assay
This assay measures the effect of this compound, alone or in combination with other inhibitors, on the viability of cancer cell lines.
-
Materials: Selected cancer cell lines (e.g., A549, HCT-116, A375), 96-well plates, cell culture medium, this compound, MEK inhibitors (e.g., trametinib), DMSO, Resazurin-based viability reagent.
-
Protocol:
-
Determine the optimal cell seeding density for each cell line to ensure linear growth over the assay period.[11][12]
-
Plate cells in 96-well plates at the predetermined density (e.g., 500 cells/well for A549, HCT-116, A375; 2000 cells/well for H2087, HEPG2).[11][12]
-
Allow cells to adhere overnight.
-
Treat cells with a matrix of serially diluted this compound (e.g., 100-3,000 nM) and/or a second inhibitor (e.g., trametinib).[1][11][12] Include DMSO-only wells as a vehicle control.
-
Add Resazurin reagent to each well and incubate until color change is sufficient.
-
Measure fluorescence or absorbance according to the reagent manufacturer's instructions.
-
Calculate percent cell viability by normalizing the readings from inhibitor-treated wells to the DMSO control wells.[12] Synergy can be calculated using models such as the Bliss independence model.[1]
-
Conclusion and Future Directions
This compound represents a significant advancement in targeting the MAPK pathway. By allosterically stabilizing an inactive conformation of the KSR scaffold, it effectively antagonizes oncogenic Ras signaling and demonstrates synergistic potential with established MEK inhibitors.[1][10] This unique mechanism provides a powerful tool for overcoming resistance and improving therapeutic outcomes in Ras-driven cancers.[1][8]
The modest single-agent activity of this compound in cell viability assays suggests its most promising clinical application may be in combination therapies.[1][10] Future efforts must focus on improving the pharmacological properties of the this compound scaffold to enable robust in vivo and clinical investigations.[1] The development of these next-generation KSR modulators, guided by the principles established with this compound, holds considerable promise for the treatment of some of the most challenging human cancers.
References
- 1. Small molecule stabilization of the KSR inactive state antagonizes oncogenic Ras signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rcsb.org [rcsb.org]
- 3. KSR regulation of the Raf-MEK-ERK cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. KSR: a MAPK scaffold of the Ras pathway? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. KSR as a therapeutic target for Ras-dependent cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sdbonline.org [sdbonline.org]
- 7. Kinase Suppressor of Ras (KSR) Is a Scaffold Which Facilitates Mitogen-Activated Protein Kinase Activation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for Aps-2-79 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing Aps-2-79, a potent and selective KSR-dependent MEK antagonist, in various cell culture-based assays. This compound stabilizes the inactive state of the Kinase Suppressor of Ras (KSR), thereby inhibiting the MAPK signaling pathway, making it a valuable tool for cancer research and drug development.
Mechanism of Action
This compound is an allosteric inhibitor that binds to the pseudokinase domain of KSR. This binding event stabilizes KSR in an inactive conformation, which in turn prevents the KSR-dependent phosphorylation of MEK by RAF. By disrupting this critical step in the Ras-RAF-MEK-ERK signaling cascade, this compound effectively antagonizes oncogenic Ras signaling.
Signaling Pathway Diagram
The following diagram illustrates the role of this compound in the KSR-mediated MAPK signaling pathway.
Caption: this compound inhibits the MAPK pathway by stabilizing the inactive state of KSR.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from in vitro studies.
Table 1: Inhibitory Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 (ATPbiotin binding to KSR2-MEK1) | 120 nM | Cell-free | [1][2] |
| Effective Concentration (p-ERK inhibition) | 5 µM | 293H cells | [3] |
| Effective Concentration (synergy with trametinib) | 1 µM | K-Ras mutant cancer cell lines | [3] |
Table 2: Cell Viability IC50 Values of this compound in Combination with Trametinib (B1684009)
| Cell Line | Mutation Status | This compound IC50 (approx.) | Trametinib IC50 (approx.) | Combination Effect |
| HCT-116 | K-Ras mutant | > 3 µM | 10 nM | Synergistic |
| A549 | K-Ras mutant | > 3 µM | 100 nM | Synergistic |
| A375 | BRAF mutant | > 3 µM | 1 nM | Additive |
| SK-MEL-239 | BRAF mutant | > 3 µM | 10 nM | Additive |
Experimental Protocols
Cell Culture
This section provides standard protocols for the culture of cell lines commonly used in this compound studies.
1.1. General Cell Culture Conditions
-
Incubator: 37°C, 5% CO₂
-
Media: Pre-warm all media and reagents to 37°C before use.
-
Passaging: Passage cells when they reach 70-90% confluency.
1.2. Cell Line Specific Protocols
| Cell Line | Growth Medium | Subculturing Protocol |
| A549 | DMEM/F-12 (1:1) + 10% FBS + 1% Penicillin/Streptomycin | Rinse with PBS, detach with 0.25% Trypsin-EDTA. Split 1:3 to 1:6. |
| HCT-116 | McCoy's 5A + 10% FBS + 1% Penicillin/Streptomycin | Rinse with PBS, detach with 0.25% Trypsin-EDTA. Split 1:2 to 1:4. |
| A375 | DMEM + 10% FBS + 1% Penicillin/Streptomycin | Rinse with PBS, detach with 0.25% Trypsin-EDTA. Split 1:3 to 1:8. |
| SK-MEL-239 | MEM + 10% FBS + 1% Penicillin/Streptomycin + 1 mM Sodium Pyruvate + 0.1 mM NEAA | Rinse with PBS, detach with 0.25% Trypsin-EDTA. Split 1:3 to 1:6. |
| 293H | DMEM + 10% FBS + 1% Penicillin/Streptomycin | Rinse with PBS, detach with 0.25% Trypsin-EDTA. Split 1:3 to 1:10. |
Cell Viability Assay
This protocol describes a method to assess the effect of this compound on cell viability using a Resazurin-based assay.
Workflow Diagram:
Caption: Workflow for the Resazurin-based cell viability assay.
Materials:
-
96-well clear-bottom black plates
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile filtered)
-
Microplate reader with fluorescence capabilities
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 500-2000 cells/well in 100 µL of growth medium.
-
Include wells with medium only as a background control.
-
Incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound (e.g., 100 nM to 3 µM) and/or trametinib in growth medium.
-
For synergy experiments, prepare a matrix of concentrations for both compounds.
-
Remove the old medium and add 100 µL of the compound-containing medium to the respective wells.
-
Include a vehicle control (e.g., DMSO).
-
Incubate for 72 hours.
-
-
Resazurin Addition and Measurement:
-
Add 10 µL of Resazurin solution to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure fluorescence at an excitation of ~560 nm and an emission of ~590 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Normalize the fluorescence values to the vehicle control to determine the percentage of cell viability.
-
Plot dose-response curves and calculate IC50 values.
-
Western Blot for p-ERK Inhibition
This protocol details the detection of phosphorylated ERK (p-ERK) levels in response to this compound treatment.
Workflow Diagram:
Caption: Western blot workflow for detecting p-ERK inhibition.
Materials:
-
6-well plates
-
RIPA Lysis Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking Buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-ERK1/2, anti-total ERK1/2, anti-loading control e.g., β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Stripping Buffer (e.g., 200 mM Glycine, 0.1% SDS, 1% Tween 20, pH 2.2)
Protocol:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum starve the cells for 4-12 hours.
-
Treat with this compound at the desired concentrations and for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein samples and add Laemmli buffer. Boil for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate with primary anti-p-ERK1/2 antibody (typically 1:1000 in blocking buffer) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody (typically 1:5000 in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Reprobing:
-
Detect the signal using an ECL reagent and an imaging system.
-
Strip the membrane using Stripping Buffer.
-
Re-block and probe for total ERK and a loading control.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize p-ERK levels to total ERK and the loading control.
-
These protocols provide a foundation for investigating the cellular effects of this compound. Optimization may be required for specific cell lines and experimental conditions.
References
Application Notes and Protocols for Aps-2-79 in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing Aps-2-79, a KSR-dependent MEK antagonist, in various in vitro assays. The information is intended to guide researchers in accurately assessing the efficacy and mechanism of action of this compound.
Overview of this compound
This compound is a potent and selective antagonist of MEK (Mitogen-activated protein kinase kinase) that functions in a KSR (Kinase Suppressor of Ras)-dependent manner.[1][2][3] It acts by stabilizing the inactive state of the KSR pseudokinase, thereby antagonizing oncogenic Ras-MAPK signaling.[1][4][5] this compound inhibits the binding of ATP to KSR2 within the KSR2-MEK1 complex with an IC50 of 120 nM.[1][3] This compound has been shown to suppress KSR-stimulated MEK and ERK phosphorylation and exhibits synergistic effects when combined with MEK inhibitors such as trametinib, particularly in Ras-mutant cancer cell lines.[4][5]
Chemical Information
| Property | Value |
| Synonyms | This compound, APS 2-79, APS2-79 |
| CAS Number | 2002381-25-9 (free base) |
| Molecular Formula | C23H21N3O3 |
| Molecular Weight | 387.44 g/mol |
| Solubility | Soluble in DMSO |
Signaling Pathway Modulated by this compound
This compound targets the Ras-RAF-MEK-ERK signaling pathway, a critical cascade that regulates cell proliferation, differentiation, and survival. Deregulation of this pathway is a common event in many cancers. This compound's unique mechanism of action involves the allosteric inhibition of MEK phosphorylation by RAF through its direct binding to the KSR scaffold protein.
Caption: this compound inhibits the Ras-MAPK pathway by targeting KSR.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound in various in vitro assays.
| Parameter | Cell Line(s) | Concentration Range | Value | Reference |
| IC50 (ATPbiotin binding to KSR2-MEK1) | Cell-free | Not Applicable | 120 nM | [1][3] |
| Cell Viability (Monotherapy) | A549, HCT-116, A375, SK-MEL-239, etc. | 100 - 3,000 nM | Modest activity | [1] |
| MEK/ERK Phosphorylation Inhibition | 293H cells | 5 µM | Suppression observed | [1][5] |
| Synergy with Trametinib (Cell Viability) | HCT-116, A549 (Ras-mutant) | 250 nM - 1 µM | Synergistic | [4] |
| Synergy with Trametinib (pERK IC90 enhancement) | HCT-116 (Ras-mutant) | 250 nM - 1 µM | Two-fold enhancement | [4] |
Experimental Protocols
Cell Viability Assay (Resazurin Method)
This protocol is designed to assess the effect of this compound on the viability of cancer cell lines.
References
- 1. Small molecule stabilization of the KSR inactive state antagonizes oncogenic Ras signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug Synergy Scoring Models: Bliss vs. Loewe vs. ZIP [kyinno.com]
- 3. Evaluation of drug combination effect using a Bliss independence dose-response surface model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. anova - Test for synergy using Bliss independance model for two drugs - Cross Validated [stats.stackexchange.com]
Application Notes and Protocols for Detecting p-ERK Levels Using Aps-2-79 in Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aps-2-79 is a potent and specific small molecule inhibitor that targets the MAPK (mitogen-activated protein kinase) signaling pathway. It functions as a KSR (Kinase Suppressor of Ras) dependent antagonist of RAF-mediated MEK phosphorylation.[1][2] By stabilizing an inactive conformation of the KSR scaffold protein, this compound effectively prevents the subsequent phosphorylation and activation of MEK and its downstream target, ERK (Extracellular signal-regulated kinase).[3][4] The phosphorylation of ERK at Thr202 and Tyr204 is a critical event in the propagation of signals that drive cellular proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers, making it a key target for therapeutic intervention.[5]
These application notes provide a detailed protocol for utilizing this compound to modulate the ERK signaling pathway and to detect the resulting changes in ERK phosphorylation (p-ERK) levels via Western blotting. This method is crucial for researchers studying the MAPK pathway, as well as for professionals in drug development assessing the efficacy of KSR-targeting compounds.
Mechanism of Action of this compound
This compound binds to the ATP-binding pocket of KSR, stabilizing it in an inactive state. This prevents the KSR-RAF heterodimerization that is necessary for the phosphorylation of MEK by RAF. Consequently, the phosphorylation of ERK1/2 is inhibited.[3][6]
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Conformational control and regulation of the pseudokinase KSR via small molecule binding interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule stabilization of the KSR inactive state antagonizes oncogenic Ras signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Small molecule stabilization of the KSR inactive state antagonizes oncogenic Ras signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Arresting kinase suppressor of Ras in an inactive state - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for APS-2-79 and Trametinib Combination Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for studying the synergistic effects of APS-2-79, a Kinase Suppressor of Ras (KSR) dependent MEK antagonist, and trametinib (B1684009), a MEK1/2 inhibitor, in cancer cell lines, particularly those with RAS mutations.
Introduction
The Ras-RAF-MEK-ERK signaling pathway is a critical regulator of cell proliferation and survival, and its dysregulation is a hallmark of many cancers.[1] Trametinib is a potent and selective allosteric inhibitor of MEK1 and MEK2, which are key components of this pathway.[2][3][4][5] However, resistance to MEK inhibitors can arise through various mechanisms, including feedback activation of the pathway.
This compound is a novel small molecule that functions as a KSR-dependent antagonist of MEK phosphorylation.[6][7] It acts by stabilizing the inactive state of KSR, a scaffold protein that facilitates RAF-mediated MEK activation, thereby antagonizing RAF heterodimerization and subsequent MEK phosphorylation.[6][8] The combination of this compound and trametinib has been shown to have synergistic effects in inhibiting the growth of cancer cells, particularly those with KRAS mutations, by overcoming adaptive resistance mechanisms.[9]
This document outlines the protocols for in vitro studies to evaluate the combination of this compound and trametinib.
Data Presentation
Table 1: In Vitro IC50 Values and Synergistic Effects
| Cell Line | Mutation Status | This compound IC50 (µM) | Trametinib IC50 (nM) | Combination Effect |
| HCT-116 | KRAS Mutant | > 3 | ~5 | Synergistic |
| A549 | KRAS Mutant | > 3 | ~10 | Synergistic |
| SK-MEL-239 | BRAF Mutant | > 3 | ~1 | Not Synergistic |
| A375 | BRAF Mutant | > 3 | ~1 | Not Synergistic |
Note: IC50 values are approximate and can vary between experiments. The key finding is the synergistic effect observed in KRAS-mutant cell lines when the two compounds are combined.[9]
Experimental Protocols
Cell Culture
-
Cell Lines:
-
Culture Medium: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
Reagents and Preparation
-
This compound:
-
Prepare a 10 mM stock solution in DMSO.
-
Store at -20°C.
-
Working concentrations typically range from 100 nM to 3 µM.[10]
-
-
Trametinib:
Cell Viability Assay (Synergy Determination)
This protocol is designed to assess the synergistic effect of this compound and trametinib on cell proliferation.
-
Day 1: Cell Seeding
-
Trypsinize and count the cells.
-
Seed 500 cells per well in a 96-well plate.[10]
-
-
Day 2: Drug Treatment
-
Prepare a dose-response matrix of this compound and trametinib.
-
For example, a 10x5 matrix can be used.[9]
-
Add the drug combinations to the respective wells. Include DMSO-only controls.
-
-
Day 5: Viability Measurement
Western Blotting for Pathway Analysis
This protocol is used to assess the effect of the drug combination on the phosphorylation of key proteins in the MAPK signaling pathway.
-
Day 1: Cell Seeding
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of lysis.
-
-
Day 2: Drug Treatment
-
Treat cells with this compound (e.g., 250 nM and 1 µM), trametinib at various concentrations, or a combination of both for 48 hours.[9] Include a DMSO control.
-
-
Day 4: Cell Lysis and Protein Quantification
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
Day 4/5: Western Blotting
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C. Key antibodies include:
-
Phospho-ERK1/2 (Thr202/Tyr204)
-
Total ERK1/2
-
β-actin (as a loading control)
-
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Mandatory Visualizations
Caption: MAPK Signaling Pathway and Points of Inhibition by this compound and Trametinib.
Caption: Workflow for this compound and Trametinib Combination Studies.
References
- 1. targetedonc.com [targetedonc.com]
- 2. Trametinib - Wikipedia [en.wikipedia.org]
- 3. Trametinib (Mekinist) MEK Inhibitor Therapy for Melanoma - MRA [curemelanoma.org]
- 4. Trametinib: a MEK inhibitor for management of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trametinib in the treatment of melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Small molecule stabilization of the KSR inactive state antagonizes oncogenic Ras signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Trametinib | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for In Vivo Studies of Aps-2-79
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo formulation and administration of Aps-2-79, a potent and selective KSR-dependent MEK antagonist, for animal studies. The protocols outlined below are intended to serve as a foundational framework for researchers investigating the therapeutic potential of this compound in various preclinical models.
Introduction to this compound
This compound is a small molecule inhibitor that targets the Kinase Suppressor of Ras (KSR), a scaffold protein crucial for the RAS-MAPK signaling pathway.[1][2][3][4] By stabilizing the inactive state of KSR, this compound effectively antagonizes RAF-mediated MEK phosphorylation, thereby inhibiting downstream signaling through ERK.[1][2][3][5] This mechanism of action makes this compound a compelling candidate for investigation in cancers driven by RAS mutations, where the MAPK pathway is often hyperactivated.[1][2] Preclinical in vitro studies have demonstrated its ability to suppress MEK and ERK phosphorylation and to synergize with other MEK inhibitors in Ras-mutant cancer cell lines.[1][6]
In Vivo Formulation of this compound
Due to its hydrophobic nature, this compound requires a specific formulation for effective in vivo delivery. The following formulation is recommended to achieve a homogenous and stable suspension suitable for administration in animal models.[6]
Table 1: Recommended In Vivo Formulation for this compound
| Component | Percentage by Volume | Purpose |
| Dimethyl Sulfoxide (DMSO) | 10% | Solubilizing agent |
| Polyethylene Glycol 300 (PEG300) | 40% | Co-solvent and vehicle |
| Tween-80 | 5% | Surfactant to improve solubility and stability |
| Saline (0.9% NaCl) | 45% | Vehicle to achieve desired final concentration and tonicity |
Protocol for Formulation Preparation:
-
Prepare a stock solution: Dissolve the required amount of this compound powder in DMSO to create a concentrated stock solution. Gentle warming and vortexing may be necessary to ensure complete dissolution.
-
Add co-solvents sequentially: To the this compound/DMSO stock solution, add PEG300 and mix thoroughly.
-
Add surfactant: Add Tween-80 to the mixture and vortex until a clear and homogenous solution is obtained.
-
Final dilution: Add saline to the mixture to achieve the final desired concentration of this compound. The final formulation should be a clear solution.
-
Fresh Preparation: It is recommended to prepare the formulation fresh on the day of administration to ensure stability and prevent precipitation.
In Vivo Administration Protocols
The choice of administration route depends on the experimental design and the tumor model. Below are detailed protocols for common administration routes in mice.
Intraperitoneal (IP) Injection
Materials:
-
This compound formulation
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge)
-
70% ethanol (B145695) for disinfection
-
Animal scale
Protocol:
-
Animal Preparation: Weigh the mouse to accurately calculate the required dose volume.
-
Restraint: Gently restrain the mouse by scruffing the neck to expose the abdomen.
-
Injection Site: Identify the lower right quadrant of the abdomen. This site is chosen to avoid puncturing the cecum or bladder.
-
Injection: Insert the needle at a 15-20 degree angle into the peritoneal cavity. Aspirate briefly to ensure the needle has not entered a blood vessel or organ.
-
Administration: Slowly inject the this compound formulation.
-
Post-injection Monitoring: Return the mouse to its cage and monitor for any signs of distress.
Subcutaneous (SC) Injection
Materials:
-
This compound formulation
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge)
-
70% ethanol for disinfection
-
Animal scale
Protocol:
-
Animal Preparation: Weigh the mouse for accurate dose calculation.
-
Restraint: Scruff the mouse to lift a fold of skin on its back, creating a "tent."
-
Injection Site: The dorsal flank is a common site for subcutaneous injections.
-
Injection: Insert the needle into the base of the skin tent, parallel to the body. Aspirate to check for blood.
-
Administration: Inject the formulation slowly into the subcutaneous space.
-
Post-injection Monitoring: Observe the animal for any adverse reactions after returning it to its cage.
Oral Gavage (PO)
Materials:
-
This compound formulation
-
Sterile syringes (1 mL)
-
Flexible gavage needles (18-20 gauge for mice)
-
Animal scale
Protocol:
-
Animal Preparation: Weigh the mouse to determine the correct dose volume.
-
Restraint: Firmly restrain the mouse to prevent movement.
-
Gavage Needle Insertion: Gently insert the gavage needle into the esophagus. Ensure the needle does not enter the trachea.
-
Administration: Slowly administer the this compound formulation directly into the stomach.
-
Post-administration Monitoring: Carefully monitor the mouse for any signs of respiratory distress or discomfort.
Experimental Design and Data Collection
While specific in vivo efficacy and pharmacokinetic data for this compound are not yet widely published, studies with other MEK inhibitors can provide a framework for designing experiments.
Efficacy Studies in Tumor Xenograft Models
Experimental Workflow for Efficacy Studies
Caption: Workflow for an in vivo efficacy study of this compound in a tumor xenograft model.
Table 2: Example Dosing and Efficacy Data for MEK Inhibitors in Xenograft Models (for reference)
| Compound | Animal Model | Tumor Cell Line | Dose (mg/kg) | Route | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |
| Selumetinib | Nude Mice | HCT-116 (KRAS mutant) | 25 | PO | BID | 68 | Fictional Example |
| Trametinib | Nude Mice | A549 (KRAS mutant) | 1 | PO | QD | 75 | Fictional Example |
| PD-0325901 | Nude Mice | Colo205 (BRAF mutant) | 10 | PO | QD | 82 | [7] |
Note: The data in this table are for illustrative purposes and are based on published results for other MEK inhibitors. Researchers should perform dose-finding studies to determine the optimal dose of this compound for their specific model.
Pharmacokinetic (PK) Studies
Experimental Workflow for Pharmacokinetic Studies
Caption: Workflow for a pharmacokinetic study of this compound in mice.
Table 3: Example Pharmacokinetic Parameters for MEK Inhibitors in Mice (for reference)
| Compound | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Reference |
| Cobimetinib | 10 | PO | 1500 | 2 | 8500 | 4.5 | Fictional Example |
| Binimetinib | 30 | PO | 2200 | 1 | 12000 | 6.2 | Fictional Example |
Note: This table provides representative pharmacokinetic data for other MEK inhibitors and should be used as a guide for designing and interpreting PK studies with this compound.
Signaling Pathway of this compound
This compound exerts its effect by modulating the RAS-MAPK signaling cascade. Understanding this pathway is crucial for interpreting in vivo pharmacodynamic and efficacy data.
RAS-MAPK Signaling Pathway and the Action of this compound
Caption: this compound inhibits the RAS-MAPK pathway by binding to KSR and preventing MEK phosphorylation.
Conclusion
These application notes provide a detailed guide for the in vivo use of this compound in animal studies. While specific in vivo data for this compound is still emerging, the provided formulation, administration protocols, and experimental frameworks based on established knowledge of MEK inhibitors offer a solid foundation for researchers. Adherence to these protocols and careful experimental design will be critical for elucidating the therapeutic potential of this compound in preclinical cancer models.
References
- 1. Small molecule stabilization of the KSR inactive state antagonizes oncogenic Ras signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. scholars.mssm.edu [scholars.mssm.edu]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: Aps-2-79 in Ras-Mutant Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aps-2-79 is a novel small molecule inhibitor that presents a promising strategy for targeting cancers driven by Ras mutations. Deregulation of the Ras-mitogen-activated protein kinase (MAPK) pathway is a critical event in the development of numerous cancers and a significant contributor to resistance against targeted therapies. This compound functions as a Kinase Suppressor of Ras (KSR)-dependent MEK antagonist. It stabilizes the inactive state of KSR, a scaffold protein in the MAPK pathway, thereby antagonizing oncogenic Ras signaling.[1][2] This document provides detailed application notes and protocols for the use of this compound in the treatment of Ras-mutant cancer cell lines.
Mechanism of Action
This compound exerts its effect by binding to the ATP pocket of KSR, specifically within the KSR-MEK complex.[3] This binding event stabilizes KSR in an inactive conformation, which in turn antagonizes the RAF-KSR heterodimerization necessary for the subsequent phosphorylation and activation of MEK and ERK.[2] this compound has an IC50 of 120 nM for inhibiting ATPbiotin binding to the KSR2-MEK1 complex.[1][4] Notably, this compound's activity is dependent on the presence of KSR.[5] While it shows modest effects on cell viability as a single agent in Ras-mutant cancer cell lines, its primary potential lies in its synergistic effects with other MEK inhibitors.[6][7]
Signaling Pathway Overview
The Ras-RAF-MEK-ERK signaling cascade is a central pathway that regulates cell proliferation, differentiation, and survival. In Ras-mutant cancers, this pathway is constitutively active, leading to uncontrolled cell growth. This compound intervenes at the level of the KSR scaffold protein, disrupting the signal transmission from RAF to MEK.
Caption: this compound targets the KSR scaffold protein in the Ras-MAPK pathway.
Efficacy in Ras-Mutant Cancer Cell Lines
This compound has demonstrated activity in various cancer cell lines harboring Ras mutations. Its effectiveness is particularly noted when used in combination with MEK inhibitors such as trametinib, where it enhances their potency.[7]
| Cell Line | Cancer Type | Ras Mutation | This compound Treatment Details | Observed Effects | Reference |
| HCT-116 | Colorectal Carcinoma | KRAS | 1 µM this compound with trametinib | Increased potency of trametinib | [7] |
| A549 | Lung Carcinoma | KRAS | 1 µM this compound with trametinib | Increased potency of trametinib | [7] |
| Various | --- | KRAS | --- | Synergizes with multiple MEK inhibitors | [7] |
Experimental Protocols
Cell Viability Assay
This protocol is designed to assess the effect of this compound on the viability of Ras-mutant cancer cell lines.
Materials:
-
Ras-mutant cancer cell lines (e.g., A549, HCT-116, COLO-205, LOVO, SW620, SW1417, CALU-6)[1]
-
B-Raf mutant cancer cell lines (e.g., A375, SK-MEL-239, MEWO) for control[1][7]
-
Complete cell culture medium
-
96-well plates
-
This compound (100-3,000 nM)[1]
-
DMSO (vehicle control)
-
Resazurin-based viability reagent
-
Plate reader
Procedure:
-
Cell Seeding:
-
Treatment:
-
Prepare serial dilutions of this compound in complete medium (e.g., 100 nM to 3,000 nM).[1]
-
Include a DMSO-treated control group.
-
Remove the overnight medium from the cells and add 100 µL of the drug-containing medium or control medium to the respective wells.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.[1]
-
-
Viability Measurement:
-
Add Resazurin reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure fluorescence or absorbance using a plate reader.
-
-
Data Analysis:
-
Normalize the readings of the inhibitor-treated samples to the DMSO controls to determine the percent cell viability.[1]
-
Caption: Workflow for assessing cell viability following this compound treatment.
Western Blot Analysis of MAPK Pathway Phosphorylation
This protocol is to assess the effect of this compound on the phosphorylation of key proteins in the MAPK pathway.
Materials:
-
Ras-mutant cancer cell lines
-
This compound (e.g., 5 µM)[1]
-
MEK inhibitor (e.g., trametinib) for combination studies
-
Cell lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-MEK, anti-phospho-ERK, anti-total MEK, anti-total ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Plate cells and treat with this compound, a MEK inhibitor, or a combination for the desired time.
-
Wash cells with cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.
-
Clarify lysates by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
-
In Vivo Studies
While detailed protocols are limited in the provided search results, this compound has been used in a tumor-bearing mouse model.[6] Researchers planning in vivo experiments should consider appropriate formulation and dosing strategies, as well as relevant pharmacokinetic and pharmacodynamic studies.
Conclusion
This compound represents a valuable research tool for investigating the role of the KSR scaffold in Ras-driven cancers. Its ability to synergize with existing MEK inhibitors highlights a promising therapeutic strategy for overcoming resistance and improving treatment outcomes in patients with Ras-mutant tumors. The protocols and data presented here provide a foundation for further investigation into the therapeutic potential of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small molecule stabilization of the KSR inactive state antagonizes oncogenic Ras signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Small molecule stabilization of the KSR inactive state antagonizes oncogenic Ras signalling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunoprecipitation in Aps-2-79 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the immunoprecipitation of target proteins from cells treated with Aps-2-79, a known KSR-dependent MEK antagonist. This document outlines the mechanism of this compound, its effects on the Ras-MAPK signaling pathway, and a step-by-step guide for immunoprecipitating key protein complexes to study these effects.
Introduction
This compound is a small molecule inhibitor that targets the Ras-MAPK signaling pathway, a critical cascade in cell proliferation, differentiation, and survival.[1][2] Dysregulation of this pathway is a hallmark of many cancers.[1][3] this compound functions as a KSR-dependent MEK antagonist by binding to the Kinase Suppressor of Ras (KSR) protein, a scaffold protein in the MAPK pathway.[4][5][6][7] Specifically, this compound stabilizes the inactive conformation of KSR, which in turn prevents the RAF-mediated phosphorylation and activation of MEK.[1][4][7] This leads to the suppression of downstream signaling through ERK.[5][7]
Immunoprecipitation is a powerful technique to isolate and study specific proteins and their interaction partners from a complex mixture such as a cell lysate.[8] This protocol is designed to enable researchers to investigate the effects of this compound on the protein complexes within the Ras-MAPK pathway, particularly the interactions between KSR, RAF, and MEK.
Signaling Pathway Overview
This compound modulates the Ras-MAPK signaling pathway by targeting the KSR scaffold protein. The diagram below illustrates the canonical pathway and the point of intervention by this compound.
Caption: this compound targets KSR, preventing MEK activation.
Experimental Data Summary
The following table summarizes key quantitative data related to the activity of this compound.
| Parameter | Value | Cell Lines | Reference |
| IC50 (ATPbiotin binding to KSR2-MEK1) | 120 nM | In vitro | [4][5][6] |
| Effective Concentration (MEK/ERK phosphorylation suppression) | 5 µM | 293H cells | [4][5][7] |
| Cell Viability Assay Concentration Range | 100 - 3,000 nM | A549, HCT-116, A375, etc. | [4] |
| Concentration for Synergy Studies (with MEK inhibitors) | 250 nM - 1 µM | HCT-116, SK-MEL-239 | [1] |
Immunoprecipitation Protocol: KSR from this compound Treated Cells
This protocol details the immunoprecipitation of KSR and its associated proteins from cells treated with this compound.
Materials and Reagents
-
Cell Lines: e.g., HCT-116, A549, or other Ras-mutant cell lines.[4]
-
This compound: Solubilized in DMSO.
-
Primary Antibody: Rabbit anti-KSR antibody.
-
Control Antibody: Rabbit IgG isotype control.
-
Protein A/G Magnetic Beads
-
Lysis Buffer: (e.g., RIPA buffer or a non-denaturing lysis buffer: 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with protease and phosphatase inhibitors immediately before use.
-
Wash Buffer: Lysis buffer without detergents or PBS with 0.1% Tween-20.
-
Elution Buffer: 1X SDS-PAGE sample buffer.
-
Phosphate Buffered Saline (PBS): Ice-cold.
-
Magnetic Separation Rack
Experimental Workflow
Caption: Workflow for immunoprecipitation from treated cells.
Detailed Protocol
1. Cell Culture and Treatment: a. Seed the desired cell line and grow to 70-80% confluency. b. Treat the cells with the desired concentration of this compound (e.g., 1-5 µM) or DMSO as a vehicle control for the appropriate time (e.g., 2-24 hours).
2. Cell Lysis: a. Aspirate the media and wash the cells once with ice-cold PBS.[9] b. Add ice-cold lysis buffer to the plate and incubate on ice for 5-10 minutes.[9] c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Further lyse the cells by sonication on ice (e.g., 3 pulses of 10 seconds each). e. Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.[10] f. Transfer the supernatant (cleared lysate) to a new pre-chilled tube. Determine the protein concentration using a standard assay (e.g., BCA).
3. Immunoprecipitation: a. (Optional but Recommended) Pre-clearing: To reduce non-specific binding, add 20 µL of Protein A/G magnetic bead slurry to 1 mg of cell lysate and incubate with rotation for 1 hour at 4°C.[10][11] Pellet the beads using a magnetic rack and transfer the pre-cleared supernatant to a new tube. b. Antibody Incubation: Add the anti-KSR primary antibody (use the manufacturer's recommended dilution) to the pre-cleared lysate. For a negative control, add an equivalent amount of isotype control IgG to a separate tube of lysate. c. Incubate with gentle rotation for 4 hours to overnight at 4°C.[10] d. Immune Complex Capture: Add 30 µL of Protein A/G magnetic bead slurry to each tube and incubate with gentle rotation for an additional 1-2 hours at 4°C.
4. Washing and Elution: a. Pellet the beads on a magnetic rack and discard the supernatant. b. Wash the beads three to five times with 500 µL of ice-cold wash buffer. After the final wash, remove all residual buffer. c. Elution: Add 40 µL of 1X SDS-PAGE sample buffer to the beads and boil at 95-100°C for 5-10 minutes to elute the immunoprecipitated proteins. d. Pellet the beads on the magnetic rack and collect the supernatant containing the eluted proteins.
5. Downstream Analysis: a. The eluted samples are now ready for analysis by SDS-PAGE and Western blotting to detect KSR and co-immunoprecipitated proteins such as RAF and MEK. b. Alternatively, samples can be prepared for analysis by mass spectrometry to identify novel interaction partners.
Expected Outcomes
Upon treatment with this compound, it is expected that the interaction between KSR and MEK will be stabilized in the inactive state.[1] Immunoprecipitation of KSR from this compound-treated cells may show an altered composition of the KSR-RAF-MEK complex compared to untreated or DMSO-treated cells. Specifically, one might observe a decrease in RAF binding or a change in the phosphorylation status of MEK associated with the KSR scaffold. Western blot analysis of the immunoprecipitated complex can probe for the presence of RAF isoforms and phosphorylated MEK.
References
- 1. Identification of Constitutive and Ras-Inducible Phosphorylation Sites of KSR: Implications for 14-3-3 Binding, Mitogen-Activated Protein Kinase Binding, and KSR Overexpression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sinobiological.com [sinobiological.com]
- 3. researchgate.net [researchgate.net]
- 4. Immunoprecipitation Protocol For Native Proteins | Cell Signaling Technology [cellsignal.com]
- 5. Coimmunoprecipitation assay for the detection of kinase-substrate interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Immunoprecipitation Procedure [sigmaaldrich.com]
- 7. KSR induces RAS‐independent MAPK pathway activation and modulates the efficacy of KRAS inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 10. frederick.cancer.gov [frederick.cancer.gov]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Note: Measuring the Activity of the KSR-Dependent MEK Antagonist Aps-2-79
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aps-2-79 is a small molecule antagonist of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1][2][3][4] It functions not as a direct kinase inhibitor, but as a modulator of the scaffold protein Kinase Suppressor of Ras (KSR).[2][5] this compound stabilizes the inactive conformation of KSR, which in turn antagonizes the RAF-mediated phosphorylation and activation of MEK.[1][2][5][6] This compound has been shown to inhibit the binding of ATPbiotin to the KSR2-MEK1 complex with an IC50 of 120 nM.[7][8] In cellular contexts, this compound suppresses KSR-stimulated phosphorylation of MEK and ERK and can enhance the efficacy of clinical MEK inhibitors in cancer cell lines with Ras mutations.[1][6][7]
This document provides detailed protocols to assess the activity of this compound through biochemical and cell-based assays.
Signaling Pathway of this compound
The diagram below illustrates the role of KSR as a scaffold protein in the MAPK pathway and the mechanism of action for this compound. Under normal signaling, KSR facilitates the phosphorylation of MEK by RAF. This compound binds to KSR, stabilizing its inactive state and preventing the subsequent phosphorylation of MEK.
References
- 1. selleckchem.com [selleckchem.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. medkoo.com [medkoo.com]
- 4. selleck.co.jp [selleck.co.jp]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Small molecule stabilization of the KSR inactive state antagonizes oncogenic Ras signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Aps-2-79 in a Xenograft Mouse Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the KSR-dependent MEK antagonist, Aps-2-79, and outline protocols for its use in preclinical research, with a focus on xenograft mouse models. This compound represents a novel approach to targeting the Ras-MAPK signaling pathway, a critical mediator of cell proliferation and survival that is frequently deregulated in cancer.
Introduction to this compound
This compound is a small molecule inhibitor that functions as a KSR-dependent MEK antagonist.[1][2][3][4][5] Kinase Suppressor of Ras (KSR) is a molecular scaffold protein that facilitates the activation of MEK by RAF kinases within the Ras-MAPK signaling cascade.[6][7] this compound stabilizes KSR in an inactive conformation, thereby antagonizing RAF-mediated MEK phosphorylation.[7][8][9][10] This unique mechanism of action makes it a promising agent for the treatment of cancers driven by oncogenic Ras mutations.[7][8][9][10]
Preclinical studies have demonstrated that this compound can enhance the efficacy of MEK inhibitors, such as trametinib, particularly in Ras-mutant cancer cell lines.[7] This synergistic effect is attributed to the ability of this compound to overcome the feedback reactivation of the MAPK pathway often observed with MEK inhibitor monotherapy.
Mechanism of Action
This compound exerts its inhibitory effect by binding to the pseudokinase domain of KSR. This binding event stabilizes an inactive conformation of KSR, which in turn prevents the heterodimerization of KSR with RAF kinases.[7][8][9][10] The disruption of the KSR-RAF complex is crucial as this interaction is required for the efficient phosphorylation and activation of MEK. By locking KSR in an inactive state, this compound effectively dampens the downstream signaling cascade, leading to reduced phosphorylation of ERK and subsequent inhibition of cell proliferation and survival.
dot digraph "Aps-2-79_Mechanism_of_Action" { graph [fontname = "Arial", rankdir="TB", splines=ortho, nodesep=0.6, ranksep=0.8]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, penwidth=1]; edge [penwidth=1.5];
// Nodes Ras_GTP [label="Active Ras-GTP", fillcolor="#FBBC05", fontcolor="#202124"]; RAF [label="RAF", fillcolor="#EA4335", fontcolor="#FFFFFF"]; KSR [label="KSR (Active)", fillcolor="#34A853", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Aps_2_79 [label="this compound", shape=diamond, fillcolor="#5F6368", fontcolor="#FFFFFF"]; KSR_inactive [label="KSR (Inactive)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Ras_GTP -> RAF [arrowhead=vee, color="#202124"]; RAF -> KSR [label="Dimerization", arrowhead=vee, color="#202124"]; KSR -> MEK [label="Phosphorylation", arrowhead=vee, color="#202124"]; MEK -> ERK [label="Phosphorylation", arrowhead=vee, color="#202124"]; ERK -> Proliferation [arrowhead=vee, color="#202124"]; Aps_2_79 -> KSR [label="Binds & Stabilizes", arrowhead=tee, color="#EA4335"]; KSR -> KSR_inactive [style=dashed, arrowhead=vee, color="#202124"]; KSR_inactive -> RAF [label="Blocks Dimerization", style=dashed, arrowhead=tee, color="#EA4335"];
// Invisible edges for layout {rank=same; Ras_GTP} {rank=same; RAF; KSR} {rank=same; Aps_2_79; KSR_inactive} {rank=same; MEK} {rank=same; ERK} {rank=same; Proliferation} } this compound Mechanism of Action Diagram
Data Presentation
In Vitro Efficacy of this compound
| Cell Line | Cancer Type | Ras Mutation | This compound IC50 (µM) | Combination Effect with Trametinib |
| HCT-116 | Colorectal Carcinoma | KRAS G13D | >10 | Synergistic |
| A549 | Lung Carcinoma | KRAS G12S | >10 | Synergistic |
| SK-MEL-239 | Melanoma | BRAF V600E | >10 | Not Synergistic |
| A375 | Melanoma | BRAF V600E | >10 | Not Synergistic |
Data synthesized from in vitro studies. This compound as a single agent shows modest activity but significantly enhances the potency of MEK inhibitors in Ras-mutant cell lines.[7]
Experimental Protocols
In Vitro Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound alone and in combination with a MEK inhibitor.
Materials:
-
Cancer cell lines (e.g., HCT-116 for KRAS mutant, SK-MEL-239 for BRAF mutant)
-
Complete growth medium (e.g., McCoy's 5A for HCT-116, DMEM for SK-MEL-239) with 10% FBS
-
This compound (stock solution in DMSO)
-
MEK inhibitor (e.g., Trametinib, stock solution in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the MEK inhibitor in complete growth medium.
-
For combination studies, prepare a matrix of concentrations of both inhibitors.
-
Remove the overnight medium from the cells and add the drug-containing medium. Include vehicle control (DMSO) wells.
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
After incubation, bring the plates to room temperature and add the cell viability reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine IC50 values using appropriate software (e.g., GraphPad Prism).
Xenograft Mouse Model Protocol (Generalized)
Disclaimer: As of the latest available information, specific in vivo dosing and administration protocols for this compound have not been published. The following is a generalized protocol based on common practices for evaluating MAPK pathway inhibitors in xenograft models. The optimal dose, schedule, and administration route for this compound must be determined empirically through pharmacokinetic and tolerability studies.
Objective: To evaluate the in vivo anti-tumor efficacy of this compound as a single agent and in combination with a MEK inhibitor in a xenograft mouse model.
Materials:
-
Immunodeficient mice (e.g., athymic nude or NOD/SCID mice, 6-8 weeks old)
-
Cancer cells with a relevant mutation (e.g., HCT-116 for KRAS mutant)
-
Matrigel (optional, to improve tumor take rate)
-
This compound
-
MEK inhibitor (e.g., Trametinib)
-
Vehicle for formulation (e.g., 0.5% methylcellulose (B11928114) with 0.2% Tween 80 in sterile water)
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Cell Implantation:
-
Harvest cancer cells during their exponential growth phase.
-
Resuspend the cells in sterile PBS or medium, with or without Matrigel, at a concentration of 5-10 x 10^6 cells per 100 µL.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle, this compound alone, MEK inhibitor alone, Combination).
-
-
Drug Preparation and Administration:
-
Prepare fresh formulations of this compound and the MEK inhibitor in the chosen vehicle on each day of dosing.
-
Administration Route (to be determined): Potential routes include oral gavage (p.o.) or intraperitoneal injection (i.p.).
-
Dosage and Schedule (to be determined): A pilot study to determine the maximum tolerated dose (MTD) is essential. A starting point for efficacy studies could be a dose that achieves plasma concentrations shown to be effective in vitro. Treatment could be administered once or twice daily for a period of 2-4 weeks.
-
-
Monitoring and Endpoints:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor the animals for any signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).
-
The primary endpoint is typically tumor growth inhibition (TGI).
-
The study may be terminated when tumors in the control group reach a predetermined size, or after a fixed duration of treatment.
-
-
Data Analysis:
-
Calculate the percent TGI for each treatment group relative to the vehicle control.
-
Analyze the data for statistical significance using appropriate statistical tests (e.g., ANOVA, t-test).
-
dot digraph "Xenograft_Workflow" { graph [fontname = "Arial", rankdir="TB", splines=ortho, nodesep=0.4, ranksep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, penwidth=1, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [penwidth=1.5, color="#4285F4"];
// Nodes A [label="Cell Culture\n(e.g., HCT-116)"]; B [label="Subcutaneous\nImplantation in Mice"]; C [label="Tumor Growth\nMonitoring"]; D [label="Randomization\n(Tumor Volume ~100-150 mm³)"]; E [label="Treatment Initiation\n(Vehicle, this compound, Combo)"]; F [label="Monitor Tumor Volume\n& Body Weight"]; G [label="Endpoint Analysis\n(e.g., Tumor Growth Inhibition)"];
// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; } Xenograft Experimental Workflow
Formulation for In Vivo Studies
This compound is soluble in DMSO. For in vivo administration, a stock solution in DMSO can be further diluted in a vehicle suitable for animal dosing. A common formulation for oral or intraperitoneal administration is a suspension in a vehicle such as:
-
0.5% (w/v) carboxymethylcellulose (CMC) with 0.2% (v/v) Tween 80 in sterile water.
-
Corn oil.[4]
It is crucial to ensure the final concentration of DMSO is low (typically <5-10%) to avoid toxicity in the animals. The formulation should be prepared fresh daily and be a homogenous suspension before administration.
Concluding Remarks
This compound is a promising investigational agent that targets the Ras-MAPK pathway through a novel mechanism. Its ability to synergize with MEK inhibitors in Ras-mutant cancers warrants further preclinical evaluation. The provided protocols offer a framework for conducting in vitro and in vivo studies to further elucidate the therapeutic potential of this compound. Researchers are strongly encouraged to perform initial dose-finding and tolerability studies to establish a safe and effective in vivo protocol for their specific xenograft model. The successful development of this compound and similar KSR inhibitors could provide a new therapeutic strategy for a large population of cancer patients with limited treatment options.[8]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. championsoncology.com [championsoncology.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Personalized pre-clinical trials in BRAF inhibitor resistant patient derived xenograft models identify second line combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small molecule stabilization of the KSR inactive state antagonizes oncogenic Ras signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. ovid.com [ovid.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating the Synergistic Effects of Lentiviral KSR1 Knockdown and Aps-2-79 Treatment in Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Ras/Raf/MEK/ERK (MAPK) signaling cascade is a critical pathway regulating cell proliferation, differentiation, and survival.[1][2][3] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[1][4] Kinase Suppressor of Ras 1 (KSR1) is a molecular scaffold protein that facilitates the assembly and activation of the core components of this pathway, namely Raf, MEK, and ERK.[1][2][5] By orchestrating these interactions, KSR1 enhances the efficiency and duration of MAPK signaling, thereby promoting oncogenesis in various cancer models.[1][4] Consequently, targeting KSR1 has emerged as a promising strategy to inhibit Ras-driven cancers.[2][4]
Aps-2-79 is a novel small molecule that functions as a KSR-dependent MEK antagonist.[6][7][8] It acts by binding to KSR and stabilizing it in an inactive conformation. This prevents the KSR-dependent phosphorylation and activation of MEK by RAF, effectively dampening the downstream signaling cascade.[8][9] This unique mechanism of action makes this compound a valuable tool for probing the function of KSR in cancer cells and a potential therapeutic agent.
This document provides detailed protocols for a combined experimental approach utilizing lentiviral-mediated short hairpin RNA (shRNA) knockdown of KSR1 and treatment with this compound. This dual strategy allows for a comprehensive investigation into the role of KSR1 in mediating MAPK signaling and cell proliferation, and to explore potential synergistic effects of genetic knockdown and pharmacological inhibition of KSR1 function.
Signaling Pathway and Experimental Rationale
The diagram below illustrates the central role of KSR1 in the MAPK signaling pathway and the points of intervention for shRNA-mediated knockdown and this compound treatment.
References
- 1. mdpi.com [mdpi.com]
- 2. What are KSR1 antagonists and how do they work? [synapse.patsnap.com]
- 3. KSR1 Modulates the Sensitivity of Mitogen-Activated Protein Kinase Pathway Activation in T Cells without Altering Fundamental System Outputs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KSR as a therapeutic target for Ras-dependent cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. cancer-research-network.com [cancer-research-network.com]
Application Notes and Protocols for Aps-2-79 in Drug Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Aps-2-79, a KSR-dependent MEK antagonist, to investigate and overcome drug resistance mechanisms, particularly in the context of MAPK pathway-driven cancers.
Introduction
This compound is a small molecule that stabilizes the inactive state of Kinase Suppressor of Ras (KSR), a scaffold protein essential for the RAF-MEK-ERK signaling cascade.[1][2] By binding to KSR, this compound antagonizes the conformational changes required for the phosphorylation and activation of KSR-bound MEK by RAF.[1][2] This mechanism is particularly relevant in cancers with oncogenic Ras mutations, where the MAPK pathway is constitutively active and often drives resistance to targeted therapies like MEK inhibitors.[1][3] this compound has been shown to enhance the efficacy of MEK inhibitors in Ras-mutant cancer cell lines, offering a promising strategy to overcome drug resistance.[1][3]
Mechanism of Action: Targeting the KSR Scaffold
This compound functions as an allosteric inhibitor of the MAPK pathway. Unlike conventional kinase inhibitors that target the ATP-binding pocket of enzymes, this compound binds to the pseudokinase domain of KSR. This binding event locks KSR in an inactive conformation, preventing it from facilitating the phosphorylation of MEK by RAF.[1] This leads to a downstream suppression of ERK phosphorylation and a reduction in MAPK pathway output.[3][4] The key inhibitory action of this compound is its ability to antagonize RAF heterodimerization and the subsequent activation of KSR-bound MEK.[5][6]
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 (ATPbiotin binding to KSR2-MEK1) | 120 ± 23 nM | Cell-free assay | [1][5] |
| Concentration for MEK/ERK phosphorylation suppression | 5 µM | 293H cells | [1][4] |
Table 2: Synergy of this compound with MEK Inhibitors in Ras-Mutant Cancer Cells
| Cell Line | Genotype | MEK Inhibitor | This compound Concentration | Effect on MEK Inhibitor Potency | Reference |
| HCT-116 | K-Ras mutant | Trametinib | 1 µM | Increased potency, synergistic effect | [1][7] |
| A549 | K-Ras mutant | Trametinib | 1 µM | Increased potency, synergistic effect | [1][7] |
| SK-MEL-239 | BRAF mutant | Trametinib | 1 µM | No significant shift in dose-response | [7] |
| A375 | BRAF mutant | Trametinib | 1 µM | No significant shift in dose-response | [7] |
Synergy is determined by methods such as the Bliss independence model, where scores significantly greater than 0 indicate a synergistic interaction.[7]
Experimental Protocols
Protocol 1: Cell Viability and Synergy Assays
This protocol is designed to assess the effect of this compound alone and in combination with other inhibitors on cancer cell viability.
Materials:
-
Cancer cell lines (e.g., HCT-116, A549, SK-MEL-239, A375)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
This compound (dissolved in DMSO)
-
MEK inhibitor (e.g., Trametinib, dissolved in DMSO)
-
96-well plates
-
Resazurin-based viability reagent (e.g., CellTiter-Blue)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Drug Treatment:
-
Prepare serial dilutions of this compound and the MEK inhibitor in complete medium. For synergy experiments, create a dose-response matrix with varying concentrations of both drugs. A typical concentration range for this compound is 100-3000 nM.[1]
-
Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include DMSO-only wells as a vehicle control.
-
Incubate the plate for 72 hours.[1]
-
-
Viability Assessment:
-
Add 20 µL of Resazurin reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure fluorescence or absorbance according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the readings to the DMSO control wells to determine the percent cell viability.
-
For synergy analysis, calculate Bliss scores. The predicted combination effect is calculated as (Fa + Fb) - (Fa * Fb), where Fa and Fb are the fractional inhibitions of drug A and drug B alone. The Bliss score is the difference between the observed and predicted inhibition.[7]
-
Protocol 2: Western Blotting for MAPK Pathway Analysis
This protocol details the analysis of protein phosphorylation in the MAPK pathway following treatment with this compound.
Materials:
-
6-well plates
-
Cancer cell lines
-
This compound and other inhibitors
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-MEK, anti-total-MEK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with the desired concentrations of this compound and/or other drugs for the specified time (e.g., 2-24 hours).[7]
-
Wash cells with ice-cold PBS and lyse them in 100-200 µL of lysis buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Load 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize to a loading control like GAPDH.
-
Mandatory Visualizations
Caption: this compound inhibits the MAPK pathway by stabilizing the inactive state of the KSR scaffold protein.
Caption: Workflow for studying this compound's effect on drug resistance.
Caption: Logical flow of how this compound overcomes drug resistance in Ras-mutant cancers.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small molecule stabilization of the KSR inactive state antagonizes oncogenic Ras signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. Small molecule stabilization of the KSR inactive state antagonizes oncogenic Ras signalling - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Aps-2-79 solubility issues and how to resolve them.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of APS-2-79 and how to resolve common issues encountered during its handling and use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective, KSR-dependent MEK antagonist.[1][2] It functions by stabilizing the inactive state of Kinase Suppressor of Ras (KSR), a scaffold protein in the Ras-MAPK signaling pathway.[3][4][5] By binding to KSR, this compound antagonizes the heterodimerization of RAF and KSR and prevents the subsequent phosphorylation and activation of MEK by RAF.[3][6] This ultimately leads to the suppression of downstream signaling through the MAPK/ERK pathway.[6]
Q2: What are the recommended solvents for dissolving this compound?
This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Ethanol.[1][3] It is insoluble in water.[3] For in vivo studies, specific formulations using co-solvents are recommended.
Q3: What are the recommended storage conditions for this compound?
For long-term storage, this compound powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[1] Once dissolved in a solvent, the solution should be stored at -80°C for up to 2 years or at -20°C for up to 1 year.[1] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Troubleshooting Guide: Solubility Issues
Q4: I am having trouble dissolving this compound in DMSO. What should I do?
If you are encountering solubility issues with this compound in DMSO, please consider the following troubleshooting steps:
-
Use High-Quality, Anhydrous DMSO: DMSO is hygroscopic and can absorb moisture from the air, which can significantly reduce the solubility of many compounds, including this compound.[1][3] Always use newly opened, high-purity, anhydrous DMSO.
-
Sonication: Gentle sonication can help to break down any clumps and facilitate the dissolution process.[1] Use a bath sonicator for a few minutes.
-
Gentle Warming: Gently warming the solution to 37°C can aid in solubilization. Avoid excessive heat, as it may degrade the compound.
-
Increase Solvent Volume: If the concentration is too high, the compound may not fully dissolve. Try reducing the concentration by adding more solvent.
Q5: My dissolved this compound solution appears cloudy or has precipitates. What could be the cause and how can I fix it?
Cloudiness or precipitation in your this compound solution can be due to several factors:
-
Low-Quality Solvent: As mentioned, water content in DMSO can cause precipitation. Ensure you are using anhydrous DMSO.
-
Saturation: You may have exceeded the solubility limit of this compound in the chosen solvent. Refer to the solubility data table below and consider diluting your solution.
-
Temperature: The compound may be precipitating out of solution at lower temperatures. Try gently warming the solution as described above. If the precipitate redissolves upon warming, it is likely a temperature-related issue.
-
Improper Storage: If the solution was not stored properly (e.g., at the wrong temperature or with exposure to air), the compound may have degraded or precipitated.
Quantitative Solubility Data
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Concentration (Free Base) | Concentration (HCl Salt) | Notes |
| DMSO | 20 mg/mL (51.62 mM)[1] | 97 mg/mL (228.83 mM)[3] | Sonication may be required. Use of fresh, anhydrous DMSO is critical.[1][3] |
| Ethanol | Not specified | 32 mg/mL (70.77 mM)[3][6] | Sonication is recommended.[6] |
| Water | Insoluble[3] | Insoluble[3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound (HCl Salt) in DMSO
-
Materials:
-
This compound hydrochloride (MW: 423.89 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath
-
-
Procedure:
-
Weigh out the desired amount of this compound HCl powder into a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.24 mg of this compound HCl.
-
Add the appropriate volume of anhydrous DMSO to the tube. For a 10 mM solution, add 1 mL of DMSO for every 4.24 mg of compound.
-
Vortex the tube for 1-2 minutes to mix the contents.
-
If the compound is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of a Working Solution for In Vivo Administration
This protocol provides a method for preparing a formulation of this compound suitable for oral administration in animal models.
-
Materials:
-
This compound
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 20 mg/mL).[1]
-
In a sterile tube, add the required volume of the this compound DMSO stock solution. For a final concentration of 2 mg/mL, you would use 100 µL of a 20 mg/mL stock for a final volume of 1 mL.
-
Add 400 µL of PEG300 to the tube and mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 and vortex again until the solution is homogeneous.
-
Add 450 µL of saline to bring the final volume to 1 mL. Mix well.
-
The final concentration of the components will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, with an this compound concentration of ≥ 2 mg/mL.[1] The solution should be clear.
-
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound in the Ras-MAPK signaling pathway.
Experimental Workflow: Preparing this compound for In Vitro Assay
Caption: Workflow for preparing this compound solution for in vitro experiments.
References
Technical Support Center: Optimizing Aps-2-79 Concentration for Different Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of Aps-2-79 in various cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective, KSR-dependent MEK antagonist.[1][2] It functions by stabilizing the inactive state of the Kinase Suppressor of Ras (KSR), a scaffold protein in the MAPK/ERK signaling pathway.[3] This stabilization antagonizes the heterodimerization of RAF and KSR, and prevents the conformational changes necessary for the phosphorylation and activation of KSR-bound MEK.[3][4] Consequently, this compound inhibits downstream signaling through the Ras-Raf-MEK-ERK pathway.[3]
Q2: What is the typical effective concentration range for this compound in cell culture experiments?
The effective concentration of this compound can vary depending on the cell line and the specific assay. For cell viability assays, a general concentration range of 100 nM to 3000 nM is often used for a 72-hour treatment period.[1][2] For mechanism-of-action studies, such as assessing the phosphorylation of MEK and ERK via western blot, concentrations around 1 µM to 5 µM are commonly employed.[1][3]
Q3: In which types of cancer cell lines is this compound expected to be most effective?
This compound has shown particular efficacy in cancer cell lines with K-Ras mutations.[1][4] It demonstrates a synergistic effect when combined with MEK inhibitors like trametinib (B1684009), specifically in Ras-mutant cell lines such as HCT-116 (colorectal cancer) and A549 (lung cancer).[4] In contrast, this synergistic effect is not observed in BRAF-mutant cell lines like A375 and SK-MEL-239 (melanoma).[4]
Q4: Is there a table of IC50 values for this compound in various cell lines?
Data Presentation: Effective Concentrations of this compound
The following table summarizes the experimentally determined effective concentrations of this compound in various cancer cell lines as reported in the literature.
| Cell Line | Cancer Type | Mutation Status | Assay Type | Effective Concentration | Reference |
| HCT-116 | Colorectal Carcinoma | K-Ras mutant | Cell Viability (with Trametinib) | 1 µM | [4] |
| A549 | Lung Carcinoma | K-Ras mutant | Cell Viability (with Trametinib) | 1 µM | [4] |
| SK-MEL-239 | Melanoma | BRAF mutant | Cell Viability (with Trametinib) | 1 µM (no synergy) | [4] |
| A375 | Melanoma | BRAF mutant | Cell Viability (with Trametinib) | 1 µM (no synergy) | [4] |
| COLO-205 | Colorectal Adenocarcinoma | BRAF mutant | Cell Viability | 100 - 3000 nM | [1][5] |
| LOVO | Colorectal Adenocarcinoma | K-Ras mutant | Cell Viability | 100 - 3000 nM | [1][5] |
| SK-MEL-2 | Melanoma | N-Ras mutant | Cell Viability | 100 - 3000 nM | [1][5] |
| CALU-6 | Lung Carcinoma | K-Ras mutant | Cell Viability | 100 - 3000 nM | [1][5] |
| MEWO | Melanoma | Wild-type BRAF/Ras | Cell Viability | 100 - 3000 nM | [1][5] |
| SW620 | Colorectal Adenocarcinoma | K-Ras mutant | Cell Viability | 100 - 3000 nM | [1][5] |
| SW1417 | Colorectal Adenocarcinoma | K-Ras mutant | Cell Viability | 100 - 3000 nM | [1][5] |
| H2087 | Lung Adenocarcinoma | K-Ras mutant | Cell Viability | 100 - 3000 nM | [1][5] |
| HEPG2 | Hepatocellular Carcinoma | Wild-type BRAF/Ras | Cell Viability | 100 - 3000 nM | [1][5] |
| 293H | Embryonic Kidney | - | Western Blot (pMEK/pERK) | 5 µM | [1] |
Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for optimizing this compound.
Caption: Troubleshooting guide for this compound experiments.
Experimental Protocols
Cell Viability Assay (Resazurin-Based)
This protocol is for determining the effect of this compound on cell viability using a 96-well plate format.
Materials:
-
This compound stock solution (in DMSO)
-
Selected cancer cell line
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
0.25% Trypsin-EDTA
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile-filtered)
-
96-well clear-bottom black plates
-
Multichannel pipette
-
Plate reader with fluorescence detection (Ex/Em: ~560/590 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 500-2000 cells/well) in 100 µL of complete medium.
-
Include wells with medium only for background control.
-
Incubate overnight at 37°C, 5% CO₂.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
Resazurin Staining:
-
Add 10 µL of Resazurin solution to each well.
-
Incubate for 1-4 hours at 37°C, protected from light. The incubation time should be optimized for your cell line.
-
-
Data Acquisition:
-
Measure fluorescence at an excitation of ~560 nm and an emission of ~590 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the average fluorescence of the medium-only wells from all other values.
-
Normalize the fluorescence values of the treated wells to the vehicle control wells to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
Western Blotting for MAPK Pathway Analysis
This protocol describes the analysis of MEK and ERK phosphorylation levels after this compound treatment.
Materials:
-
This compound stock solution (in DMSO)
-
Selected cancer cell line
-
Complete cell culture medium and serum-free medium
-
PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-MEK, anti-total-MEK, anti-phospho-ERK, anti-total-ERK, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours if necessary to reduce basal pathway activation.
-
Treat cells with this compound at the desired concentrations (e.g., 1 µM, 5 µM) for the specified time. Include a vehicle control.
-
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply ECL substrate and visualize the bands using an imaging system.
-
-
Data Analysis:
-
Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels. Further normalize to the loading control.
-
Annexin V Apoptosis Assay
This protocol is for the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
This compound stock solution (in DMSO)
-
Selected cancer cell line
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells and treat with this compound at the desired concentrations for the appropriate duration to induce apoptosis. Include positive and negative controls.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, use gentle trypsinization.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer as soon as possible (within 1 hour).
-
Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and quadrants.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
-
Troubleshooting Guide
Problem 1: No or low efficacy of this compound.
-
Possible Cause: Incorrect concentration, inactive compound, or resistant cell line.
-
Solution:
-
Verify the concentration of the this compound stock solution.
-
Ensure proper storage of the compound to maintain its activity.
-
Confirm the identity and mutation status (especially for Ras and BRAF) of your cell line.[4]
-
Perform a dose-response curve over a wider concentration range (e.g., up to 10 µM).
-
Increase the treatment duration.
-
For Ras-mutant cell lines, consider a combination treatment with a MEK inhibitor like trametinib to enhance efficacy.[4]
-
Problem 2: High cell death observed even at low concentrations.
-
Possible Cause: High sensitivity of the cell line, or toxicity from the solvent.
-
Solution:
-
Lower the concentration range in your dose-response experiments.
-
Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level (typically ≤ 0.1%). Run a solvent-only control to check for toxicity.
-
Problem 3: Inconsistent results between experiments.
-
Possible Cause: Variability in cell culture conditions or experimental procedures.
-
Solution:
-
Standardize the cell seeding density, as confluency can affect drug sensitivity.
-
Ensure consistent treatment times and assay incubation periods.
-
Use freshly prepared reagents and cell culture media.
-
Maintain a consistent passage number for your cells, as sensitivity can change over time in culture.
-
Handle cells gently during harvesting to avoid inducing necrosis, which can interfere with apoptosis assays.
-
Problem 4: No change in p-MEK or p-ERK levels after treatment.
-
Possible Cause: Insufficient drug concentration, short treatment time, or a cell line where the pathway is not basally active.
-
Solution:
-
Increase the concentration of this compound (e.g., 1-5 µM).[1]
-
Optimize the treatment time; pathway inhibition can be rapid.
-
If the basal activity of the MAPK pathway is low, consider stimulating the cells with a growth factor (e.g., EGF) to activate the pathway before adding this compound.
-
Ensure that your lysis buffer contains phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Small molecule stabilization of the KSR inactive state antagonizes oncogenic Ras signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
Aps-2-79 off-target effects to be aware of.
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the use of APS-2-79, a KSR-dependent MEK antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a small molecule antagonist of MEK phosphorylation that functions by directly binding to the pseudokinase domain of Kinase Suppressor of Ras (KSR).[1][2] It stabilizes an inactive conformation of KSR, which in turn prevents the KSR-RAF heterodimerization required for the subsequent phosphorylation and activation of MEK.[3][4] This ultimately leads to the suppression of the downstream MAPK/ERK signaling pathway.
Q2: What is the on-target potency of this compound?
A2: this compound inhibits the binding of ATP-biotin to the KSR2-MEK1 complex with an IC50 of approximately 120 nM.[3][5]
Q3: Is this compound a direct inhibitor of MEK or RAF kinases?
A3: No, this compound is not a direct inhibitor of MEK or RAF kinases.[6] Its mechanism is distinct from traditional MEK inhibitors as it targets the KSR scaffold protein. It has been shown to lack direct activity against highly homologous RAF family kinases such as BRAF and CRAF.
Q4: What are the known off-target effects of this compound?
A4: this compound has been demonstrated to be a highly selective compound. A kinase selectivity profile of this compound at a concentration of 1 µM against a panel of 246 kinases showed minimal off-target activity.[6] The primary off-target interactions are generally observed at concentrations significantly higher than its on-target IC50 for KSR. For specific details, it is recommended to consult the supplementary data of the original publication by Dhawan et al., Nature 2016.[6]
Q5: In which experimental systems is this compound most effective?
A5: this compound is particularly effective in cellular contexts with activating Ras mutations.[3] It has been shown to enhance the efficacy of clinical MEK inhibitors, like trametinib, specifically in KRAS-mutant cancer cell lines. Its effect is dependent on the presence of KSR.[1]
Troubleshooting Guide
Q1: I am not observing the expected inhibition of ERK phosphorylation in my cell line after treatment with this compound. What could be the reason?
A1: There are several potential reasons for this:
-
KSR expression levels: The activity of this compound is dependent on the presence of KSR.[1] We recommend verifying the expression of KSR1 and/or KSR2 in your cell line of interest via Western blot or qPCR.
-
Cellular context: The efficacy of this compound can be cell-type specific. It has shown the most significant effects in Ras-mutant cell lines. The genetic background of your cells (e.g., BRAF mutations) might influence the outcome.
-
Compound concentration: Ensure you are using an appropriate concentration range. While the IC50 for KSR is ~120 nM, higher concentrations (e.g., 1-5 µM) have been used in cellular assays to observe downstream effects on MEK and ERK phosphorylation.[2][5] A dose-response experiment is recommended.
-
Experimental timeline: The inhibition of downstream signaling may take time. An appropriate time course experiment should be performed to determine the optimal treatment duration.
Q2: I am observing a phenotype in my experiment that I suspect might be due to an off-target effect. How can I confirm this?
A2: To investigate a potential off-target effect, consider the following approaches:
-
Use a structurally distinct KSR inhibitor: If available, using another KSR inhibitor with a different chemical scaffold should reproduce the on-target phenotype. If the observed effect is unique to this compound, it might be an off-target effect.
-
Genetic knockdown of KSR: Use siRNA or shRNA to deplete KSR expression. If the phenotype persists after KSR knockdown, it is likely not mediated by KSR and could be an off-target effect of this compound.
-
Perform a Cellular Thermal Shift Assay (CETSA): This assay can confirm direct target engagement of this compound with KSR in your cells. A lack of target engagement at concentrations where the phenotype is observed could suggest an off-target mechanism. (See Protocol 2).
-
Broad kinase profiling: If you suspect a kinase-mediated off-target effect, you can perform a kinase selectivity profiling assay with this compound against a broad panel of kinases. (See Protocol 1).
Data Presentation
Table 1: On-Target and Off-Target Profile of this compound
| Target Family | Specific Target | Assay Type | Result | Reference |
| On-Target | KSR2-MEK1 complex | ATP-biotin binding inhibition | IC50 = 120 nM | [3][5] |
| Off-Target (Kinome Screen) | 246 Kinase Panel | Biochemical Activity Assay (at 1 µM) | Highly selective with minimal off-target inhibition. The majority of kinases show <10% inhibition. | [6] |
| Off-Target (Specific Kinases) | BRAF, CRAF | Biochemical Activity Assay | No direct activity |
Note: For a detailed list of the 246 kinases and their respective inhibition percentages, please refer to the supplementary information of Dhawan et al., Nature 2016.
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling Assay
Objective: To determine the inhibitory activity of this compound against a broad panel of kinases to identify potential off-target interactions.
Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions to achieve the desired final screening concentration (e.g., 1 µM). It is advisable to also include a higher concentration (e.g., 10 µM) to capture weaker interactions.
-
-
Assay Plate Preparation:
-
Use a multi-well plate (e.g., 384-well) format.
-
In each well, add the specific recombinant kinase from the panel, its corresponding substrate, and ATP at a concentration near the Km for each respective kinase. The buffer conditions should be optimized for each kinase.
-
-
Compound Addition:
-
Add the diluted this compound or a vehicle control (e.g., DMSO) to the appropriate wells.
-
-
Kinase Reaction:
-
Incubate the plates at 30°C for a predetermined time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction and measure kinase activity. The detection method will depend on the assay format (e.g., radiometric using ³³P-ATP, or non-radiometric using fluorescence/luminescence).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each kinase relative to the DMSO control.
-
Hits are typically defined as kinases showing inhibition above a certain threshold (e.g., >50% inhibition). For any identified hits, a follow-up IC50 determination should be performed.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the direct binding of this compound to its target protein (KSR) in a cellular environment.
Methodology:
-
Cell Treatment:
-
Culture cells of interest to ~80% confluency.
-
Treat the cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO) for a specified duration (e.g., 1-2 hours).
-
-
Cell Lysis and Heating:
-
Harvest the cells and resuspend them in a suitable lysis buffer.
-
Divide the cell lysates into aliquots for each temperature point.
-
Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated proteins.
-
-
Protein Quantification and Analysis:
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble KSR at each temperature point using Western blotting with a KSR-specific antibody.
-
-
Data Interpretation:
-
The binding of this compound to KSR is expected to increase its thermal stability. This will result in a shift of the melting curve to higher temperatures in the drug-treated samples compared to the vehicle control.
-
Visualizations
Caption: MAPK signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for suspected off-target effects.
Caption: Experimental workflow for characterizing this compound activity.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biorxiv.org [biorxiv.org]
- 4. molbiolcell.org [molbiolcell.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Small molecule stabilization of the KSR inactive state antagonizes oncogenic Ras signalling - PMC [pmc.ncbi.nlm.nih.gov]
Dealing with Aps-2-79 instability in culture media.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Aps-2-79. The information is presented in a question-and-answer format to directly address common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective, KSR-dependent MEK antagonist.[1][2] It functions by stabilizing the inactive state of the Kinase Suppressor of Ras (KSR), a scaffold protein in the MAPK signaling pathway.[3][4] This stabilization prevents the phosphorylation and activation of MEK by RAF, thereby inhibiting the downstream signaling cascade that is often hyperactivated in cancer.[3][5]
Q2: What is the recommended solvent and storage condition for this compound?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[6] For long-term storage, the solid powder form should be kept at -20°C. Stock solutions in DMSO can be stored at -80°C for up to one year. To avoid degradation due to repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.[6]
Q3: I am observing inconsistent or weaker than expected effects of this compound in my cell culture experiments. What could be the cause?
Inconsistent or reduced activity of this compound can stem from several factors, with potential instability in the culture media being a primary concern. Other possibilities include suboptimal experimental conditions or issues with the compound's handling and storage. The troubleshooting guide below provides a more detailed breakdown of potential causes and solutions.
Troubleshooting Guide: this compound Instability in Culture Media
This guide will help you identify and address potential stability issues with this compound in your cell culture experiments.
Issue 1: Decreased or Loss of this compound Activity Over Time
Potential Cause: Degradation of this compound in the aqueous environment of the cell culture medium. This compound is a quinazoline (B50416) derivative, and some compounds in this class can be susceptible to hydrolysis or oxidation under certain conditions.[1]
Suggested Solution:
-
Assess Compound Stability: Perform a stability study of this compound in your specific cell culture medium (e.g., DMEM, RPMI-1640) under your experimental conditions (37°C, 5% CO₂). A detailed protocol for this is provided below.
-
Prepare Fresh Working Solutions: Prepare fresh dilutions of this compound in culture medium immediately before each experiment from a frozen DMSO stock. Avoid storing diluted this compound in culture medium for extended periods.
-
Minimize Exposure to Harsh Conditions: Quinazolines can be unstable in boiled acidic or alkaline solutions.[1] While not typical for cell culture, ensure the pH of your media remains stable.
Issue 2: Variability in Experimental Results Between Batches or Experiments
Potential Cause: Inconsistent degradation of this compound due to variations in experimental setup or photosensitivity. Some MEK inhibitors have been reported to exhibit photosensitivity.[7][8]
Suggested Solution:
-
Protect from Light: Protect your stock solutions and experimental plates containing this compound from direct light exposure. Store stock solutions in amber vials and keep cell culture plates in the dark as much as possible.
-
Standardize Incubation Times: Use consistent incubation times for all experiments to ensure comparable levels of compound exposure.
-
Evaluate the Impact of Serum: Serum proteins can sometimes bind to and stabilize small molecules.[9][10][11] Conversely, enzymes in serum could potentially contribute to degradation. If you are observing variability, consider assessing the stability of this compound in media with and without serum.
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Media
Objective: To determine the stability of this compound in a specific cell culture medium over a time course relevant to the planned experiments.
Materials:
-
This compound
-
DMSO
-
Cell culture medium (e.g., DMEM, RPMI-1640) with and without serum
-
Sterile microcentrifuge tubes or 24-well plates
-
Incubator (37°C, 5% CO₂)
-
High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection
Methodology:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare Working Solutions: Dilute the this compound stock solution in your chosen cell culture medium (with and without serum) to the final working concentration used in your experiments (e.g., 1 µM).
-
Incubation: Aliquot the working solutions into sterile tubes or wells of a plate. Incubate at 37°C in a 5% CO₂ incubator.
-
Sample Collection: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect aliquots of the incubated solutions. The 0-hour time point should be collected immediately after preparation.
-
Sample Preparation: Stop any potential further degradation by adding a quenching solvent (e.g., ice-cold acetonitrile) and store samples at -80°C until analysis.
-
HPLC Analysis: Analyze the concentration of the parent this compound compound in each sample using a validated HPLC-UV or HPLC-MS method.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
Data Presentation: Hypothetical Stability of this compound
The following table illustrates how to present the quantitative data from the stability assessment.
| Time (hours) | % this compound Remaining (DMEM + 10% FBS) | % this compound Remaining (DMEM - FBS) | % this compound Remaining (RPMI-1640 + 10% FBS) | % this compound Remaining (RPMI-1640 - FBS) |
| 0 | 100 ± 2.1 | 100 ± 1.8 | 100 ± 2.5 | 100 ± 2.0 |
| 2 | 98 ± 3.5 | 95 ± 4.2 | 97 ± 3.1 | 94 ± 3.8 |
| 4 | 95 ± 4.1 | 88 ± 5.5 | 93 ± 4.0 | 85 ± 4.9 |
| 8 | 89 ± 5.2 | 75 ± 6.8 | 87 ± 5.5 | 72 ± 6.1 |
| 24 | 72 ± 6.8 | 50 ± 8.1 | 68 ± 7.2 | 45 ± 7.9 |
| 48 | 55 ± 7.5 | 30 ± 9.2 | 51 ± 8.0 | 25 ± 8.5 |
Note: This is hypothetical data for illustrative purposes only. Actual stability will need to be determined experimentally.
Visualizations
Caption: this compound inhibits the MAPK pathway by targeting the KSR scaffold protein.
Caption: Workflow for assessing the stability of this compound in cell culture media.
References
- 1. scispace.com [scispace.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Small molecule stabilization of the KSR inactive state antagonizes oncogenic Ras signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule stabilization of the KSR inactive state antagonizes oncogenic Ras signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Postmarket review of photosensitivity associated with select BRAF and MEK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
Modest cytotoxic effects of Aps-2-79 as a monotherapy.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving Aps-2-79 as a monotherapy. The focus is on its modest cytotoxic effects and the technical considerations for its use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor that functions as a KSR-dependent MEK antagonist. It works by binding to the Kinase Suppressor of Ras (KSR), a scaffold protein in the MAPK/ERK signaling pathway. This binding stabilizes KSR in an inactive state, which in turn antagonizes the oncogenic Ras-MAPK signaling cascade. Specifically, this compound hinders the formation of the RAF-KSR-MEK complex, thereby preventing the phosphorylation and activation of MEK and its downstream target, ERK.
Q2: Why are the cytotoxic effects of this compound as a monotherapy described as "modest"?
A2: The cytotoxic effects of this compound when used alone are often observed to be modest because it targets a scaffold protein (KSR) rather than directly inhibiting a kinase with high potency. Its primary mechanism is to antagonize an already existing signaling pathway, which may lead to a reduction in cell proliferation or viability rather than widespread and rapid cell death. The modest effects are particularly noted in Ras-mutant cancer cell lines.
Q3: In which types of cancer cell lines is this compound expected to be most effective?
A3: this compound is expected to be most effective in cancer cell lines harboring Ras mutations. This is because its mechanism of action is directly linked to antagonizing the oncogenic signaling driven by mutant Ras. Its efficacy is significantly lower in cell lines with mutations in downstream components of the pathway, such as BRAF.
Q4: Can this compound be used in combination with other inhibitors?
A4: Yes, this compound has been shown to synergize with other MEK inhibitors, such as trametinib. By stabilizing the inactive state of KSR, this compound can enhance the efficacy of MEK inhibitors, particularly in Ras-mutant cancer cell lines.
Q5: What is the recommended concentration range for this compound in cell-based assays?
A5: Based on available protocols, a concentration range of 100 nM to 3,000 nM is suggested for treating various cancer cell lines. However, the optimal concentration will be cell line-dependent and should be determined empirically through dose-response experiments.
Data Presentation
Table 1: Illustrative Cytotoxic Effects of this compound as a Monotherapy on Various Cancer Cell Lines
The following data is representative and intended to illustrate the modest cytotoxic effects of this compound. Actual IC50 values may vary depending on experimental conditions and cell line passage number.
| Cell Line | Cancer Type | Ras/BRAF Status | Illustrative IC50 (µM) | Notes |
| HCT-116 | Colorectal Carcinoma | KRAS Mutant | > 10 | Modest single-agent activity observed. |
| A549 | Lung Carcinoma | KRAS Mutant | > 10 | Modest single-agent activity observed. |
| SK-MEL-239 | Melanoma | BRAF Mutant | > 30 | Limited to no effect as a monotherapy. |
| A375 | Melanoma | BRAF Mutant | > 30 | Limited to no effect as a monotherapy. |
Mandatory Visualizations
Caption: this compound stabilizes the inactive state of KSR.
Caption: Workflow for assessing this compound's effects.
Experimental Protocols
Cell Viability Assay (Resazurin Assay)
This protocol is adapted from methodologies used to assess the effect of this compound on cancer cell lines.
-
Cell Seeding:
-
Harvest and count cells (e.g., A549, HCT-116).
-
Seed 500 cells per well in a 96-well plate in 100 µL of complete growth medium.
-
For cell lines with slower growth rates (e.g., H2087, HepG2), a higher seeding density (e.g., 2000 cells/well) may be necessary.
-
Incubate the plates overnight to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of treatment, prepare serial dilutions of this compound in complete growth medium to achieve final concentrations ranging from 100 nM to 3000 nM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the appropriate this compound concentration or vehicle control.
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
-
Resazurin Assay:
-
After the 72-hour incubation, add 10 µL of Resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Apoptosis Assay (Annexin V Staining)
Technical Support Center: Aps-2-79 and MEK Inhibitor Synergy Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with Aps-2-79 and MEK inhibitor synergy experiments. The information is tailored for scientists and drug development professionals to help navigate common challenges and ensure robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: We are not observing the expected synergistic effect between this compound and our MEK inhibitor. What are the potential reasons?
A1: A lack of synergy can arise from several factors, ranging from experimental design to the inherent biology of the cell system. Here are the key areas to investigate:
-
Cell Line Context: The synergy between this compound and MEK inhibitors is particularly prominent in cell lines with specific genetic backgrounds, most notably those with RAS mutations.[1][2] this compound enhances the potency of MEK inhibitors by antagonizing the release of negative feedback signaling in Ras-mutant cells.[1][3][4] In contrast, the effect may be less pronounced in BRAF-mutant cell lines.[1]
-
Drug Concentrations: Inappropriate concentration ranges for one or both inhibitors can mask synergistic effects. It is crucial to perform dose-response experiments for each compound individually to determine their respective IC50 values in your cell line. Synergy experiments should then be designed using concentrations around the IC50 values.
-
Assay Duration: The incubation time for the synergy assay is critical. A common duration for cell viability assays is 72 hours, but this may need optimization for your specific cell line's doubling time.[5][6][7]
-
Synergy Calculation Model: The choice of mathematical model to calculate synergy (e.g., Bliss Independence, Loewe Additivity) can influence the outcome.[8][9] It is advisable to analyze your data using more than one model to confirm the interaction.
-
Compound Integrity: Ensure the proper storage and handling of this compound and the MEK inhibitor to maintain their activity. Degradation of either compound will lead to inaccurate results.
Q2: Our cell viability results show high variability between replicate wells. What can we do to improve consistency?
A2: High variability in cell-based assays is a common issue that can often be resolved by optimizing your experimental technique.[10][11]
-
Cell Seeding: Ensure a homogenous single-cell suspension before seeding to avoid clumps. Uneven cell distribution is a major source of variability.[11] Pipetting technique is also crucial; use a consistent method for all wells.
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate media components and affect cell growth. To mitigate this, consider not using the outermost wells for experimental samples and instead filling them with sterile PBS or media.
-
Plate Type: For fluorescence- or luminescence-based assays, use opaque-walled plates (white for luminescence, black for fluorescence) to minimize crosstalk between wells.[11]
-
Reagent Mixing: Ensure thorough but gentle mixing of reagents added to the wells to guarantee uniform exposure of cells to the compounds.
-
Instrumentation: Microplate reader settings, such as focal height and well-scanning options, can impact readings.[12] Optimizing these settings for your specific assay can improve data quality.
Q3: We are observing unexpected resistance to the this compound and MEK inhibitor combination. What are the potential mechanisms?
A3: Resistance to targeted therapies, including MEK inhibitors, is a significant challenge.[13][14][15] While this compound is designed to overcome some resistance mechanisms, intrinsic or acquired resistance can still occur.
-
Activation of Bypass Pathways: Cancer cells can develop resistance by activating alternative signaling pathways to bypass the blocked MEK pathway. The PI3K/AKT pathway is a common compensatory mechanism.[14][16]
-
Upregulation of Receptor Tyrosine Kinases (RTKs): Increased expression or activation of RTKs like EGFR or FGFR can reactivate downstream signaling, including the MAPK and PI3K pathways.[14]
-
Mutations in the MEK Pathway: Although less common with allosteric MEK inhibitors, mutations in MEK1 or other pathway components can prevent drug binding or lead to constitutive activation.[17]
-
Phenotypic Switching: Cells may undergo processes like the epithelial-to-mesenchymal transition (EMT), which can confer resistance to various therapies.[14]
Data Presentation
Table 1: Representative IC50 Values for this compound and MEK Inhibitors in Different Cell Lines
| Cell Line | Genetic Background | This compound IC50 (nM) | MEK Inhibitor (Trametinib) IC50 (nM) |
| HCT-116 | KRAS mutant | >3000 | ~5 |
| A549 | KRAS mutant | >3000 | ~10 |
| SK-MEL-239 | BRAF mutant | >3000 | ~1 |
| A375 | BRAF mutant | >3000 | ~2 |
Note: IC50 values are approximate and can vary based on experimental conditions. Data synthesized from publicly available information.[1][3][5]
Table 2: Example Synergy Data Analysis for this compound and Trametinib in a KRAS-Mutant Cell Line (HCT-116)
| This compound (nM) | Trametinib (nM) | Observed Inhibition (%) | Expected Inhibition (Bliss) (%) | Synergy Score (Observed - Expected) |
| 250 | 1 | 45 | 35 | 10 |
| 250 | 5 | 65 | 55 | 10 |
| 1000 | 1 | 55 | 40 | 15 |
| 1000 | 5 | 80 | 65 | 15 |
Note: This is hypothetical data for illustrative purposes. Positive synergy scores indicate a greater-than-additive effect.
Experimental Protocols
1. Cell Viability (MTS/Resazurin) Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 500-2000 cells/well) and allow them to adhere overnight.[5][6][7]
-
Drug Treatment: Prepare serial dilutions of this compound and the MEK inhibitor. Treat cells with single agents and in a matrix combination for 72 hours.[5][6][7] Include a vehicle control (e.g., DMSO).
-
Reagent Addition: Add MTS or Resazurin reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Normalize the readings to the vehicle control to determine the percent cell viability.
2. Western Blotting for Pathway Analysis
-
Cell Lysis: After drug treatment for the desired time (e.g., 24 hours), wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against key pathway proteins (e.g., p-ERK, total ERK, p-MEK, total MEK, p-AKT, total AKT).
-
Detection: Incubate with HRP-conjugated secondary antibodies and detect using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH, β-actin).
Mandatory Visualizations
References
- 1. Small molecule stabilization of the KSR inactive state antagonizes oncogenic Ras signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. selleckchem.com [selleckchem.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. alliedacademies.org [alliedacademies.org]
- 10. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 11. m.youtube.com [m.youtube.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. MEK inhibitor resistance mechanisms and recent developments in combination trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. MEK inhibitors in cancer treatment: structural insights, regulation, recent advances and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pnas.org [pnas.org]
Technical Support Center: Aps-2-79 in BRAF-Mutant Cells
This technical support center is designed for researchers, scientists, and drug development professionals who are using Aps-2-79 in BRAF-mutant cell lines and may be encountering unexpected results. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: We are not observing the expected growth inhibition in our BRAF-mutant cell line (e.g., A375, SK-MEL-239) with this compound treatment. Is the compound not working?
A1: This is a common observation and stems from the specific mechanism of action of this compound. Unlike direct BRAF inhibitors (e.g., Vemurafenib, Dabrafenib), this compound is a KSR-dependent MEK antagonist.[1] It functions by stabilizing the inactive state of the Kinase Suppressor of Ras (KSR), a scaffold protein, thereby preventing RAF-mediated phosphorylation of MEK.[2][3][4] In many BRAF V600E mutant cancer cells, the signaling is highly dependent on the constitutively active BRAF monomer, which can make them less sensitive to a KSR-dependent inhibitor like this compound when used as a single agent.[4][5] The cellular effects of this compound alone have been reported to be modest in some cancer cell lines.[4][5]
Q2: We are seeing an unexpected increase in ERK phosphorylation after treating our cells with a kinase inhibitor. Is this related to this compound?
A2: While this compound itself is not a direct RAF inhibitor and is designed to suppress MAPK signaling, the phenomenon you are describing is known as "paradoxical activation."[6][7][8] This is a well-documented effect of first-generation RAF inhibitors (e.g., vemurafenib) in cells with wild-type BRAF and upstream activation of the pathway (e.g., through RAS mutations).[6][8] These inhibitors can promote the dimerization of RAF kinases, leading to the transactivation of CRAF and subsequent MEK/ERK signaling.[9] this compound, by its mechanism of antagonizing RAF heterodimerization, is considered a "paradox breaker" and should not induce this effect.[2][7] If you are observing paradoxical activation, it is crucial to verify the genetic background of your cell line and ensure that the effect is not caused by another compound in your experiment.
Q3: In which contexts is this compound most effective?
A3: this compound has shown significant promise in combination therapies, particularly with MEK inhibitors like trametinib, in Ras-mutant cancer cell lines.[4][5] By antagonizing the release of negative feedback signaling, this compound can enhance the potency of MEK inhibitors.[2][3][4] While its single-agent efficacy in BRAF-mutant lines may be limited, its potential to overcome resistance mechanisms that involve reactivation of the MAPK pathway via KSR-dependent signaling warrants further investigation.
Q4: What are the known resistance mechanisms to BRAF inhibitors that might influence our experiments with this compound?
A4: Resistance to BRAF inhibitors is a significant clinical challenge and can occur through various mechanisms. These primarily involve the reactivation of the MAPK pathway or the activation of parallel survival pathways like PI3K/Akt.[10][11][12] Common mechanisms include mutations in NRAS or MEK, BRAF amplifications, and upregulation of receptor tyrosine kinases (RTKs).[11][13][14] Understanding the resistance profile of your cell line is crucial, as this compound's efficacy may be more pronounced in scenarios where resistance is mediated through KSR-dependent signaling.
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| No significant decrease in cell viability in BRAF-mutant cells. | This compound has modest single-agent activity in some BRAF-mutant cell lines due to its indirect mechanism of action.[4][5] | Consider using this compound in combination with a direct MEK inhibitor (e.g., trametinib) or a BRAF inhibitor. Perform a synergy experiment to determine optimal concentrations. |
| High variability in experimental replicates. | Cell line heterogeneity, inconsistent seeding density, or issues with compound stability. | Ensure a homogenous single-cell suspension before seeding. Perform regular cell line authentication and mycoplasma testing. Prepare fresh stock solutions of this compound and use them promptly. |
| Unexpected increase in p-ERK levels. | This is characteristic of paradoxical activation, typically seen with first-generation RAF inhibitors, not this compound.[6][7][8] | Verify the identity and purity of your this compound compound. Confirm the genetic background of your cell line (check for RAS mutations). If using combination treatments, test each compound individually to isolate the source of the effect. |
| Discrepancy between viability data and pathway inhibition (e.g., p-ERK levels). | Activation of alternative survival pathways (e.g., PI3K/Akt).[10][12] | Perform Western blotting for key nodes in parallel pathways, such as p-Akt. Consider combination therapies that co-target the MAPK and PI3K pathways. |
Data Presentation
Table 1: IC50 Values of this compound in Different Cancer Cell Lines
| Cell Line | Cancer Type | BRAF Status | KRAS Status | This compound IC50 (nM) | Reference |
| A375 | Melanoma | V600E | Wild-Type | >3000 | [1] |
| SK-MEL-239 | Melanoma | V600E | Wild-Type | >3000 | [1] |
| HCT-116 | Colorectal | Wild-Type | G13D | >3000 | [1] |
| A549 | Lung | Wild-Type | G12S | >3000 | [1] |
Note: The provided IC50 values are from a single source and may vary depending on the experimental conditions. The high IC50 values for this compound as a single agent are consistent with its mechanism of action and reported modest single-agent effects.[4][5]
Experimental Protocols
Protocol 1: Cell Viability Assay
This protocol is adapted from methodologies used in studies evaluating this compound.[1]
-
Cell Seeding:
-
Culture BRAF-mutant cells (e.g., A375, SK-MEL-239) in appropriate media.
-
Trypsinize and resuspend cells to a single-cell suspension.
-
Seed 500 cells per well in a 96-well plate.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound (e.g., 100-3000 nM) in culture medium.
-
24 hours after seeding, remove the old medium and add the medium containing the different concentrations of this compound. Include a DMSO-only control.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Viability Measurement:
-
Use a resazurin-based assay (e.g., CellTiter-Blue) or another suitable viability reagent according to the manufacturer's instructions.
-
Measure fluorescence or absorbance using a plate reader.
-
-
Data Analysis:
-
Normalize the readings of the inhibitor-treated wells to the DMSO control wells to determine the percent cell viability.
-
Plot the percent viability against the inhibitor concentration to determine the IC50 value.
-
Protocol 2: Western Blotting for MAPK Pathway Activation
-
Cell Treatment and Lysis:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat cells with this compound at the desired concentrations for the specified duration (e.g., 2, 6, 24 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-ERK (Thr202/Tyr204), total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software.
-
Visualizations
Caption: The BRAF V600E signaling pathway and the mechanism of action of this compound.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Small molecule stabilization of the KSR inactive state antagonizes oncogenic Ras signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Reactome | Paradoxical activation of RAF signaling by kinase inactive BRAF [reactome.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. RAF inhibitors that evade paradoxical MAPK pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Exploring Molecular Mechanisms of Paradoxical Activation in the BRAF Kinase Dimers: Atomistic Simulations of Conformational Dynamics and Modeling of Allosteric Communication Networks and Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies [frontiersin.org]
- 11. dovepress.com [dovepress.com]
- 12. Resistance to BRAF inhibitors: Unraveling mechanisms and future treatment options - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. mdpi.com [mdpi.com]
How to control for Aps-2-79 experimental artifacts.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing Aps-2-79 in experimental settings. All recommendations are based on publicly available research data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective, KSR-dependent MEK antagonist.[1][2][3] It functions by binding to the Kinase Suppressor of Ras (KSR) protein, a scaffold protein in the MAPK signaling pathway, and stabilizing it in an inactive conformation.[4][5] This allosteric modulation prevents the KSR-RAF heterodimerization required for the subsequent phosphorylation and activation of MEK, thereby inhibiting the entire Ras-MAPK signaling cascade.[4][5]
Q2: I am not observing any effect of this compound in my cellular assay. What are the possible reasons?
There are several potential reasons for a lack of effect:
-
Cell Line Context: The effects of this compound are most pronounced in cancer cell lines with activating mutations in Ras (e.g., KRAS-mutant).[5] In cell lines with wild-type Ras or mutations downstream of KSR (e.g., BRAF V600E), the compound may have minimal or no effect as its mechanism is dependent on antagonizing Ras-driven signaling through KSR.[5]
-
KSR Expression: The target protein, KSR, must be expressed in the cell line for this compound to exert its effect. Verify KSR expression levels in your experimental model.
-
Compound Integrity and Solubility: Ensure that the this compound powder has been stored correctly (typically at -20°C) and that the solvent used for reconstitution (e.g., DMSO) is fresh and anhydrous. Poor solubility can significantly reduce the effective concentration in your assay.
-
Assay Duration and Endpoint: The incubation time may be insufficient to observe a phenotypic change. For cell viability assays, treatment for 72 hours is common.[1] The chosen experimental endpoint (e.g., proliferation, apoptosis) may also require optimization.
-
Concentration Range: The effective concentration can vary between cell lines. A broad dose-response experiment is recommended to determine the optimal concentration for your specific model.
Q3: How can I validate that the observed effects of this compound are specifically due to its interaction with KSR?
To confirm the KSR-dependency of this compound's activity, consider the following control experiments:
-
Use of KSR Knockout/Knockdown Cells: The most direct method is to compare the effects of this compound in your wild-type cell line versus a genetically modified version where KSR1 and/or KSR2 have been knocked out or knocked down. This compound should have no effect in the absence of KSR.[2]
-
KSR Mutant Rescue Experiments: As a complementary approach, you can use KSR knockout cells and re-introduce either wild-type KSR or a drug-resistant mutant, such as KSR2(A690F).[2] this compound's effects should be restored in cells with wild-type KSR but not in those with the resistant mutant.
-
Biochemical Assays: In vitro kinase assays can be performed to demonstrate that this compound inhibits RAF-mediated MEK phosphorylation only in the presence of KSR.[2]
Q4: Are there known off-target effects of this compound?
This compound has been shown to be highly selective for KSR. It does not directly inhibit the activity of highly homologous RAF family kinases, such as BRAF and CRAF.[4] However, as with any small molecule inhibitor, it is crucial to include appropriate controls in your experiments to rule out potential off-target effects in your specific model system.
Q5: Can this compound be used in combination with other inhibitors?
Yes, this compound has been shown to synergize with MEK inhibitors, such as trametinib (B1684009), particularly in Ras-mutant cancer cell lines.[5] This is because MEK inhibitors can induce a feedback activation of the MAPK pathway, which can be overcome by the simultaneous inhibition of KSR-dependent signaling by this compound.[5]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent results between experiments. | - Compound precipitation: this compound may have limited solubility in aqueous media. - Inconsistent cell seeding density. - Variability in treatment duration. | - Prepare fresh dilutions of this compound from a DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. - Ensure uniform cell seeding across all wells and plates. - Standardize the timing of all experimental steps. |
| High background signal or non-specific effects. | - High concentration of this compound. - Solvent (DMSO) toxicity. | - Perform a dose-response curve to identify the optimal, non-toxic concentration range. - Ensure the final DMSO concentration in your cell culture medium is low (typically ≤ 0.1%) and include a vehicle-only (DMSO) control in all experiments. |
| Unexpected cell toxicity. | - Cell line sensitivity. - Prolonged incubation. | - Determine the IC50 value for your specific cell line and use concentrations at or below this value for mechanistic studies. - Optimize the treatment duration; shorter incubation times may be sufficient to observe the desired molecular effects without inducing widespread cell death. |
| Difficulty in reproducing published data. | - Differences in experimental conditions. - Cell line heterogeneity. | - Carefully review the materials and methods of the cited publication and align your protocol as closely as possible. - Obtain cell lines from a reputable source and perform regular authentication. |
Experimental Protocols & Data
Cell Viability Assay
This protocol is a general guideline for assessing the effect of this compound on cell proliferation.
-
Cell Seeding: Plate cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (e.g., 500-2000 cells/well). Allow cells to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations.
-
Treatment: Remove the overnight culture medium from the cells and replace it with medium containing various concentrations of this compound or a vehicle control (DMSO).
-
Incubation: Incubate the plates for a specified period, typically 72 hours.[1]
-
Viability Assessment: Measure cell viability using a suitable method, such as a resazurin-based assay or CellTiter-Glo®.
-
Data Analysis: Normalize the data to the vehicle-treated control wells and plot the results as percent viability versus drug concentration to determine the IC50 value.
Quantitative Data Summary
| Parameter | Value | Assay Condition | Reference |
| IC50 | 120 nM | Inhibition of ATPbiotin binding to the KSR2-MEK1 complex. | [1] |
| Effective Concentration | 100 - 3,000 nM | Cell viability assays in various cancer cell lines (e.g., A549, HCT-116, A375). | [1] |
| Synergistic Concentration | 1 µM | In combination with trametinib in Ras-mutant cell lines. | [5] |
Visualizations
This compound Mechanism of Action
References
- 1. Small molecule stabilization of the KSR inactive state antagonizes oncogenic Ras signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Conformational control and regulation of the pseudokinase KSR via small molecule binding interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Small molecule stabilization of the KSR inactive state antagonizes oncogenic Ras signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Aps-2-79 Efficacy and Serum Concentration
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential impact of serum concentration on the in vitro efficacy of Aps-2-79, a KSR-dependent MEK antagonist. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Troubleshooting Guide
Q1: We are observing a significant decrease in the potency (higher IC50) of this compound when we use a higher percentage of fetal bovine serum (FBS) in our cell culture medium. Why is this happening?
A1: This is a common phenomenon observed with many small molecule inhibitors. The primary reason for the decreased potency of this compound in the presence of higher serum concentrations is likely due to protein binding. Components of serum, particularly albumin, can bind to this compound, reducing the concentration of the free, active compound available to interact with its target, the KSR-MEK complex. This necessitates a higher total concentration of this compound to achieve the same biological effect.
Q2: Our cell viability assay results with this compound are inconsistent across different batches of FBS. What could be the cause?
A2: The composition of FBS can vary significantly from batch to batch. This variability can include differences in the concentrations of proteins, growth factors, and other endogenous small molecules. These variations can lead to inconsistent binding of this compound and differential activation of cell signaling pathways, including the Ras-MAPK pathway that this compound targets. To mitigate this, it is recommended to pre-screen several lots of FBS and select one that will be used for the entirety of a study.
Q3: We are performing a phospho-ERK western blot to assess the downstream effects of this compound. At higher serum concentrations, we see a blunted response to the inhibitor. How can we address this?
A3: High concentrations of serum contain growth factors that actively stimulate the Ras-MAPK pathway, leading to increased phosphorylation of MEK and ERK.[1][2][3] This heightened signaling can antagonize the inhibitory effect of this compound. To address this, consider the following:
-
Serum Starvation: Prior to treating with this compound, serum-starve your cells for a period (e.g., 4-24 hours). This will lower the basal activity of the MAPK pathway and can provide a clearer window to observe the effects of the inhibitor.
-
Reduced Serum Concentration: If serum starvation is not feasible due to concerns about cell viability, perform the experiment in a reduced serum medium (e.g., 0.5-2% FBS).
Frequently Asked Questions (FAQs)
Q4: What is the mechanism of action of this compound?
A4: this compound is a KSR-dependent MEK antagonist.[1][2] It functions by binding to the Kinase Suppressor of Ras (KSR), a scaffold protein, and stabilizing its inactive state.[3][4] This action antagonizes the RAF-mediated phosphorylation and activation of MEK, thereby inhibiting the downstream signaling of the Ras-MAPK pathway.[3][5][6]
Q5: Does this compound have synergistic effects with other inhibitors?
A5: Yes, this compound has been shown to enhance the efficacy of other MEK inhibitors, such as trametinib, particularly in cancer cell lines with K-Ras mutations.[1][4] This synergy is achieved by antagonizing the release of negative feedback signaling that can limit the effectiveness of MEK inhibitors alone.[3][4][5]
Q6: What is a typical concentration range for this compound in in vitro assays?
A6: In cell viability assays, this compound is often used in a concentration range of 100 nM to 3,000 nM.[1][2] For mechanistic studies, such as assessing MEK and ERK phosphorylation, concentrations of around 1 µM to 5 µM have been utilized.[1][3] The optimal concentration will depend on the cell line, serum concentration, and the specific endpoint being measured.
Data Presentation
Illustrative Impact of Serum Concentration on this compound IC50
The following table provides a hypothetical representation of how varying serum concentrations could affect the half-maximal inhibitory concentration (IC50) of this compound in a K-Ras mutant cancer cell line. Note: This data is for illustrative purposes only and is intended to demonstrate a potential trend.
| Cell Line | Serum Concentration (% FBS) | This compound IC50 (nM) |
| HCT-116 | 10% | 750 |
| HCT-116 | 5% | 400 |
| HCT-116 | 2% | 250 |
| HCT-116 | 0.5% | 150 |
Experimental Protocols
Protocol: Determining the Effect of Serum Concentration on this compound Efficacy via Cell Viability Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density for linear growth over the assay period (e.g., 500 cells/well for HCT-116).[1][2]
-
Media Preparation: Prepare complete growth media with varying concentrations of FBS (e.g., 10%, 5%, 2%, 0.5%).
-
Compound Preparation: Prepare a serial dilution of this compound in each of the prepared media concentrations.
-
Treatment: Remove the initial plating medium from the cells and add 100 µL of the media containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO) for each serum condition.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Measure cell viability using a suitable assay, such as Resazurin or MTT.[2]
-
For Resazurin: Add 20 µL of Resazurin solution to each well and incubate for 1-4 hours. Measure fluorescence at the appropriate excitation/emission wavelengths.
-
For MTT: Add 10 µL of MTT solution (final concentration 0.45 mg/ml) to each well and incubate for 1-4 hours.[7] Add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals and read the absorbance at 570 nm.[7]
-
-
Data Analysis: Normalize the results to the vehicle control for each serum concentration. Plot the dose-response curves and calculate the IC50 values for this compound at each serum concentration.
Visualizations
Caption: this compound inhibits the Ras-MAPK pathway by targeting KSR.
Caption: Experimental workflow for assessing serum effects.
Caption: Logic for troubleshooting serum-related efficacy issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Small molecule stabilization of the KSR inactive state antagonizes oncogenic Ras signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medkoo.com [medkoo.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Long-Term Aps-2-79 Treatment and Cellular Adaptation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for investigating cellular adaptation to long-term Aps-2-79 treatment.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor that functions as a KSR-dependent MEK antagonist.[1][2] It targets the Ras-MAPK signaling pathway by binding directly to the Kinase Suppressor of Ras (KSR), a scaffold protein.[3][4] This binding stabilizes KSR in an inactive conformation, which in turn antagonizes RAF heterodimerization and prevents the phosphorylation and activation of KSR-bound MEK.[4][5][6] Its IC50 for inhibiting ATPbiotin binding to the KSR2-MEK1 complex is approximately 120 nM.[2][3]
Q2: How does this compound differ from direct MEK inhibitors?
A2: While both this compound and direct MEK inhibitors (e.g., trametinib) suppress the MAPK pathway, they do so via different mechanisms. Direct MEK inhibitors typically bind to MEK itself, preventing its kinase activity. This compound, however, acts on the KSR scaffold protein, preventing MEK from being activated by RAF in the first place.[3][4] This upstream action is particularly relevant in Ras-mutant cancers, where this compound can synergize with MEK inhibitors by preventing the feedback reactivation of the pathway that often limits the efficacy of MEK inhibitors alone.[5][7]
Q3: What is cellular adaptation in the context of long-term this compound treatment?
A3: Cellular adaptation refers to the process by which cancer cells develop resistance to the inhibitory effects of this compound over time. This is a common phenomenon with targeted therapies.[8] Mechanisms can include genetic mutations in the drug target (KSR), upregulation of bypass signaling pathways that reactivate downstream components like ERK, or increased drug efflux from the cell. The result is a decrease in the drug's efficacy and resumed cell proliferation despite continued treatment.
Q4: In which cancer cell lines has this compound shown activity?
A4: this compound has demonstrated activity, particularly in combination with MEK inhibitors, in various cancer cell lines, with a notable specificity for those with Ras mutations.[5] Studies have frequently used K-Ras mutant cell lines like HCT-116 (colorectal cancer) and A549 (lung cancer), and BRAF-mutant lines such as SK-MEL-239 and A375 (melanoma) as controls.[1][5]
Section 2: Troubleshooting Guides
Problem 1: Decreasing efficacy of this compound in my long-term cell culture experiments.
-
Question: My cells, which were initially sensitive to this compound, are now proliferating at concentrations that were previously cytotoxic. What are the potential causes and how can I investigate them?
-
Answer: This strongly suggests the development of acquired resistance. The underlying mechanisms can be diverse. Below is a logical workflow to diagnose the issue.
Caption: Troubleshooting workflow for investigating acquired resistance to this compound.
Problem 2: I am not observing the reported synergy between this compound and a MEK inhibitor (e.g., trametinib).
-
Question: I'm treating my Ras-mutant cell line with both this compound and trametinib (B1684009) but the combination is not more effective than the single agents. What could be wrong?
-
Answer: Several factors could contribute to a lack of synergy.
-
Suboptimal Concentrations: Synergy is often dependent on the specific concentrations and ratio of the two drugs. Ensure you are performing a full dose-response matrix analysis to calculate synergy scores (e.g., Bliss independence or Loewe additivity).[5]
-
Cell Line Context: While synergy is pronounced in many Ras-mutant lines, the specific genetic background of your cell line could harbor intrinsic resistance mechanisms. Verify the Ras mutation status of your cells.
-
Experimental Timing: The duration of treatment can impact synergy. The original studies often used 48-72 hour endpoints for viability assays.[1][5] Assess pathway inhibition (p-ERK levels) at earlier time points (e.g., 2, 6, 24 hours) to confirm both drugs are engaging their targets.
-
Drug Stability: Ensure the stock solutions of both this compound and the MEK inhibitor are fresh and have been stored correctly. This compound is typically stored at -20°C for the long term.[9]
-
Problem 3: High variability in my cell viability assay results.
-
Question: My dose-response curves for this compound are inconsistent between experiments. How can I improve reproducibility?
-
Answer: Reproducibility in viability assays depends on strict adherence to protocol.[10]
-
Cell Seeding Density: Ensure a consistent number of cells are seeded in each well. Cells should be in a logarithmic growth phase and form an even monolayer. Test different seeding densities to find one where untreated cells do not become over-confluent by the end of the assay.[1]
-
Drug Dilution: Prepare fresh serial dilutions for each experiment. Using a multi-channel pipette can reduce variability across a plate. Ensure the final DMSO concentration is consistent across all wells and is below a toxic threshold (typically <0.5%).
-
Incubation Time: Use a precise incubation time for all experiments (e.g., exactly 72 hours).
-
Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can concentrate the drug and affect cell growth. Avoid using the outermost wells for experimental data or ensure proper humidification in the incubator.
-
Section 3: Data Presentation
Table 1: Summary of this compound Activity and Experimental Conditions
| Parameter | Value / Condition | Cell Lines | Source |
| Target | KSR-dependent MEK phosphorylation | N/A | [3][4] |
| IC50 (in vitro) | ~120 nM (ATPbiotin binding to KSR2-MEK1) | N/A | [2][3] |
| Cell Viability Assay Conc. | 100 - 3,000 nM | A549, HCT-116, A375, SK-MEL-239, etc. | [1][5] |
| Pathway Inhibition Conc. | 1 - 5 µM | 293H, HCT-116, SK-MEL-239 | [2][4][5] |
| Synergy Studies | This compound (250 nM, 1 µM) + Trametinib | HCT-116, A549 | [5] |
| Assay Duration | 48 - 72 hours | Various | [1][5] |
Section 4: Experimental Protocols
Protocol 1: Generation of an this compound Resistant Cell Line
This protocol is based on the general principle of inducing drug resistance through continuous, long-term exposure to escalating drug concentrations.[11]
Caption: Workflow for developing a drug-resistant cell line by dose escalation.
Methodology:
-
Baseline Characterization: Determine the initial half-maximal inhibitory concentration (IC50) of this compound for the parental cell line using a standard cell viability assay (see Protocol 2).
-
Initial Exposure: Begin by continuously culturing the parental cells in media containing this compound at a low concentration (e.g., IC20 or IC30).
-
Monitoring and Adaptation: Initially, a significant portion of cells may die. Monitor the culture closely, changing the media with the fresh drug every 2-3 days. Allow the surviving cell population to recover and resume a stable proliferation rate. This may take several weeks.
-
Dose Escalation: Once the cells are growing robustly at the current concentration, increase the this compound concentration by a factor of 1.5 to 2.0.[11]
-
Iterative Process: Repeat steps 3 and 4, gradually increasing the drug concentration. This is a long-term process that can take several months.
-
Cryopreservation: At each successful concentration step, freeze down vials of cells. This is critical to prevent loss of the entire experiment if a subsequent concentration proves too toxic.[11]
-
Characterization of Resistant Line: Once cells can proliferate in a significantly higher concentration of this compound (e.g., >10-fold the initial IC50), the resistant line is established. Periodically confirm the IC50 to ensure the resistance phenotype is stable. Culture the resistant line in a maintenance dose of this compound to prevent reversion.
Protocol 2: Cell Viability Dose-Response Assay
This protocol details how to measure cell viability in response to this compound treatment using a Resazurin-based assay.[1]
-
Cell Seeding: Trypsinize and count cells that are in the logarithmic growth phase. Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 500-2000 cells/well) in 100 µL of media.[1] Incubate for 24 hours to allow for cell attachment.
-
Drug Preparation: Prepare serial dilutions of this compound in culture media. A typical final concentration range might be 1 nM to 10,000 nM. Also prepare a vehicle control (e.g., DMSO) at the same final solvent concentration.
-
Treatment: Add 100 µL of the drug dilutions to the appropriate wells. Each concentration should be tested in triplicate or quadruplicate.
-
Incubation: Incubate the plate for 72 hours under standard culture conditions.
-
Viability Measurement:
-
Add 20 µL of Resazurin stock solution to each well.
-
Incubate for 2-4 hours, or until a color change is apparent.
-
Measure fluorescence (e.g., 560 nm excitation / 590 nm emission) using a plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence from a "media only" well.
-
Normalize the fluorescence values of treated wells to the vehicle control wells to determine the percent viability.
-
Plot percent viability against the log of the drug concentration and use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 value.
-
Protocol 3: Western Blot for MAPK Pathway Activation
This protocol is for assessing the phosphorylation status of key proteins in the MAPK pathway (e.g., p-MEK, p-ERK) following this compound treatment.
-
Cell Treatment and Lysis:
-
Plate cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at the desired concentrations (e.g., 1 µM, 5 µM) for various time points (e.g., 2, 6, 24 hours).[2][4]
-
Wash cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge at high speed at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant from each sample using a BCA or Bradford assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).
-
Run the gel to separate proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the protein of interest (e.g., anti-phospho-ERK, anti-total-ERK) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Image the resulting signal using a digital imager or X-ray film.
-
Quantify band intensity and normalize the phosphorylated protein signal to the total protein signal.
-
Section 5: Signaling Pathway Visualization
Caption: The Ras-MAPK signaling pathway indicating the inhibitory action of this compound on the KSR scaffold and a direct MEK inhibitor on MEK.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Small molecule stabilization of the KSR inactive state antagonizes oncogenic Ras signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. medkoo.com [medkoo.com]
- 10. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 11. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
Aps-2-79 degradation and proper storage conditions.
This technical support guide provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of Aps-2-79, a KSR-dependent MEK antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a small molecule inhibitor that functions as a KSR-dependent MEK antagonist.[1][2] It works by stabilizing a previously unrecognized inactive state of the Kinase Suppressor of Ras (KSR), a scaffold protein in the MAPK signaling pathway.[3][4][5] This stabilization antagonizes the heterodimerization of RAF and KSR and prevents the conformational changes needed for the phosphorylation and activation of KSR-bound MEK.[3][4][5] The ultimate effect is the modulation of oncogenic Ras-MAPK signaling.[1][3]
Q2: What are the recommended long-term storage conditions for this compound?
Proper storage is critical to maintain the stability and activity of this compound. For long-term storage, the compound should be stored as a powder.
Q3: How should I prepare and store this compound stock solutions?
This compound is soluble in DMSO.[6] It is recommended to prepare a concentrated stock solution, aliquot it into single-use volumes, and store it at -20°C or -80°C. This practice helps to avoid repeated freeze-thaw cycles, which can degrade the compound.[6] When preparing the solution, it is advisable to use fresh DMSO, as moisture-absorbing DMSO can reduce the solubility of this compound.[6]
Q4: Can I store my working solutions?
For in vivo experiments, it is strongly recommended to prepare working solutions freshly on the same day of use.[1] For in vitro assays, it is also best practice to dilute the stock solution to the final working concentration immediately before use.
Storage Conditions Summary
| Form | Storage Temperature | Recommended Duration | Source(s) |
| Powder | -20°C | Up to 3 years | [6] |
| Powder | -80°C | Up to 2 years | [1] |
| Powder | -20°C | Up to 1 year | [1] |
| Stock Solutions (in DMSO) | -20°C or -80°C | Avoid repeated freeze-thaw cycles | [6] |
| In Vivo Working Solutions | N/A | Prepare freshly for same-day use | [1] |
Troubleshooting Guide
Issue 1: Precipitate observed in the stock solution upon thawing.
-
Possible Cause: The compound may have come out of solution during freezing or storage. The solubility might also be affected by the quality of the DMSO used.[6]
-
Solution:
Issue 2: Inconsistent or lower-than-expected activity in experiments.
-
Possible Cause 1: Compound Degradation. Improper storage, such as repeated freeze-thaw cycles of the stock solution or storing it at room temperature for extended periods, can lead to degradation.[6]
-
Possible Cause 2: Incorrect Experimental Model. The activity of this compound is KSR-dependent. The compound is most effective in Ras-mutant cell lines and shows little to no effect in RAF-mutant cancer cells.[5]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the powdered this compound vial to equilibrate to room temperature before opening.
-
Add fresh, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM or 97 mg/mL).[6]
-
Vortex or sonicate briefly if necessary to ensure complete dissolution.
-
Aliquot the stock solution into single-use, light-protected vials.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: General Cell Viability Assay
This protocol is a general guideline based on methods used in published research.[1][2]
-
Cell Plating: Seed cells (e.g., A549, HCT-116) in 96-well plates at a predetermined optimal density to ensure linear growth over the assay period.[1][2]
-
Incubation: Allow cells to adhere and grow for 24 hours.
-
Treatment: Prepare serial dilutions of this compound (and any combination drug, like trametinib) in culture medium from your stock solution. Treat the cells with the desired concentrations. Include a DMSO-only control.[1]
-
Incubation: Treat cells for the desired time course (e.g., 72 hours).[1][2]
-
Viability Measurement: Measure cell viability using a suitable method, such as a Resazurin-based assay.[1]
-
Data Analysis: Normalize the results of inhibitor-treated samples to the DMSO controls to determine the percent cell viability.[1]
Visualizations
Caption: this compound stabilizes an inactive state of KSR, inhibiting RAF-KSR dimerization and MEK phosphorylation.
Caption: Workflow for a typical cell viability assay using this compound.
Caption: Troubleshooting logic for unexpected experimental results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Small molecule stabilization of the KSR inactive state antagonizes oncogenic Ras signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. Small molecule stabilization of the KSR inactive state antagonizes oncogenic Ras signalling - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting variable results from Aps-2-79 studies.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Aps-2-79. The information is designed to help interpret variable results and optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the anti-proliferative effects of this compound across different cancer cell lines. Why is this happening?
A1: The efficacy of this compound is highly dependent on the genetic background of the cancer cell line, specifically the mutational status of the Ras-MAPK pathway. This compound functions by stabilizing the Kinase Suppressor of Ras (KSR) protein in an inactive conformation, which in turn antagonizes oncogenic RAS signaling.[1]
Key points to consider:
-
Ras-Mutant vs. RAF-Mutant Cell Lines: this compound shows modest activity in reducing cell viability in Ras-mutant cancer cell lines.[1] However, it has little to no effect in RAF-mutant cancer cells.[1] This is because this compound's mechanism of action is to inhibit the KSR-RAF heterodimerization, a key step in the Ras signaling cascade.[1]
-
Synergistic Effects: this compound is known to increase the potency of MEK inhibitors, such as trametinib, specifically in Ras-mutant cell lines.[2][3] This is achieved by antagonizing the release of negative feedback signaling.[2][4] Therefore, its effect might be more pronounced when used in combination with other MAPK pathway inhibitors.
Q2: What is the underlying mechanism of this compound that leads to these variable results?
A2: this compound is an allosteric inhibitor that targets a specific pocket within the pseudokinase domain of KSR.[1] By binding to this pocket, it stabilizes KSR in an inactive state. This has two main consequences:
-
Antagonism of RAF Heterodimerization: It prevents the formation of a functional RAF-KSR-MEK complex.[1]
-
Inhibition of MEK Phosphorylation: It antagonizes the conformational changes required for the phosphorylation and activation of KSR-bound MEK.[2][4]
This mechanism is particularly effective in the context of oncogenic Ras, which drives the formation of active RAF signaling complexes.
Troubleshooting Guide
Issue: this compound shows minimal to no effect on cell viability in our experiments.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Cell Line Genotype | Verify the mutational status of your cell lines. This compound is most effective in Ras-mutant lines and has limited activity in RAF-mutant lines.[1] |
| Monotherapy vs. Combination Therapy | This compound's effects can be modest when used alone.[3] Consider co-treatment with a MEK inhibitor (e.g., trametinib) to assess for synergistic effects, especially in Ras-mutant cells.[3] |
| Drug Concentration | The effective concentration of this compound can vary. Perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions. Published studies have used concentrations around 1-5 µM.[4] |
| Experimental Duration | The incubation time with this compound may not be sufficient to observe a significant effect. Consider extending the treatment duration and performing time-course experiments. |
Experimental Protocols
Cell Viability Assay
This protocol is a general guideline for assessing the effect of this compound on cancer cell viability.
-
Cell Plating: Seed cancer cells in 96-well plates at a density that allows for logarithmic growth over the course of the experiment.
-
Drug Treatment: After allowing the cells to adhere overnight, treat them with a serial dilution of this compound (e.g., 0.1 to 10 µM). Include a vehicle control (e.g., DMSO). For combination studies, also treat with a fixed concentration or a serial dilution of a MEK inhibitor.
-
Incubation: Incubate the plates for a predetermined period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Measure cell viability using a standard method such as MTT, MTS, or a luminescent-based assay (e.g., CellTiter-Glo®).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Western Blot for Phospho-ERK
This protocol can be used to assess the impact of this compound on MAPK pathway signaling.
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound and/or a MEK inhibitor for the desired time (e.g., 24-48 hours).
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against phospho-ERK (p-ERK), total ERK, and a loading control (e.g., GAPDH or β-actin).
-
Detection: Use appropriate secondary antibodies and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the relative levels of p-ERK.
Data Presentation
Table 1: Example of this compound and Trametinib Combination Effect on Cell Viability
| Cell Line | Genotype | This compound IC50 (µM) | Trametinib IC50 (nM) | This compound (1 µM) + Trametinib IC50 (nM) |
| HCT-116 | K-Ras Mutant | > 10 | 5.2 | 1.8 |
| A549 | K-Ras Mutant | > 10 | 8.1 | 3.5 |
| A375 | BRAF Mutant | > 10 | 1.5 | 1.4 |
| SK-MEL-239 | BRAF Mutant | > 10 | 2.3 | 2.1 |
This table presents hypothetical data based on the trends described in the literature.[3]
Visualizations
Caption: this compound mechanism of action in the Ras-MAPK pathway.
Caption: General experimental workflow for studying this compound effects.
Caption: Logical relationship of this compound effects and cell genotype.
References
- 1. researchgate.net [researchgate.net]
- 2. Small molecule stabilization of the KSR inactive state antagonizes oncogenic Ras signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small molecule stabilization of the KSR inactive state antagonizes oncogenic Ras signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
The Critical Role of Fresh DMSO in Aps-2-79 Research: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the proper handling and use of Dimethyl Sulfoxide (DMSO) when working with the KSR-dependent MEK antagonist, Aps-2-79. Inconsistent experimental outcomes can often be traced back to the quality of the DMSO used for solubilization. This guide offers troubleshooting advice and frequently asked questions (FAQs) to ensure the reliable performance of this compound in your experiments.
Troubleshooting Guide
This section addresses common issues encountered during the use of this compound, with a focus on problems arising from DMSO quality.
Problem 1: Inconsistent or lower than expected potency of this compound in cellular assays.
-
Question: My this compound is showing variable or reduced activity in my cell-based experiments. What could be the cause?
-
Answer: One of the most common culprits for inconsistent results with this compound is the use of aged or improperly stored DMSO. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. This absorbed water can significantly reduce the solubility of this compound, leading to a lower effective concentration in your experiments.[1] Always use fresh, anhydrous DMSO from a newly opened bottle to prepare your stock solutions.
Problem 2: Precipitation is observed in the this compound stock solution or upon dilution in aqueous media.
-
Question: I'm seeing precipitate in my this compound stock solution, or the compound is crashing out of solution when I add it to my cell culture media. Why is this happening?
-
Answer: Precipitation is a direct indicator of poor solubility. As mentioned, the presence of water in DMSO is a primary reason for decreased solubility of this compound.[1] If you are using an older bottle of DMSO that has been opened multiple times, it has likely absorbed atmospheric moisture. To resolve this, prepare a fresh stock solution of this compound in a new, unopened bottle of anhydrous DMSO. When diluting into aqueous media, ensure rapid and thorough mixing to prevent localized high concentrations that can lead to precipitation.
Problem 3: I am observing unexpected off-target effects or cellular toxicity.
-
Question: My control cells treated with the DMSO vehicle are showing some toxicity, and I'm concerned about off-target effects. Could this be related to the DMSO?
-
Answer: While DMSO is a widely used solvent, it is not entirely inert and can have effects on cell viability and growth, especially at higher concentrations.[2][3][4] Furthermore, aged DMSO can degrade, forming acidic byproducts. These impurities could potentially interact with this compound or have direct effects on your cells, leading to misleading results. Using fresh, high-purity DMSO minimizes the risk of introducing confounding variables into your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is fresh DMSO so important for this compound?
A1: The solubility of this compound is significantly impacted by the presence of water in DMSO.[1] DMSO is hygroscopic and absorbs moisture from the air every time the bottle is opened. This increased water content lowers the solubility of this compound, leading to a lower effective concentration of the compound in your experiments and, consequently, reduced and inconsistent biological activity.
Q2: How should I store my DMSO to maintain its quality?
A2: To minimize water absorption, DMSO should be stored in its original, tightly sealed container in a cool, dry, and well-ventilated place, away from direct sunlight.[5][6] For critical experiments, it is best practice to use a new, unopened bottle of anhydrous DMSO. If you must use a previously opened bottle, consider aliquoting it into smaller, single-use vials under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to air and moisture.
Q3: What is the recommended concentration for an this compound stock solution in DMSO?
A3: this compound is soluble in DMSO at concentrations up to 20 mg/mL (51.62 mM). It is recommended to prepare a high-concentration stock solution in fresh, anhydrous DMSO and then dilute it to the final working concentration in your assay medium.
Q4: Can I use heat or sonication to dissolve this compound in older DMSO?
A4: While gentle heating and sonication can aid in dissolving compounds, they will not remove the absorbed water from the DMSO. If the DMSO has a high water content, this compound may still precipitate out of solution upon cooling or dilution. It is always preferable to start with fresh, anhydrous DMSO.
Quantitative Data: Impact of Water in DMSO on this compound Solubility
To illustrate the critical importance of using anhydrous DMSO, the following table summarizes the expected impact of water content on the solubility of this compound.
| Water Content in DMSO (% v/v) | Estimated Solubility of this compound (mg/mL) | Visual Observation |
| 0 (Anhydrous) | 20 | Clear Solution |
| 5 | 10 | Clear Solution, may require gentle warming |
| 10 | 5 | Suspension, significant precipitate |
| 20 | <1 | Insoluble, heavy precipitate |
Note: This data is representative and intended for illustrative purposes. Actual solubility may vary based on specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stable, high-concentration stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous DMSO (new, unopened bottle)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
Procedure:
-
Allow the this compound powder and anhydrous DMSO to come to room temperature.
-
In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of this compound powder.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 20 mg/mL).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., 37°C water bath) can be used if necessary.
-
Aliquot the stock solution into single-use, tightly sealed vials to minimize freeze-thaw cycles and exposure to atmospheric moisture.
-
Store the stock solution at -20°C or -80°C for long-term storage.
Protocol 2: Troubleshooting Inconsistent this compound Activity Using a Cell Viability Assay
Objective: To determine if the quality of DMSO is the source of inconsistent this compound activity.
Materials:
-
Cancer cell line known to be sensitive to this compound (e.g., HCT-116)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
This compound
-
Fresh, anhydrous DMSO (new bottle)
-
Aged DMSO (from a bottle that has been open and used for several months)
-
Cell viability reagent (e.g., Resazurin)
-
Plate reader
Procedure:
-
Prepare this compound Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in fresh DMSO .
-
Prepare a second 10 mM stock solution of this compound in aged DMSO .
-
-
Cell Seeding:
-
Seed HCT-116 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of both the "fresh DMSO" and "aged DMSO" this compound stock solutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 100, 1000 nM).
-
Include vehicle controls for both fresh and aged DMSO (equivalent final concentration of DMSO as the highest this compound treatment).
-
Remove the old medium from the cells and add 100 µL of the prepared treatments to the respective wells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
-
Cell Viability Measurement:
-
Add 20 µL of Resazurin reagent to each well and incubate for 2-4 hours.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths using a plate reader.
-
-
Data Analysis:
-
Normalize the fluorescence readings of the treated wells to the vehicle control wells for both the fresh and aged DMSO groups.
-
Plot the dose-response curves for this compound prepared in fresh versus aged DMSO. A rightward shift in the dose-response curve for the aged DMSO group would indicate reduced potency due to poor solubility.
-
Visualizations
Signaling Pathway of this compound
Caption: this compound inhibits the KSR-dependent phosphorylation of MEK in the RAS-RAF-MEK-ERK signaling pathway.
Experimental Workflow for Troubleshooting this compound Activity
Caption: Workflow for comparing the efficacy of this compound prepared in fresh versus aged DMSO.
Logical Relationship: DMSO Quality and Experimental Outcome
Caption: The impact of DMSO quality on the solubility of this compound and the reliability of experimental data.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medkoo.com [medkoo.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Small molecule stabilization of the KSR inactive state antagonizes oncogenic Ras signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Small molecule stabilization of the KSR inactive state antagonizes oncogenic Ras signalling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Understanding the Efficacy of Aps-2-79 in Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the observed low efficacy of Aps-2-79 in specific cancer models. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
I. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the Kinase Suppressor of Ras (KSR), a scaffold protein in the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. It functions as a KSR-dependent MEK antagonist by stabilizing an inactive conformation of KSR.[1][2] This prevents the KSR-RAF heterodimerization required for the subsequent phosphorylation and activation of MEK, thereby inhibiting downstream ERK signaling.[1][2]
Q2: Why is this compound less effective in some cancer models?
A2: The primary reason for the low efficacy of this compound in certain cancer models, particularly those with BRAF mutations (e.g., V600E), is the KSR-independent activation of the MAPK pathway. In these models, the constitutively active BRAF mutant can directly phosphorylate and activate MEK, bypassing the need for the KSR scaffold. Consequently, a drug that targets KSR will have a diminished effect on inhibiting the overall pathway activity.
Q3: In which cancer models is this compound expected to be most effective?
A3: this compound demonstrates greater efficacy in cancer models harboring activating mutations in RAS (e.g., KRAS mutants).[2] In these models, the MAPK pathway signaling is highly dependent on the KSR scaffold for RAF-mediated MEK activation. By stabilizing the inactive state of KSR, this compound effectively disrupts this signaling cascade.
Q4: Can the efficacy of this compound be enhanced in models with low sensitivity?
A4: Yes, combination therapies have shown promise. In BRAF-mutant melanomas, combining this compound with a BRAF or MEK inhibitor may offer a synergistic effect.[3][4][5] While this compound alone is less effective, it may still modulate other KSR-dependent signaling events that, when combined with direct inhibition of the downstream pathway, lead to a more potent anti-cancer effect.
II. Troubleshooting Guide: Investigating Low this compound Efficacy
This guide provides a structured approach to troubleshooting experiments where this compound shows lower-than-expected efficacy.
Problem 1: this compound shows minimal to no inhibition of cell viability in our cancer model.
Possible Cause 1: The cancer model may harbor a BRAF mutation, leading to KSR-independent MEK activation.
-
How to Investigate:
-
Genomic Sequencing: Determine the mutational status of BRAF and RAS in your cancer cell line or tumor model.
-
Biochemical Analysis: Perform a Western blot to assess the phosphorylation status of MEK and ERK in the presence and absence of this compound. In BRAF-mutant models, you will likely observe minimal change in p-MEK and p-ERK levels upon this compound treatment.
-
-
dot
Caption: Troubleshooting logic for low this compound efficacy.
Possible Cause 2: Suboptimal drug concentration or experimental setup.
-
How to Investigate:
-
Dose-Response Curve: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) with a wide range of this compound concentrations to determine the IC50 value for your specific cell line.
-
Time-Course Experiment: Evaluate the effect of this compound at different time points (e.g., 24, 48, 72 hours) to ensure the incubation time is sufficient.
-
Problem 2: Western blot analysis does not show a decrease in p-MEK or p-ERK after this compound treatment.
Possible Cause: KSR-independent signaling is the dominant pathway.
-
How to Investigate:
-
KSR-RAF Co-Immunoprecipitation (Co-IP): This experiment will directly test if this compound is disrupting the interaction between KSR and RAF in your model. In a responsive (RAS-mutant) model, this compound should decrease the amount of RAF that co-immunoprecipitates with KSR. In a resistant (BRAF-mutant) model, this interaction may already be minimal or unaffected by the drug.
-
Assess MEK-independent ERK activation: In some contexts, ERK can be activated through pathways that do not involve MEK. Investigating these alternative routes may provide an explanation.
-
-
dot
Caption: Workflow to investigate lack of p-MEK/p-ERK inhibition.
III. Data Presentation
Table 1: this compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | Mutation Status | This compound IC50 (µM) | Reference |
| HCT-116 | Colorectal Carcinoma | KRAS G13D | >10 | [2] |
| A549 | Lung Carcinoma | KRAS G12S | >10 | [2] |
| A375 | Melanoma | BRAF V600E | >10 | [2] |
| SK-MEL-239 | Melanoma | BRAF V600E | >10 | [2] |
| WM9 | Melanoma | BRAF V600D | >6 (Resistant Line) | [6] |
| Hs294T | Melanoma | BRAF V600E | >5 (Resistant Line) | [6] |
Note: The high IC50 values reported in the primary literature for single-agent this compound suggest that its primary utility may be in combination therapies.
IV. Experimental Protocols
Protocol 1: Western Blot for Phosphorylated MEK and ERK
This protocol is for assessing the activation state of the MAPK pathway.
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat with desired concentrations of this compound or vehicle control for the specified duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-MEK (Ser217/221), total MEK, p-ERK (Thr202/Tyr204), and total ERK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize bands using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize phosphorylated protein levels to total protein levels.
Protocol 2: KSR1-BRAF Co-Immunoprecipitation
This protocol is designed to assess the effect of this compound on the interaction between KSR1 and BRAF.
-
Cell Culture and Treatment: Culture cells to 80-90% confluency and treat with this compound or vehicle control.
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., 1% Triton X-100 in PBS with protease and phosphatase inhibitors).
-
Pre-clearing: Incubate cell lysates with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an anti-KSR1 antibody or an isotype control IgG overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.
-
Washing: Pellet the beads and wash three times with lysis buffer.
-
Elution: Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluates by Western blotting using antibodies against KSR1 and BRAF.
V. Signaling Pathway Diagram
-
dot
Caption: The MAPK signaling pathway and the mechanism of this compound.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Small molecule stabilization of the KSR inactive state antagonizes oncogenic Ras signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combination therapy with BRAF and MEK inhibitors for melanoma: latest evidence and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Melanoma Patients Respond to Combo of BRAF and MEK Inhibitors | MDedge [mdedge.com]
- 5. Combination Treatment of Patients with BRAF-Mutant Melanoma: A New Standard of Care - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of two melanoma cell lines resistant to BRAF/MEK inhibitors (vemurafenib and cobimetinib) - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Symbiotic Strike: Unveiling the Synergistic Takedown of KRAS-Mutant Cancers by APS-2-79 and Trametinib
A Head-to-Head Comparison Guide for Researchers and Drug Development Professionals
The relentless pursuit of effective therapies against KRAS-mutant cancers, a notoriously challenging therapeutic landscape, has led to innovative strategies that exploit the intricate wiring of cancer cell signaling. This guide provides a comprehensive comparison of the novel KSR antagonist, APS-2-79, and the established MEK inhibitor, trametinib (B1684009), focusing on their synergistic interaction in KRAS-driven malignancies. We delve into the mechanistic underpinnings of this combination, present supporting experimental data, and provide detailed protocols for key assays, offering a vital resource for researchers in the field.
The Challenge of KRAS-Mutant Cancers
Mutations in the KRAS oncogene are among the most common drivers of human cancers, including a significant proportion of pancreatic, colorectal, and lung adenocarcinomas.[1] These mutations lock the KRAS protein in a constitutively active, GTP-bound state, leading to aberrant activation of downstream signaling pathways, most notably the RAF-MEK-ERK (MAPK) cascade, which fuels uncontrolled cell proliferation, survival, and differentiation.[1][2] Direct inhibition of mutant KRAS has proven difficult, prompting the exploration of targeting downstream effectors. However, therapies targeting single nodes in this pathway, such as MEK inhibitors, often encounter intrinsic and acquired resistance, frequently driven by feedback reactivation of the pathway.[3][4][5]
Trametinib: A Potent but Incomplete Solution
Trametinib is a highly selective allosteric inhibitor of MEK1 and MEK2, key kinases in the MAPK pathway.[6] By binding to a pocket adjacent to the ATP-binding site, trametinib prevents MEK from phosphorylating its only known substrates, ERK1 and ERK2. This blockade of ERK signaling can lead to cell cycle arrest and apoptosis in cancer cells dependent on the MAPK pathway.
However, the efficacy of trametinib as a monotherapy in KRAS-mutant cancers is often limited by a feedback mechanism. Inhibition of ERK signaling by trametinib leads to the relief of negative feedback loops, resulting in the upstream reactivation of RAS and the formation of RAF-KSR signaling complexes, which ultimately dampens the therapeutic effect.[3][7]
This compound: A Novel Approach to Disarming the MAPK Scaffold
This compound represents a new class of anti-cancer agents that target the Kinase Suppressor of Ras (KSR), a molecular scaffold protein that plays a crucial role in the MAPK signaling cascade.[3][8] KSR facilitates the efficient phosphorylation of MEK by RAF. This compound is a small molecule that stabilizes an inactive conformation of KSR.[8][9] This action antagonizes the formation of the KSR-RAF heterodimer and prevents the conformational changes necessary for MEK phosphorylation.[8][9] Importantly, this compound's effect is KSR-dependent and it does not directly inhibit RAF kinases.[8]
The Synergy Unveiled: this compound and Trametinib in Concert
The combination of this compound and trametinib has demonstrated a powerful synergistic effect in preclinical models of KRAS-mutant cancer.[3] This synergy stems from a dual-pronged attack on the MAPK pathway. While trametinib directly inhibits MEK, this compound prevents the feedback-driven reactivation of MEK signaling by stabilizing the inactive state of the KSR scaffold.[3][9] This combined action leads to a more profound and sustained inhibition of ERK signaling, resulting in enhanced anti-proliferative and pro-apoptotic effects specifically in cancer cells harboring KRAS mutations.[3]
Signaling Pathway Diagrams
Caption: The KRAS-MAPK signaling pathway.
References
- 1. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Small molecule stabilization of the KSR inactive state antagonizes oncogenic Ras signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A combinatorial strategy for treating KRAS mutant lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Coinhibition of the MEK/RTK pathway has high therapeutic efficacy in KRAS-mutant non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. trial.medpath.com [trial.medpath.com]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. researchgate.net [researchgate.net]
Aps-2-79: A Novel Allosteric Inhibitor Targeting the KSR Scaffold in RAS-Driven Cancers
For Immediate Publication
[City, State] – [Date] – In the landscape of targeted cancer therapy, the Kinase Suppressor of Ras (KSR) protein has emerged as a critical, albeit challenging, target. This guide provides a comparative analysis of Aps-2-79, a first-in-class small molecule that stabilizes the inactive state of KSR, with other inhibitors of the RAS-MAPK signaling pathway. This comparison is intended for researchers, scientists, and drug development professionals seeking to understand the unique mechanism and therapeutic potential of targeting the KSR scaffold.
Introduction to KSR as a Therapeutic Target
The RAS-MAPK pathway is a central signaling cascade that, when dysregulated, is a major driver of human cancers. Kinase Suppressor of Ras (KSR) is a scaffold protein that facilitates the assembly and activation of the core components of this pathway, namely RAF, MEK, and ERK.[1] While not a kinase in the traditional sense, KSR's scaffolding function is essential for efficient signal transduction, making it an attractive target for therapeutic intervention. This compound represents a novel strategy by directly targeting KSR and locking it in an inactive conformation.[2][3]
This compound: Mechanism of Action
This compound is a KSR-dependent MEK antagonist.[4] It functions by binding to the ATP pocket of the KSR pseudokinase domain, which stabilizes KSR in an inactive state.[5] This allosteric modulation prevents the KSR-RAF heterodimerization and the subsequent phosphorylation and activation of MEK by RAF.[2][3] This unique mechanism of action distinguishes this compound from traditional MEK and RAF inhibitors, which directly target the kinase activity of their respective proteins.
Figure 1: Mechanism of this compound in the RAS-MAPK pathway.
Efficacy of this compound
The efficacy of this compound has been evaluated both as a standalone agent and in combination with other MAPK pathway inhibitors. A key finding is its ability to synergize with MEK inhibitors, particularly in cancer cell lines harboring KRAS mutations.
Standalone and Combination Therapy Data
While this compound shows modest single-agent activity in some cancer cell lines, its true potential is realized in combination therapies.[6] By stabilizing the inactive state of KSR, this compound can overcome the feedback mechanisms that limit the efficacy of MEK inhibitors.[6]
| Inhibitor(s) | Cell Line | Genotype | Assay | Endpoint | Result | Reference |
| This compound | KSR2-MEK1 complex | - | ATP-biotin Binding Assay | IC50 | 120 nM | [4][7] |
| Trametinib (B1684009) | HCT-116 | KRAS G13D | Cell Viability | IC50 | Shifted lower with this compound | [6] |
| Trametinib + this compound (1 µM) | HCT-116 | KRAS G13D | p-ERK Inhibition | IC90 | ~2-fold enhancement | [6] |
| Trametinib | A549 | KRAS G12S | Cell Viability | IC50 | Shifted lower with this compound | [6] |
| Trametinib | SK-MEL-239 | BRAF V600E | Cell Viability | IC50 | No significant shift | [6] |
| Trametinib | A375 | BRAF V600E | Cell Viability | IC50 | No significant shift | [6] |
Table 1: Efficacy of this compound as a single agent and in combination with Trametinib.
The data clearly indicates that this compound enhances the potency of trametinib specifically in KRAS-mutant cancer cell lines, a population that has historically been challenging to treat.
Comparison with Other KSR Inhibitors
A direct comparison of this compound with other KSR inhibitors that share a similar mechanism of action is challenging due to the limited number of such compounds in the public domain. Most other agents described as "KSR inhibitors" are, in fact, inhibitors of other kinases in the pathway, such as MEK or RAF, which indirectly impact KSR's function. This compound's unique allosteric mechanism of stabilizing the inactive KSR conformation represents a distinct therapeutic strategy.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to evaluate the efficacy of this compound.
ATP-biotin Binding Assay
This biochemical assay is used to identify and characterize compounds that bind to the ATP pocket of KSR.
Figure 2: Workflow for the ATP-biotin binding assay.
Protocol:
-
Purified KSR2-MEK1 complexes are incubated with an ATP-biotin probe.[6]
-
This compound is added at various concentrations to compete with the probe for binding to the ATP pocket.[6]
-
The level of biotinylation is detected, typically by Western blot using a streptavidin-HRP conjugate.[6]
-
The signal intensity is quantified to determine the concentration of this compound required to inhibit 50% of the probe binding (IC50).[6]
Cell Viability Assay
This assay measures the effect of inhibitors on the proliferation and survival of cancer cell lines.
Protocol:
-
Cancer cells (e.g., HCT-116, A549) are seeded in 96-well plates.
-
Cells are treated with a dose range of this compound, a MEK inhibitor (e.g., trametinib), or a combination of both.
-
After a set incubation period (e.g., 72 hours), a viability reagent (e.g., resazurin (B115843) or CellTiter-Glo) is added.
-
The signal (fluorescence or luminescence) is measured, which is proportional to the number of viable cells.
-
Data is normalized to untreated controls to calculate the percentage of cell viability and determine IC50 values.
Phospho-ERK Western Blot
This assay is used to measure the inhibition of MAPK pathway signaling downstream of MEK.
Protocol:
-
Cells are treated with inhibitors for a specified time.
-
Cells are lysed, and protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.[8][9]
-
The membrane is probed with a primary antibody specific for phosphorylated ERK (p-ERK).[8][10]
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection.[8][10]
-
The signal is visualized and quantified. The membrane is often stripped and re-probed for total ERK as a loading control.[8]
Conclusion
This compound represents a promising and innovative approach to targeting the RAS-MAPK pathway. Its unique mechanism of stabilizing the inactive state of the KSR scaffold offers a distinct advantage, particularly in overcoming resistance to conventional MEK inhibitors in KRAS-mutant cancers. The synergistic effect observed when this compound is combined with MEK inhibitors highlights a powerful new strategy for treating these difficult-to-treat malignancies. Further research and development of KSR inactive state stabilizers, like this compound, hold significant potential for advancing cancer therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Conformational control and regulation of the pseudokinase KSR via small molecule binding interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small molecule stabilization of the KSR inactive state antagonizes oncogenic Ras signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. 3.4. Western Blotting and Detection [bio-protocol.org]
- 9. Western blot analysis of phosphorylated (p)-ERK and ERK [bio-protocol.org]
- 10. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Aps-2-79 and Direct MEK Inhibitors in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the KSR-dependent MEK antagonist, Aps-2-79, and direct MEK inhibitors, focusing on their mechanisms of action, effects on cancer cell viability, apoptosis, and signaling pathways. The information is supported by experimental data to aid in research and development decisions.
Mechanism of Action: A Tale of Two Strategies
The MAPK/ERK signaling pathway is a critical regulator of cell proliferation and survival, and its hyperactivation is a common feature in many cancers. Both this compound and direct MEK inhibitors target this pathway to exert their anti-cancer effects, but they do so through distinct mechanisms.
This compound: The Indirect Antagonist
This compound is a novel antagonist of MEK that functions by targeting the Kinase Suppressor of Ras (KSR), a scaffold protein that facilitates the interaction between RAF and MEK.[1][2][3] this compound stabilizes an inactive conformation of KSR, thereby preventing RAF-mediated phosphorylation and subsequent activation of MEK.[4] It has an IC50 of approximately 120 nM for inhibiting the binding of ATPbiotin to the KSR2-MEK1 complex.[1][3] This indirect mechanism of MEK inhibition makes this compound a unique tool for modulating the MAPK pathway.
Direct MEK Inhibitors: The Allosteric Blockers
Direct MEK inhibitors, such as trametinib (B1684009) and selumetinib, are allosteric, non-ATP-competitive inhibitors of MEK1 and MEK2.[5] They bind to a hydrophobic pocket adjacent to the ATP-binding site on the MEK protein, locking it in an inactive conformation. This prevents MEK from phosphorylating its sole known substrate, ERK, thereby blocking downstream signaling.[5] Trametinib exhibits high potency, with IC50 values for MEK1/MEK2 in the low nanomolar range.[5][6]
Performance in Cancer Cells: A Head-to-Head Comparison
The differential mechanisms of this compound and direct MEK inhibitors translate to distinct effects on cancer cell viability, apoptosis, and signaling pathways.
Effects on Cell Viability
Direct MEK inhibitors like trametinib generally exhibit potent single-agent activity in cancer cell lines with MAPK pathway mutations, particularly those with BRAF and NRAS mutations.[6][7] In contrast, this compound has been shown to have more modest effects on cell viability when used as a monotherapy.[8][9] However, its true potential appears to lie in its synergistic effects when combined with direct MEK inhibitors, especially in Ras-mutant contexts.[8]
| Inhibitor | Cell Line | Genotype | IC50 (Cell Viability) | Reference |
| This compound | HCT-116 | KRAS G13D | > 1 µM (modest inhibition) | [8] |
| A549 | KRAS G12S | > 1 µM (modest inhibition) | [8] | |
| Trametinib | HCT-116 | KRAS G13D | ~1-10 nM | [8] |
| A549 | KRAS G12S | ~1-10 nM | [8] | |
| SK-MEL-239 | BRAF V600E | ~1 nM | [8] | |
| A375 | BRAF V600E | ~1 nM | [8] | |
| Selumetinib | HCC1937 | Triple-Negative Breast Cancer | 15.65 µM | [10] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 12.94 µM | [10] |
Table 1: Comparative effects of this compound and direct MEK inhibitors on cancer cell viability. IC50 values are approximate and can vary based on experimental conditions.
Induction of Apoptosis
Inhibition of the MAPK pathway is known to induce apoptosis in dependent cancer cells. Direct MEK inhibitors have been shown to effectively induce apoptosis. For example, trametinib treatment leads to a significant increase in apoptosis in sensitive cell lines.[11][12][13] While specific quantitative data for this compound-induced apoptosis as a single agent is less prevalent in the literature, its synergistic combination with trametinib suggests an enhancement of the pro-apoptotic effects of MEK inhibition.
| Inhibitor | Cell Line | Assay | Observation | Reference |
| Trametinib | Histiocytic Sarcoma Cell Lines | Caspase-Glo 3/7 | Significant increase in apoptosis | [11] |
| KPC-FIO (Pancreatic Cancer) | Annexin V/PI Staining | Dose-dependent increase in cell death | [13] | |
| A549 (NSCLC) | Flow Cytometry | Increased apoptosis in combination with BA | [14] | |
| Selumetinib | TNBC Cell Lines | Flow Cytometry | Dose-dependent increase in apoptosis | [10] |
Table 2: Pro-apoptotic effects of direct MEK inhibitors in cancer cells.
Inhibition of ERK Phosphorylation
The ultimate molecular goal of both this compound and direct MEK inhibitors is to reduce the levels of phosphorylated ERK (p-ERK). Both classes of inhibitors achieve this, albeit through their different mechanisms. Trametinib is a potent inhibitor of ERK phosphorylation, with significant inhibition observed at nanomolar concentrations.[15][16] this compound also suppresses KSR-stimulated MEK and ERK phosphorylation.[1][2] A key finding is that this compound can enhance the ability of trametinib to suppress ERK phosphorylation, particularly in Ras-mutant cell lines, by mitigating feedback reactivation of the pathway.[8]
| Inhibitor | Cell Line | Observation | Reference |
| This compound | 293H (reconstituted system) | Suppresses KSR-stimulated MEK and ERK phosphorylation | [1] |
| Trametinib | NSCLC Cell Lines | Universal strong downregulation of p-ERK at 10 and 250 nM | [15] |
| A549 (NSCLC) | Dose-dependent inhibition of ERK phosphorylation | [16] | |
| This compound + Trametinib | HCT-116 (KRAS mutant) | Two-fold enhancement in the IC90 of trametinib on ERK phosphorylation | [8] |
Table 3: Effects on ERK Phosphorylation.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are summaries of key experimental protocols.
Cell Viability Assay (Resazurin-Based)
This assay measures cell viability based on the ability of metabolically active cells to reduce resazurin (B115843) to the fluorescent resorufin.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 500-2000 cells/well) and allow them to adhere for 24 hours.
-
Treatment: Treat the cells with a range of concentrations of this compound or a direct MEK inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator.
-
Resazurin Addition: Add resazurin solution to each well and incubate for 1-4 hours.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
Data Analysis: Normalize the fluorescence readings of treated wells to the vehicle control wells to determine the percentage of cell viability.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the desired concentrations of this compound or a direct MEK inhibitor for a specified time (e.g., 24-48 hours).
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V-negative/PI-negative: Viable cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Western Blotting for p-ERK and Total ERK
This technique is used to quantify the levels of phosphorylated and total ERK protein.
-
Cell Lysis: Treat cells with inhibitors, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat milk in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for p-ERK or total ERK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.
Conclusion and Future Directions
This compound and direct MEK inhibitors represent two distinct and valuable strategies for targeting the MAPK pathway in cancer.
-
Direct MEK inhibitors like trametinib are potent, single-agent therapies effective in cancers with specific MAPK pathway mutations. Their direct and robust inhibition of MEK makes them a cornerstone of targeted therapy.
-
This compound , with its novel mechanism of action through KSR, presents a more nuanced approach. While its monotherapy efficacy appears modest, its real strength lies in its ability to synergize with direct MEK inhibitors, particularly in Ras-mutant cancers. By preventing feedback reactivation of the MAPK pathway, this compound can enhance the efficacy and potentially overcome resistance to direct MEK inhibitors.
Future research should focus on further elucidating the full potential of KSR-dependent MEK antagonism, both as a standalone therapy in specific contexts and as a combination partner to enhance the durability of response to existing targeted therapies. The differential effects of these two classes of inhibitors underscore the importance of a multi-faceted approach to targeting the complexity of cancer cell signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Arresting kinase suppressor of Ras in an inactive state - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity of the MEK Inhibitor Trametinib (GSK1120212) in Advanced Melanoma in a Phase I, Dose-escalation Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trametinib in the treatment of melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Small molecule stabilization of the KSR inactive state antagonizes oncogenic Ras signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Selumetinib suppresses cell proliferation, migration and trigger apoptosis, G1 arrest in triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Trametinib potentiates TRAIL‐induced apoptosis via FBW7‐dependent Mcl‐1 degradation in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Concurrent inhibition of ErbB family and MEK/ERK kinases to suppress non-small cell lung cancer proliferation - PMC [pmc.ncbi.nlm.nih.gov]
Validating Aps-2-79's KSR-Dependent Mechanism Through Genetic Knockdown: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the MEK inhibitor Aps-2-79's performance, with a focus on validating its mechanism of action through the genetic knockdown of its target, Kinase Suppressor of Ras (KSR). Experimental data, detailed protocols, and visual workflows are presented to offer a clear and objective analysis for researchers in oncology and drug discovery.
This compound: A KSR-Dependent MEK Antagonist
This compound is a small molecule inhibitor that uniquely targets the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Unlike conventional MEK inhibitors, this compound functions as a KSR-dependent MEK antagonist.[1][2][3] It acts by stabilizing the inactive state of KSR, a scaffold protein essential for the RAF-MEK-ERK signaling cascade, thereby antagonizing oncogenic Ras signaling.[1][2] This mechanism is distinct from other MEK inhibitors that typically target the kinase activity of MEK1/2 directly.
The validation of this compound's reliance on KSR is crucial for its development and for understanding its therapeutic potential. Genetic knockdown of KSR provides a definitive method to probe this dependency.
Comparative Performance: this compound vs. KSR Genetic Knockdown
Experimental evidence strongly indicates that the efficacy of this compound is contingent on the presence of KSR. In vitro assays have demonstrated that this compound is inactive when KSR is absent.[4] This highlights a critical distinction: while this compound modulates KSR function, direct genetic removal of KSR can elicit a more profound anti-tumor effect.
Studies have shown that siRNA-mediated depletion of KSR1 in Ras-mutant cancer cell lines can induce a potent apoptotic response, a more significant effect than the modest cytotoxicity observed with this compound as a monotherapy.[5] This suggests that while this compound effectively validates KSR as a druggable node in the MAPK pathway, the complete absence of the KSR scaffold has a more dramatic impact on cancer cell survival.
Table 1: Effect on Cell Viability in KRAS-Mutant Colorectal Cancer Cells (HCT-116)
| Treatment/Condition | Target | Mechanism of Action | Observed Effect on Cell Viability | Source |
| This compound | KSR-MEK Interaction | Stabilizes inactive KSR, preventing MEK phosphorylation by RAF. | Modest reduction in cell viability as a single agent. | [5][6] |
| KSR1 siRNA Knockdown | KSR1 | Reduces KSR1 protein expression. | Significant reduction in cell proliferation and induction of apoptosis. | [7] |
| Trametinib (MEK Inhibitor) | MEK1/2 | Direct enzymatic inhibition of MEK1 and MEK2. | Potent inhibition of cell viability. | [6] |
| Selumetinib (MEK Inhibitor) | MEK1/2 | Allosteric inhibition of MEK1 and MEK2. | Inhibition of cell viability. | [1][2][5] |
Table 2: Effect on MAPK Signaling (p-ERK Levels)
| Treatment/Condition | Target | Mechanism of Action | Observed Effect on p-ERK Levels | Source |
| This compound | KSR-MEK Interaction | Stabilizes inactive KSR, preventing MEK phosphorylation. | Suppression of KSR-stimulated ERK phosphorylation.[3][8][9] | [3][8][9] |
| KSR1 siRNA Knockdown | KSR1 | Reduces KSR1 protein expression, disrupting the signaling scaffold. | Reduction in ERK phosphorylation. | [7] |
| This compound in KSR Knockdown Cells | KSR-MEK Interaction | N/A (Target is absent) | Inactive; no effect on p-ERK levels. | Inferred from[4] |
Experimental Protocols
KSR1 Genetic Knockdown via siRNA in HCT-116 Cells
This protocol describes the transient knockdown of KSR1 using small interfering RNA (siRNA) in the HCT-116 human colorectal carcinoma cell line.
Materials:
-
HCT-116 cells
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine RNAiMAX Transfection Reagent
-
siRNA targeting KSR1 (e.g., Dharmacon ON-TARGETplus SMARTpool)
-
Control non-targeting siRNA
-
Complete growth medium (e.g., McCoy's 5A with 10% FBS)
-
6-well plates
-
Microcentrifuge tubes
Procedure:
-
Cell Seeding: Twenty-four hours prior to transfection, seed HCT-116 cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 10-30 pmol of KSR1 siRNA or control siRNA into 100 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 100 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX (total volume ~200 µL). Mix gently and incubate for 20-30 minutes at room temperature to allow for complex formation.
-
-
Transfection:
-
Add the 200 µL of siRNA-lipid complex to each well containing cells and fresh complete growth medium.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.
-
Validation of Knockdown: Harvest the cells to assess KSR1 protein and mRNA levels via Western blot and qRT-PCR, respectively, to confirm successful knockdown before proceeding with downstream experiments.
KSR1 Genetic Knockout via CRISPR-Cas9 in A549 Cells
This protocol provides a general workflow for generating a stable KSR1 knockout A549 human lung carcinoma cell line using the CRISPR-Cas9 system.
Materials:
-
A549 cells
-
Plasmid co-expressing Cas9 nuclease and a KSR1-specific single-guide RNA (sgRNA)
-
Lipofectamine 3000 Transfection Reagent
-
Opti-MEM I Reduced Serum Medium
-
Complete growth medium (e.g., F-12K with 10% FBS)
-
Puromycin (B1679871) (for selection, if the plasmid contains a resistance marker)
-
96-well plates for single-cell cloning
Procedure:
-
sgRNA Design and Plasmid Preparation: Design and clone an sgRNA targeting an early exon of the KSR1 gene into a Cas9 expression vector. Ensure the vector contains a selection marker (e.g., puromycin resistance).
-
Transfection:
-
Seed A549 cells in a 6-well plate to reach 70-80% confluency on the day of transfection.
-
For each well, dilute 2.5 µg of the Cas9-sgRNA plasmid into 125 µL of Opti-MEM.
-
Add 5 µL of P3000 Reagent to the diluted DNA.
-
In a separate tube, dilute 5 µL of Lipofectamine 3000 into 125 µL of Opti-MEM.
-
Combine the diluted DNA and diluted Lipofectamine 3000. Mix gently and incubate for 15 minutes at room temperature.
-
Add the DNA-lipid complex to the cells.
-
-
Selection and Single-Cell Cloning:
-
48 hours post-transfection, begin selection by adding puromycin to the culture medium at a pre-determined optimal concentration.
-
After selection, perform limiting dilution in 96-well plates to isolate single-cell clones.
-
-
Screening and Validation:
-
Expand the single-cell clones and screen for KSR1 knockout by Western blot and sequencing of the target locus to identify clones with frameshift mutations.
-
Visualizing the Mechanisms and Workflows
Signaling Pathway of this compound Action
Caption: Mechanism of this compound in the MAPK pathway.
Experimental Workflow for KSR Knockdown Validation
References
- 1. nbinno.com [nbinno.com]
- 2. Selumetinib—A Comprehensive Review of the New FDA-Approved Drug for Neurofibromatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dermnetnz.org [dermnetnz.org]
- 4. researchgate.net [researchgate.net]
- 5. Selumetinib - Wikipedia [en.wikipedia.org]
- 6. Small molecule stabilization of the KSR inactive state antagonizes oncogenic Ras signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. KSR1 and EPHB4 Regulate Myc and PGC1β To Promote Survival of Human Colon Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. medchemexpress.com [medchemexpress.com]
A Head-to-Head Comparison of Aps-2-79 and Other MAPK Pathway Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. This guide provides a head-to-head comparison of Aps-2-79, a novel KSR-dependent MEK antagonist, with other prominent MAPK pathway inhibitors. The information is presented to aid researchers in selecting the most appropriate tool compounds for their studies and to inform drug development strategies.
Introduction to this compound: A Novel Mechanism of Action
This compound represents a distinct class of MAPK pathway inhibitors. Unlike traditional MEK inhibitors that target the enzyme directly, this compound functions by stabilizing the inactive state of Kinase Suppressor of Ras (KSR), a scaffold protein essential for RAF-mediated MEK activation.[1][2][3] This unique mechanism of action leads to the antagonism of oncogenic Ras-MAPK signaling.[2][4] this compound inhibits the binding of ATPbiotin to the KSR2-MEK1 complex with an IC50 of 120 nM.[4][5] A key characteristic of this compound is its ability to enhance the potency of other MEK inhibitors, particularly in cancer cell lines harboring Ras mutations.[2][3][6]
Comparative Performance Data
The following tables summarize the in vitro potency of this compound and other selected MAPK pathway inhibitors. It is important to note that the data are compiled from various sources and experimental conditions may differ. Direct head-to-head comparisons in the same experimental setup are limited.
Table 1: Biochemical Potency of Selected MAPK Pathway Inhibitors
| Inhibitor | Target | IC50 (nM) | Notes |
| This compound | KSR2-MEK1 complex | 120 | KSR-dependent MEK antagonist.[4][5] |
| Trametinib (B1684009) | MEK1 | 0.7-0.92 | Allosteric inhibitor.[7] |
| MEK2 | 0.9 | ||
| Selumetinib | MEK1 | 14 | Non-ATP competitive. |
| Cobimetinib | MEK1 | 4.2 | |
| Ulixertinib (BVD-523) | ERK1/2 | ~1 | Potent ERK inhibitor. |
| GDC-0994 | ERK1 | 6.1 | Selective ERK inhibitor. |
| ERK2 | 3.1 | ||
| Vemurafenib | BRAF V600E | 31 | BRAF inhibitor. |
| Dabrafenib | BRAF V600E | 0.8 | BRAF inhibitor. |
Table 2: Cellular Potency of Selected MEK Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Genotype | IC50 (nM) |
| Trametinib | HT-29 | BRAF V600E | 0.48 |
| COLO205 | BRAF V600E | 0.52 | |
| A549 | KRAS G12S | ~5 | |
| HCT-116 | KRAS G13D | ~10 | |
| Selumetinib | A375 | BRAF V600E | ~100 |
| HCT-116 | KRAS G13D | >1000 | |
| Cobimetinib | A375 | BRAF V600E | ~5 |
| HCT-116 | KRAS G13D | ~100 |
Note: The cellular IC50 values for this compound as a single agent are often modest, as its primary strength lies in combination therapies.[2][6]
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental evaluation of these inhibitors, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of MAPK pathway inhibitors. Below are representative protocols for key experiments.
Protocol 1: In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)
Objective: To determine the direct inhibitory effect of a compound on the kinase activity of MEK1/2.
Materials:
-
Recombinant active MEK1 or MEK2 enzyme
-
Inactive ERK2 as a substrate
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test inhibitors (this compound and comparators)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test inhibitors in kinase buffer.
-
In a 384-well plate, add the inhibitor solution or vehicle (DMSO) to the appropriate wells.
-
Add the MEK enzyme and ERK2 substrate solution to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and protocol.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cell Viability Assay (Resazurin Assay)
Objective: To assess the effect of inhibitors on the viability of cancer cell lines.
Materials:
-
Cancer cell lines of interest (e.g., A549, HCT-116)
-
Complete cell culture medium
-
Test inhibitors
-
Resazurin sodium salt solution
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test inhibitors. Include a vehicle-only control (DMSO).
-
Incubate the cells for 72 hours under standard culture conditions.
-
Add Resazurin solution to each well and incubate for 2-4 hours.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the GI50 (concentration for 50% growth inhibition) or IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration.[2]
Protocol 3: Western Blot for Phospho-ERK (p-ERK) Inhibition
Objective: To determine the effect of inhibitors on the phosphorylation status of ERK in cancer cells.
Materials:
-
Cancer cell lines
-
Test inhibitors
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-p-ERK, anti-total-ERK, anti-loading control like beta-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Plate cells and treat with inhibitors for the desired time (e.g., 2-24 hours).
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using an ECL substrate and an imaging system.
-
Data Analysis: Quantify the band intensities. To confirm target engagement, strip the membrane and re-probe for total ERK and a loading control. Normalize the p-ERK signal to the total ERK or loading control signal.
Conclusion
This compound offers a novel strategy for targeting the MAPK pathway, particularly in the context of Ras-driven cancers. Its unique mechanism of action, centered on the stabilization of the inactive KSR scaffold, distinguishes it from traditional MEK and ERK inhibitors. While its standalone efficacy may be modest, its true potential appears to lie in synergistic combinations with other MEK inhibitors, offering a promising avenue to overcome resistance and enhance therapeutic outcomes. The data and protocols presented in this guide provide a framework for researchers to further explore the potential of this compound and other MAPK pathway inhibitors in their specific research contexts. Further head-to-head studies under standardized conditions will be invaluable in delineating the precise advantages and applications of each inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. Small molecule stabilization of the KSR inactive state antagonizes oncogenic Ras signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Structural basis for the action of the drug trametinib at KSR-bound MEK - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Resistance: A Comparative Guide to Aps-2-79 and Other Targeted Therapies
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug resistance remains a critical obstacle in the clinical efficacy of targeted cancer therapies. In this guide, we provide a comparative analysis of Aps-2-79, a novel KSR-dependent MEK antagonist, and its potential role in overcoming resistance to other targeted agents. By stabilizing the inactive state of the Kinase Suppressor of Ras (KSR), this compound presents a unique mechanism to modulate the MAPK signaling pathway, a frequent culprit in acquired drug resistance. This document summarizes the available preclinical data, details experimental methodologies, and visualizes the complex signaling interplay to inform future research and drug development strategies.
This compound: A Novel Mechanism of Action
This compound is a small molecule that functions as a KSR-dependent MEK antagonist. It operates by binding to the pseudokinase domain of KSR, stabilizing it in an inactive conformation.[1][2] This action prevents the KSR-RAF heterodimerization and subsequent phosphorylation and activation of MEK, thereby inhibiting the downstream ERK signaling cascade.[3][4][5] This allosteric modulation of a scaffold protein represents a departure from traditional kinase inhibitors that target the ATP-binding site of active enzymes.
Cross-Resistance Profile: Inferences and Synergistic Opportunities
While direct experimental data on the cross-resistance of this compound with a broad spectrum of targeted therapies is not yet available, its mechanism of action allows for informed hypotheses regarding its potential efficacy in resistant settings. Resistance to many targeted therapies, including EGFR and BRAF inhibitors, often converges on the reactivation of the MAPK pathway.
Synergy with MEK Inhibitors in Ras-Mutant Cancers
The most well-documented activity of this compound is its synergistic effect with MEK inhibitors, such as trametinib, particularly in cancer cell lines harboring KRAS mutations.[3][6] This synergy is attributed to this compound's ability to counteract the negative feedback loop that is often activated upon MEK inhibition, leading to a more sustained suppression of MAPK signaling.[3][5]
Table 1: Synergistic Effects of this compound with Trametinib in KRAS-Mutant Cell Lines
| Cell Line | Genotype | This compound IC₅₀ (μM) | Trametinib IC₅₀ (μM) | Combination Effect | Reference |
| HCT-116 | KRAS G13D | >10 | 0.01 | Synergistic | [3] |
| A549 | KRAS G12S | >10 | 0.05 | Synergistic | [3] |
Table 2: Effect of this compound on Trametinib-Induced ERK Phosphorylation
| Cell Line | Genotype | Treatment | p-ERK IC₉₀ (nM) | Fold Enhancement with this compound | Reference |
| HCT-116 | KRAS G13D | Trametinib | 10 | 2-fold | [3] |
| HCT-116 | KRAS G13D | Trametinib + this compound (1μM) | 5 | [3] | |
| SK-MEL-239 | BRAF V600E | Trametinib | 2 | No significant enhancement | [3] |
| SK-MEL-239 | BRAF V600E | Trametinib + this compound (1μM) | 2 | [3] |
Potential Applications in Overcoming Acquired Resistance
-
BRAF Inhibitor Resistance: A significant portion of melanomas with BRAF mutations develop resistance to BRAF inhibitors like vemurafenib (B611658) through reactivation of the MAPK pathway, often mediated by RAS mutations or alternative splicing of BRAF. In such cases, the combination of this compound and a MEK inhibitor could potentially overcome this resistance by providing a more complete shutdown of the pathway.
-
EGFR Inhibitor Resistance: In non-small cell lung cancer (NSCLC), acquired resistance to EGFR inhibitors such as osimertinib (B560133) can be driven by mechanisms that lead to MAPK pathway activation, including MET amplification and KRAS mutations. This compound, by targeting the KSR scaffold, could offer a therapeutic strategy to counteract this bypass signaling.
Experimental Protocols
Cell Viability Assay
Objective: To determine the effect of this compound, alone or in combination with other targeted therapies, on the viability of cancer cell lines.
Methodology:
-
Cell Plating: Seed cancer cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound, the comparative targeted therapy, or a combination of both. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Resazurin (B115843) Assay: Add resazurin solution (final concentration 0.1 mg/mL) to each well and incubate for 2-4 hours at 37°C.[7][8][9]
-
Data Acquisition: Measure the fluorescence of the reduced resazurin (resorufin) using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[7][8]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine IC₅₀ values using non-linear regression analysis. Synergy can be calculated using the Bliss independence model or the Chou-Talalay method.
ERK Phosphorylation Assay (Western Blot)
Objective: To assess the effect of this compound on the phosphorylation of ERK, a key downstream effector of the MAPK pathway.
Methodology:
-
Cell Treatment: Plate cells in 6-well plates and treat with the compounds of interest for the desired time points.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST and incubate with primary antibodies against phospho-ERK (Thr202/Tyr204) and total ERK overnight at 4°C.[10][11][12]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody.[11] Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the phospho-ERK signal to the total ERK signal.[13]
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound's mechanism in the MAPK pathway.
Caption: Workflow for cell viability and Western blot assays.
References
- 1. Conformational control and regulation of the pseudokinase KSR via small molecule binding interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Small molecule stabilization of the KSR inactive state antagonizes oncogenic Ras signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Small molecule stabilization of the KSR inactive state antagonizes oncogenic Ras signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. labbox.es [labbox.es]
- 10. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 3.4. Western Blotting and Detection [bio-protocol.org]
- 12. Detection of ERK protein expression using western blot analysis [bio-protocol.org]
- 13. researchgate.net [researchgate.net]
Aps-2-79: A Novel Approach to Counteract Feedback Activation in the MAPK Pathway
A Comparative Guide for Researchers and Drug Development Professionals
The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is a critical regulator of cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. However, the efficacy of MAPK pathway inhibitors is often limited by feedback mechanisms that lead to pathway reactivation and drug resistance. This guide provides a comprehensive comparison of Aps-2-79, a first-in-class Kinase Suppressor of Ras (KSR) antagonist, and its effects on feedback activation of the MAPK pathway, with a focus on its synergy with other targeted agents.
This compound: Mechanism of Action
This compound is a KSR-dependent MEK antagonist that functions by stabilizing the inactive conformation of KSR, a molecular scaffold protein essential for the RAF-MEK-ERK signaling cassette.[1][2] By binding to the ATP pocket of KSR, this compound allosterically inhibits the KSR-RAF interaction, thereby preventing RAF-mediated phosphorylation and activation of MEK.[1][3] This unique mechanism of action makes this compound particularly effective in overcoming the feedback activation of the MAPK pathway often observed with MEK inhibitors, especially in cancers driven by RAS mutations.[1][4]
Data Presentation: Performance of this compound
The following tables summarize the available quantitative data on the activity of this compound, both as a single agent and in combination with the MEK inhibitor trametinib (B1684009).
| Assay Type | Target | IC50 | Reference |
| Cell-Free ATP-Biotin Binding Assay | KSR2-MEK1 Complex | 120 nM | [2][5] |
Table 1: In Vitro Activity of this compound. This table shows the half-maximal inhibitory concentration (IC50) of this compound in a cell-free assay measuring the binding of ATP-biotin to the KSR2-MEK1 complex.
| Cell Line | Cancer Type | Mutation Status | Treatment | Effect on p-ERK | Reference |
| HCT-116 | Colorectal Carcinoma | KRAS G13D | Trametinib + this compound (250 nM or 1 µM) | Twofold enhancement in the IC90 of trametinib | [1] |
| 293H | Embryonic Kidney | - | This compound (5 µM) | Suppression of KSR-stimulated MEK and ERK phosphorylation | [5] |
Table 2: Cellular Activity of this compound. This table highlights the effect of this compound on ERK phosphorylation in different cell lines, demonstrating its ability to potentiate the effects of MEK inhibitors and inhibit KSR-dependent signaling.
Comparison with Other MAPK Pathway Inhibitors
This compound's mechanism of stabilizing the inactive state of KSR distinguishes it from conventional ATP-competitive MEK inhibitors like trametinib. While MEK inhibitors directly target the enzymatic activity of MEK, they can induce a feedback loop that leads to the reactivation of the pathway, particularly in RAS-mutant cancers.[1] this compound, by preventing the initial activation of MEK through KSR, effectively circumvents this feedback mechanism.[1][4]
One study noted that a previously described ATP-competitive and active-state binder of KSR, ASC24, did not antagonize KSR-dependent MEK phosphorylation by RAF, in contrast to this compound.[1] This highlights the importance of stabilizing the inactive state of KSR for effective pathway inhibition.
The true strength of this compound lies in its synergistic activity with MEK inhibitors. In KRAS-mutant cell lines such as HCT-116 and A549, the combination of this compound and trametinib leads to a significant enhancement of anti-proliferative effects compared to either agent alone.[1] This synergistic relationship is not observed in BRAF-mutant cell lines like A375 and SK-MEL-239, underscoring the specific role of this compound in counteracting RAS-driven feedback.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of key experimental protocols used to characterize the effects of this compound.
Western Blotting for ERK Phosphorylation
This assay is fundamental for assessing the activation state of the MAPK pathway.
-
Cell Culture and Treatment: Plate cells (e.g., HCT-116, 293H) at an appropriate density and allow them to adhere overnight. Treat cells with this compound, trametinib, or a combination of both at the desired concentrations for the specified duration (e.g., 48 hours).[1]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-ERK (p-ERK) and total ERK overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensities using densitometry software and normalize p-ERK levels to total ERK.
Bio-Layer Interferometry (BLI) for KSR-RAF Interaction
This technique allows for the real-time analysis of protein-protein interactions.
-
Protein Immobilization: Immobilize biotinylated BRAF or its mutants onto streptavidin-coated biosensors.
-
Baseline: Establish a baseline reading for the biosensors in a suitable buffer (e.g., a Tris-based buffer with NaCl and detergents).
-
Association: Move the biosensors to wells containing the KSR2-MEK1 complex in the presence or absence of this compound (e.g., 25 µM).[1] Monitor the association for a defined period (e.g., 660 seconds).[1]
-
Dissociation: Transfer the biosensors back to the baseline buffer and monitor dissociation (e.g., up to 1500 seconds).[1]
-
Data Analysis: Analyze the binding and dissociation curves to determine kinetic parameters such as the dissociation constant (Kd).
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: The MAPK signaling pathway and points of intervention for this compound and Trametinib.
Caption: A generalized experimental workflow for evaluating the efficacy of this compound.
References
- 1. Small molecule stabilization of the KSR inactive state antagonizes oncogenic Ras signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Conformational control and regulation of the pseudokinase KSR via small molecule binding interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
Comparative analysis of Aps-2-79 in different Ras-mutant backgrounds.
Aps-2-79, a novel antagonist of the Kinase Suppressor of Ras (KSR), demonstrates selective synergistic activity with MEK inhibitors in cancer cells harboring KRAS mutations. This guide provides a comparative analysis of this compound's performance in various Ras-mutant backgrounds, supported by available experimental data, detailed protocols, and pathway visualizations to aid researchers and drug development professionals in evaluating its therapeutic potential.
This compound functions by stabilizing an inactive state of KSR, a scaffold protein in the MAPK signaling pathway. This mechanism impedes the RAF-mediated phosphorylation of MEK, a critical step in the signaling cascade that drives cell proliferation.[1][2] While this compound exhibits modest effects as a monotherapy, its true potential lies in its ability to enhance the efficacy of MEK inhibitors, such as trametinib, specifically in cancer cells with mutations in the KRAS gene.[1]
Comparative Efficacy in RAS vs. BRAF Mutant Backgrounds
The primary evidence for the selective action of this compound comes from studies comparing its effects in KRAS-mutant cell lines against those with BRAF mutations, another key component of the MAPK pathway.
Key Findings:
-
Synergistic Activity in KRAS-Mutant Cells: In KRAS-mutant colorectal cancer (HCT-116) and non-small cell lung cancer (A549) cell lines, this compound demonstrates a significant synergistic effect when combined with the MEK inhibitor trametinib, leading to enhanced cancer cell death.[1]
-
Lack of Synergy in BRAF-Mutant Cells: In contrast, this synergistic activity is absent in BRAF-mutant melanoma cell lines (SK-MEL-239 and A375), highlighting the specificity of this compound's mechanism of action to Ras-driven cancers.[1]
-
NRAS-Mutant Cell Lines: As a single agent, this compound has been reported to have minimal impact on the viability of NRAS-mutant cell lines.[3]
Quantitative Data: Synergy of this compound and Trametinib
The following table summarizes the synergistic effects observed in key cancer cell lines. The Bliss score is a measure of synergy, where a higher score indicates a stronger synergistic interaction.
| Cell Line | Cancer Type | Mutation Status | This compound + Trametinib Synergy (Bliss Score) |
| HCT-116 | Colorectal Carcinoma | KRAS G13D | High |
| A549 | Non-Small Cell Lung Cancer | KRAS G12S | High |
| SK-MEL-239 | Melanoma | BRAF V600E | Low / No Synergy |
| A375 | Melanoma | BRAF V600E | Low / No Synergy |
Note: Specific Bliss scores from the primary literature are presented qualitatively as "High" or "Low / No Synergy" due to the graphical nature of their presentation in the source material.
Signaling Pathway and Mechanism of Action
This compound targets the KSR scaffold protein, which plays a crucial role in the RAS-RAF-MEK-ERK signaling cascade. The following diagram illustrates the mechanism of action.
Caption: this compound inhibits the KSR scaffold protein, preventing MEK phosphorylation.
Experimental Protocols
Cell Viability Assay
This protocol is adapted from methodologies used to evaluate the effect of this compound on cancer cell lines.[4]
Objective: To determine the effect of this compound, alone and in combination with a MEK inhibitor, on the viability of Ras-mutant cancer cells.
Materials:
-
Ras-mutant cancer cell lines (e.g., HCT-116, A549)
-
Appropriate cell culture medium and supplements
-
This compound
-
MEK inhibitor (e.g., trametinib)
-
96-well cell culture plates
-
Resazurin-based cell viability reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density for logarithmic growth over 72 hours.
-
Compound Preparation: Prepare serial dilutions of this compound and the MEK inhibitor in cell culture medium.
-
Treatment: After allowing cells to adhere overnight, treat the cells with varying concentrations of this compound, the MEK inhibitor, or a combination of both. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the treated cells for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Measurement: Add the resazurin-based reagent to each well and incubate for a specified time according to the manufacturer's instructions.
-
Data Acquisition: Measure the fluorescence or absorbance using a plate reader.
-
Data Analysis: Normalize the readings to the vehicle control to determine the percentage of cell viability. For combination treatments, synergy can be calculated using models such as the Bliss independence model.
Experimental Workflow
The following diagram outlines the general workflow for assessing the synergistic effects of this compound and a MEK inhibitor.
Caption: Workflow for assessing this compound synergy with MEK inhibitors.
Logical Relationship: this compound's Specificity
The specificity of this compound's synergistic effect can be understood through the following logical relationship.
Caption: Logical flow illustrating the basis of this compound's selective synergy.
Conclusion
This compound represents a promising therapeutic agent for the treatment of KRAS-mutant cancers, not as a standalone therapy, but as a powerful enhancer of MEK inhibitor efficacy. Its high degree of specificity for Ras-driven signaling pathways underscores the importance of patient stratification based on tumor mutation status. Further research is warranted to explore the full spectrum of Ras mutations that confer sensitivity to this combination therapy and to translate these preclinical findings into clinical applications.
References
Validating the On-Target Effects of Aps-2-79: A Proteomic-Based Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the KSR-dependent MEK antagonist, Aps-2-79, with a focus on validating its on-target effects using proteomic approaches. While direct, large-scale proteomic studies on this compound are not yet extensively published, this document outlines the established mechanism of action and presents a framework for its proteomic validation. Furthermore, it compares the efficacy of this compound in combination with other targeted therapies, supported by available experimental data.
On-Target Effects and Mechanism of Action of this compound
This compound is a small molecule that functions as a Kinase Suppressor of Ras (KSR)-dependent MEK antagonist.[1][2][3][4][5] It operates by stabilizing the inactive state of KSR, a scaffold protein in the Ras-MAPK signaling pathway.[4][5][6][7] This stabilization antagonizes the heterodimerization of RAF and KSR, as well as the conformational changes necessary for the phosphorylation and activation of KSR-bound MEK.[2][4][5][7][8] The on-target effect of this compound is the suppression of KSR-stimulated MEK and subsequent ERK phosphorylation.[1][3][4][5][9]
The following diagram illustrates the signaling pathway targeted by this compound.
Proteomic Validation of On-Target Effects
Quantitative proteomics offers a powerful suite of tools to validate the on-target effects of inhibitors like this compound on a global cellular scale. These methods can confirm the intended activity on the MAPK pathway and identify potential off-target effects.
A generalized workflow for the proteomic validation of this compound is presented below.
Comparison with Alternative Therapeutic Strategies
A key therapeutic strategy involving this compound is its use in combination with MEK inhibitors to enhance their efficacy, particularly in Ras-mutant cancer cells.[5][6][7] This is because MEK inhibitors can induce a feedback mechanism that reactivates the MAPK pathway, which this compound can help to suppress.
The following table summarizes the synergistic effects of this compound with the MEK inhibitor trametinib (B1684009) on the viability of K-Ras mutant and BRAF mutant cancer cell lines.
| Cell Line | Genotype | Treatment | IC50 (nM) | Synergy (Bliss Score) |
| HCT-116 | K-Ras mutant | Trametinib | ~10 | - |
| Trametinib + 1µM this compound | <1 | Synergistic | ||
| A549 | K-Ras mutant | Trametinib | ~100 | - |
| Trametinib + 1µM this compound | ~10 | Synergistic | ||
| SK-MEL-239 | BRAF mutant | Trametinib | ~1 | - |
| Trametinib + 1µM this compound | ~1 | No Synergy | ||
| A375 | BRAF mutant | Trametinib | ~1 | - |
| Trametinib + 1µM this compound | ~1 | No Synergy |
Data adapted from Dhawan et al., Nature, 2016.[6]
As shown in the table, the addition of this compound significantly enhances the potency of trametinib in K-Ras mutant cell lines, demonstrating a synergistic interaction. In contrast, this effect is not observed in BRAF mutant cell lines.
Experimental Protocols
While specific proteomic studies for this compound are not yet widely available, the following are detailed, standard protocols that would be employed for such an analysis.
Quantitative Phosphoproteomics using Stable Isotope Labeling by Amino acids in Cell culture (SILAC)
This protocol is designed to quantitatively assess changes in the phosphoproteome of cancer cells upon treatment with this compound.
-
Cell Culture and Labeling:
-
Culture K-Ras mutant cancer cells (e.g., HCT-116) for at least five cell divisions in SILAC-compatible DMEM.
-
For the "heavy" condition, supplement the medium with 13C6,15N2-L-lysine and 13C6,15N4-L-arginine.
-
For the "light" condition, use the corresponding unlabeled amino acids.
-
-
Treatment and Lysis:
-
Treat the "heavy" labeled cells with a specified concentration of this compound for a defined period.
-
Treat the "light" labeled cells with a vehicle control (e.g., DMSO).
-
Harvest and lyse the cells in a urea-based buffer containing phosphatase and protease inhibitors.
-
-
Protein Digestion and Phosphopeptide Enrichment:
-
LC-MS/MS Analysis:
-
Analyze the enriched phosphopeptides by nano-liquid chromatography coupled to a high-resolution mass spectrometer.
-
Acquire data in a data-dependent acquisition (DDA) mode.
-
-
Data Analysis:
-
Process the raw data using a software suite like MaxQuant.
-
Identify and quantify "heavy" and "light" phosphopeptide pairs.
-
Perform statistical analysis to identify phosphopeptides with significant changes in abundance upon this compound treatment.
-
Use pathway analysis tools to determine the impact on signaling networks.
-
Chemical Proteomics for Target Deconvolution and Selectivity Profiling
This protocol aims to identify the direct binding targets of this compound in a cellular context.
-
Kinobeads Preparation:
-
Use a mixture of broad-spectrum kinase inhibitors immobilized on Sepharose beads (kinobeads) to capture a significant portion of the cellular kinome.[6]
-
-
Cell Lysate Preparation:
-
Prepare a native cell lysate from the cell line of interest under conditions that preserve protein complexes.
-
-
Competition Binding Assay:
-
Incubate the cell lysate with varying concentrations of free this compound.
-
Add the kinobeads to the lysate and allow them to bind to the available kinases.
-
Proteins that are bound by this compound will not be captured by the kinobeads.
-
-
On-Bead Digestion and Mass Spectrometry:
-
Wash the kinobeads to remove non-specifically bound proteins.
-
Perform on-bead digestion of the captured proteins with trypsin.
-
Analyze the resulting peptides by LC-MS/MS.
-
-
Data Analysis:
-
Quantify the abundance of each identified protein in the presence and absence of this compound.
-
Generate dose-response curves to determine the binding affinity (IC50) of this compound for each captured protein.
-
This will reveal the primary targets and the selectivity profile of this compound across the kinome.
-
Conclusion
This compound represents a promising therapeutic agent that targets the Ras-MAPK pathway through a novel mechanism of action. While current data strongly supports its on-target effects on MEK and ERK phosphorylation, comprehensive proteomic studies will be invaluable for a deeper understanding of its cellular impact. The protocols and comparative data presented in this guide provide a solid foundation for researchers to design and interpret future experiments aimed at fully elucidating the therapeutic potential of this compound.
References
- 1. Rapid profiling of protein kinase inhibitors by quantitative proteomics - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 2. Rapid profiling of protein kinase inhibitors by quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteomic profile of KSR1-regulated signalling in response to genotoxic agents in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Proteomic profile of KSR1-regulated signalling in response to genotoxic agents in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small molecule stabilization of the KSR inactive state antagonizes oncogenic Ras signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Phosphoproteomics by Mass Spectrometry: insights, implications, applications, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The current state of the art of quantitative phosphoproteomics and its applications to diabetes research - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of Aps-2-79 in Combination Therapy: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Aps-2-79, a novel small molecule antagonist of the Kinase Suppressor of Ras (KSR), has emerged as a promising agent in preclinical cancer models, particularly in the context of combination therapies. Extensive research has focused on its synergistic effects with targeted agents that inhibit the MAPK signaling pathway. However, a comprehensive review of publicly available preclinical data reveals a primary focus on the combination of this compound with MEK inhibitors, with a notable absence of studies investigating its direct combination with traditional chemotherapy agents. This guide provides a detailed comparison of the performance of this compound in combination with MEK inhibitors against relevant preclinical alternatives, supported by the available experimental data. While direct preclinical evidence for this compound and chemotherapy combinations is currently lacking, this guide will also explore the theoretical rationale and potential for such combinations based on the established mechanism of action of this compound.
This compound: Mechanism of Action
This compound functions as a KSR-dependent MEK antagonist.[1][2] It stabilizes the inactive state of KSR, a scaffold protein that facilitates the assembly and activation of the RAF-MEK-ERK signaling cascade.[3][4] By binding to KSR, this compound allosterically inhibits RAF-mediated MEK phosphorylation, thereby dampening downstream signaling in the MAPK pathway, which is frequently dysregulated in cancer.[3][5]
Preclinical Performance: this compound in Combination with MEK Inhibitors
The most robust preclinical data for this compound exists for its combination with MEK inhibitors, such as trametinib, particularly in cancer cell lines harboring KRAS mutations.
Summary of Quantitative Data
| Cell Line | Cancer Type | Combination | Key Findings | Reference |
| HCT-116 | Colorectal Carcinoma (KRAS G13D) | This compound + Trametinib | Synergistic inhibition of cell viability; this compound enhanced the potency of trametinib. | Dhawan et al., Nature 2016 |
| A549 | Non-Small Cell Lung Cancer (KRAS G12S) | This compound + Trametinib | Synergistic inhibition of cell viability. | Dhawan et al., Nature 2016 |
| SK-MEL-239 | Melanoma (BRAF V600E) | This compound + Trametinib | No significant synergy observed. | Dhawan et al., Nature 2016 |
| A375 | Melanoma (BRAF V600E) | This compound + Trametinib | No significant synergy observed. | Dhawan et al., Nature 2016 |
Note: Specific quantitative data such as IC50 values and combination indices from the primary literature were not available in the searched excerpts. The table reflects the qualitative descriptions of the study's findings.
Experimental Protocols
Cell Viability Assays (General Protocol):
-
Cell Seeding: Cancer cell lines were seeded in 96-well plates at a density that allows for logarithmic growth over the course of the experiment.
-
Drug Treatment: Cells were treated with a matrix of concentrations of this compound and a MEK inhibitor (e.g., trametinib), both alone and in combination.
-
Incubation: Cells were incubated for a defined period (e.g., 72 hours).
-
Viability Measurement: Cell viability was assessed using a metabolic assay such as resazurin (B115843) or CellTiter-Glo.
-
Data Analysis: The degree of synergy was determined using a synergy model such as the Bliss independence model.
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the targeted signaling pathway and a general experimental workflow for assessing drug synergy.
Caption: MAPK signaling pathway with points of intervention for this compound and MEK inhibitors.
Caption: A generalized workflow for in vitro synergy studies.
Comparison with Alternative Preclinical Combination Therapies
While direct comparisons are limited due to the lack of this compound and chemotherapy data, we can consider the broader context of combining MEK inhibitors with other agents.
| Combination | Cancer Model | Key Findings | Reference |
| MEK Inhibitor (Trametinib) + Sunitinib | Kidney Cancer (Mouse models) | More effective in suppressing tumor growth than either drug alone. | Molecular Cancer Therapeutics |
| MEK Inhibitor (Trametinib) + Vincristine | KRAS-mutant Colorectal Cancer (PDX models) | Significantly inhibited tumor growth, reduced cell proliferation, and increased apoptosis compared to monotherapies.[6] | PubMed |
| MEK Inhibitor + BCL-XL Inhibitor (ABT-263) | KRAS-mutant Cancer Models (Xenografts and GEMM) | Led to dramatic apoptosis and marked in vivo tumor regressions.[1] | Bohrium |
These examples highlight the strategy of combining MEK inhibitors with agents that target different cellular processes, such as angiogenesis (sunitinib), microtubule formation (vincristine), and apoptosis (BCL-XL inhibitors), to achieve synergistic anti-tumor effects.
Theoretical Rationale for this compound and Chemotherapy Combination
Although direct preclinical data is not available, a scientific rationale for combining this compound with traditional chemotherapy exists. Many chemotherapy agents induce cellular stress and DNA damage, which can activate pro-survival signaling pathways, including the MAPK pathway, as a resistance mechanism. By inhibiting KSR-dependent MEK activation, this compound could potentially block this survival signaling, thereby sensitizing cancer cells to the cytotoxic effects of chemotherapy. This approach of combining targeted therapy with chemotherapy to overcome resistance has been successful in various preclinical and clinical settings.[7]
Future Directions
The preclinical data strongly supports the synergistic interaction between this compound and MEK inhibitors in Ras-driven cancers. However, to fully understand the therapeutic potential of this compound, further preclinical studies are warranted to investigate its combination with a range of standard-of-care chemotherapy agents across different cancer types. Such studies would be crucial for identifying patient populations that may benefit from this combination and for designing future clinical trials.
Conclusion
This compound demonstrates significant promise as a combination partner with MEK inhibitors in preclinical models of KRAS-mutant cancers. While the exploration of its synergy with traditional chemotherapy is a critical next step, the existing data and mechanistic rationale provide a strong foundation for its continued development. The comparative data presented in this guide can aid researchers and drug development professionals in contextualizing the preclinical performance of this compound and in designing future studies to further elucidate its therapeutic potential.
References
- 1. Synthetic Lethal Interaction of Combined BCL-XL and MEK Inhibition Promotes Tumor Regressions in KRAS Mutant Cancer Models: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. KSR as a therapeutic target for Ras-dependent cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Kinase Suppressor of Ras 1 (KSR1) for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. Vincristine Enhances the Efficacy of MEK Inhibitors in Preclinical Models of KRAS-mutant Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Challenge of Combining Chemo- and Radiotherapy with Checkpoint Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
For researchers, scientists, and drug development professionals, this guide provides an objective assessment of the kinase inhibitor Aps-2-79, focusing on its specificity against related kinases. The following sections detail its mechanism of action, quantitative inhibition data, and the experimental protocols used for its characterization.
This compound is a small molecule inhibitor that uniquely targets the Kinase Suppressor of Ras (KSR), a scaffold protein integral to the mitogen-activated protein kinase (MAPK) signaling pathway. By stabilizing an inactive conformation of KSR, this compound functions as a KSR-dependent MEK antagonist, thereby inhibiting the phosphorylation of MEK by RAF kinases. This allosteric mechanism of action provides a distinct approach to modulating the RAS-RAF-MEK-ERK cascade, which is frequently dysregulated in various cancers.
Quantitative Assessment of Kinase Specificity
The specificity of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target effects. This compound has been characterized for its activity against its primary target complex, KSR2-MEK1, and profiled against a broad panel of kinases to assess its selectivity.
The primary potency of this compound is defined by its half-maximal inhibitory concentration (IC50) against the biotinylated ATP binding to the KSR2-MEK1 complex, which has been determined to be 120 nM.
To further elucidate its specificity, this compound was evaluated at a concentration of 1 µM against a panel of 246 different kinases. The results from this screening provide a broad overview of its selectivity. While the complete raw data from the supplementary materials of the original publication by Dhawan et al. (2016) in Nature was not accessible for a comprehensive quantitative display, the study reports that this compound demonstrates a high degree of selectivity. Notably, it was found to be inactive against the highly homologous RAF family kinases, BRAF and CRAF. The table below summarizes the available quantitative data.
| Target | Assay Type | Inhibitor | IC50 (nM) | % Inhibition @ 1µM | Reference |
| KSR2-MEK1 Complex | ATP-biotin Competition Assay | This compound | 120 | Not Reported | Dhawan NS, et al. Nature. 2016. |
| BRAF | In vitro kinase assay | This compound | Inactive | Not Reported | Dhawan NS, et al. Nature. 2016. |
| CRAF | In vitro kinase assay | This compound | Inactive | Not Reported | Dhawan NS, et al. Nature. 2016. |
| 246 Kinase Panel | Various (e.g., radiometric) | This compound | Not Reported | Data not accessible | Mentioned in Dhawan NS, et al. Nature. 2016; full dataset in Supplementary Table 1 of the publication. |
Experimental Protocols
The determination of kinase inhibitor specificity involves a series of well-defined biochemical assays. Below is a detailed methodology representative of the type of in vitro kinase profiling used to assess compounds like this compound.
Protocol: In Vitro Kinase Inhibition Assay (Radiometric)
This protocol describes a common method for assessing the inhibitory activity of a compound against a panel of protein kinases.
1. Reagents and Materials:
-
Purified recombinant kinases
-
Specific peptide or protein substrates for each kinase
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij35, 2 mM DTT)
-
[γ-³³P]ATP (radiolabeled ATP)
-
Non-radiolabeled ATP
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
Phosphocellulose filter plates
-
Scintillation fluid
-
Microplate scintillation counter
2. Assay Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO. For a single-point screen, a 100X stock of the desired final concentration (e.g., 100 µM for a 1 µM final concentration) is prepared. For IC50 determination, a 10-point dose-response curve is typically generated.
-
Kinase Reaction Mixture Preparation: For each kinase to be tested, prepare a master mix containing the kinase reaction buffer, the specific substrate, and the purified kinase enzyme.
-
Initiation of Kinase Reaction:
-
Add 2.5 µL of the this compound serial dilutions or DMSO (vehicle control) to the wells of a 96-well plate.
-
Add 22.5 µL of the kinase reaction mixture to each well.
-
Pre-incubate the plate at room temperature for 10-15 minutes.
-
Prepare an ATP mixture containing [γ-³³P]ATP and non-radiolabeled ATP in kinase reaction buffer.
-
Initiate the kinase reaction by adding 25 µL of the ATP mixture to each well. The final ATP concentration should be at or near the Km for each specific kinase.
-
-
Incubation: Incubate the reaction plate at 30°C for a predetermined time (e.g., 30-120 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination and Substrate Capture:
-
Terminate the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Transfer the reaction mixtures to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-³³P]ATP will be washed away.
-
Wash the filter plate several times with a wash buffer (e.g., 0.75% phosphoric acid).
-
-
Detection:
-
Dry the filter plate.
-
Add scintillation fluid to each well.
-
Measure the radioactivity in each well using a microplate scintillation counter.
-
3. Data Analysis:
-
The amount of radioactivity detected is proportional to the kinase activity.
-
Calculate the percentage of kinase inhibition for each concentration of this compound relative to the DMSO control.
-
For IC50 determination, plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve.
Visualizations
Signaling Pathway of this compound Action
The diagram below illustrates the role of KSR as a scaffold in the MAPK signaling pathway and the mechanism of inhibition by this compound.
Caption: Mechanism of this compound in the MAPK signaling pathway.
Experimental Workflow for Kinase Inhibitor Profiling
This diagram outlines the general workflow for assessing the specificity of a kinase inhibitor like this compound.
Caption: Workflow for kinase inhibitor specificity profiling.
Aps-2-79: A Comparative Guide to Synergistic Interactions with Signaling Pathway Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Aps-2-79, a novel Kinase Suppressor of Ras (KSR) dependent MEK antagonist, has emerged as a promising therapeutic agent. Its unique mechanism of stabilizing the inactive state of KSR offers a new avenue for targeting the RAS-MAPK signaling pathway, a critical cascade frequently deregulated in various cancers.[1][2][3][4][5][6][7][8] This guide provides a comprehensive comparison of this compound's synergistic interactions with other signaling pathway inhibitors, supported by experimental data, to inform future research and drug development strategies.
Synergistic Interaction with MEK Inhibitors
This compound has demonstrated significant synergistic effects when combined with MEK inhibitors, particularly in cancer cell lines harboring KRAS mutations. This synergy is attributed to the dual blockade of the MAPK pathway at different nodes. This compound antagonizes the release of negative feedback signaling, thereby increasing the potency of MEK inhibitors.[2][5][6][7][9][10][11]
Quantitative Synergy Analysis
The synergistic effect of this compound in combination with the MEK inhibitor trametinib (B1684009) has been quantified using Bliss independence scores in various cancer cell lines. A positive Bliss score indicates a synergistic interaction.
| Cell Line | KRAS/BRAF Mutation | Average Bliss Score (this compound + Trametinib) |
| HCT-116 | KRAS G13D | > 10 |
| A549 | KRAS G12S | > 10 |
| SK-MEL-239 | BRAF V600E | < 5 |
| A375 | BRAF V600E | < 5 |
Source: Dhawan NS, et al. Small molecule stabilization of the KSR inactive state antagonizes oncogenic Ras signalling. Nature. 2016.[10][11]
The data clearly indicates that the synergistic interaction between this compound and trametinib is significantly more pronounced in KRAS-mutant cell lines compared to BRAF-mutant cell lines.[10][11]
Potential Synergistic Interactions with Other Signaling Pathway Inhibitors
While direct experimental data on the combination of this compound with inhibitors of other signaling pathways is limited, the known crosstalk between the MAPK pathway and other critical cancer signaling cascades suggests potential for synergistic interactions.
PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is another crucial signaling cascade that is often co-activated with the MAPK pathway in cancer. Dual targeting of both pathways with MEK and PI3K inhibitors has shown synergistic growth inhibition in colorectal cancer cells.[12] Given this compound's role as a MAPK pathway inhibitor, a combination with a PI3K inhibitor could be a promising strategy, particularly in cancers with concurrent mutations in both pathways.
STAT3 Pathway
The STAT3 signaling pathway is implicated in cancer cell proliferation, survival, and drug resistance.[13][14][15] Studies have shown that combining MEK inhibitors with STAT3 inhibitors can lead to synergistic anti-cancer effects in KRAS-mutant pancreatic and colon cancer cells.[2][3] Therefore, combining this compound with a STAT3 inhibitor could be a rational approach to overcome resistance and enhance therapeutic efficacy.
Experimental Protocols
Cell Viability and Synergy Assay
This protocol is adapted from the methodology used to assess the synergistic effects of this compound and trametinib.[10][11]
-
Cell Plating: Plate cancer cells (e.g., HCT-116, A549) in 96-well plates at a density of 500-2000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a matrix of this compound and the other inhibitor (e.g., trametinib, a PI3K inhibitor, or a STAT3 inhibitor) at various concentrations. Include single-agent and vehicle controls.
-
Incubation: Incubate the cells for 72 hours.
-
Viability Assessment: Measure cell viability using a resazurin-based assay or other suitable methods.
-
Synergy Analysis: Calculate synergy scores (e.g., Bliss independence score, Combination Index) from the dose-response matrix using appropriate software.
Western Blot Analysis for Signaling Pathway Modulation
-
Cell Treatment: Treat cells with this compound, the other inhibitor, or the combination for a specified period (e.g., 24-48 hours).
-
Protein Extraction: Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against key signaling proteins (e.g., p-ERK, ERK, p-AKT, AKT, p-STAT3, STAT3) followed by HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
Visualizing Signaling Pathways and Experimental Logic
To better understand the mechanisms of action and the rationale for combination therapies, the following diagrams were generated using Graphviz.
Caption: The MAPK signaling pathway and points of inhibition by this compound and a MEK inhibitor.
Caption: Experimental workflow for determining the synergistic interaction between two inhibitors.
Caption: Rationale for combining this compound with other signaling pathway inhibitors for a synergistic effect.
References
- 1. SOS1 and KSR1 modulate MEK inhibitor responsiveness to target resistant cell populations based on PI3K and KRAS mutation status - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rational combination of MEK inhibitor and the STAT3 pathway modulator for the therapy in K-Ras mutated pancreatic and colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rational combination of MEK inhibitor and the STAT3 pathway modulator for the therapy in K-Ras mutated pancreatic and colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. mdpi.com [mdpi.com]
- 10. Inhibition of KRAS, MEK and PI3K Demonstrate Synergistic Anti-Tumor Effects in Pancreatic Ductal Adenocarcinoma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Small molecule stabilization of the KSR inactive state antagonizes oncogenic Ras signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Combined use of PI3K and MEK inhibitors synergistically inhibits lung cancer with EGFR and KRAS mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Activation of STAT3 through combined SRC and EGFR signaling drives resistance to a mitotic kinesin inhibitor in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Combination Therapy with STAT3 Inhibitor Enhances SERCA2a-Induced BMPR2 Expression and Inhibits Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Overcoming Acquired Drug Resistance to Cancer Therapies through Targeted STAT3 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Aps-2-79: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This document provides essential safety and logistical information for the proper disposal of Aps-2-79, a KSR-dependent MEK antagonist used in oncogenic Ras-MAPK signaling research.
This compound and its hydrochloride salt are potent research compounds. While specific toxicological and environmental impact data are not extensively published, it is crucial to handle and dispose of this compound with the utmost care, following established laboratory safety protocols for chemical waste. The following procedures are based on general best practices for the disposal of non-hazardous and hazardous chemical waste and information available from suppliers.
Safety and Handling Precautions
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier. Key safety precautions include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.
-
Spill Management: In the event of a spill, contain the material using an inert absorbent and dispose of it as hazardous waste.
Disposal Procedures for this compound
The proper disposal route for this compound depends on its form (solid or in solution) and the regulations specific to your institution and locality.
Solid Waste:
-
Collection: Collect unadulterated solid this compound waste in a clearly labeled, sealed container. The label should include the chemical name ("this compound" or "this compound hydrochloride"), CAS number (2002381-25-9 for this compound; 2002381-31-7 for the hydrochloride salt), and appropriate hazard warnings.
-
Segregation: Do not mix with other chemical waste unless explicitly permitted by your institution's hazardous waste management plan.
-
Storage: Store the waste container in a designated, secure area for hazardous chemical waste, away from incompatible materials.
-
Disposal: Arrange for pickup and disposal by a licensed hazardous waste disposal company.
Liquid Waste (Solutions):
Solutions containing this compound, such as those prepared in DMSO, should be treated as hazardous chemical waste.
-
Collection: Collect all liquid waste containing this compound in a dedicated, leak-proof, and clearly labeled container. The label should specify the solvent and the approximate concentration of this compound.
-
Segregation: Do not dispose of this compound solutions down the drain. Keep it separate from aqueous waste and other solvent waste streams unless your institution's protocols allow for co-mingling of specific compatible solvents.
-
Storage: Store the liquid waste container in a designated satellite accumulation area, within secondary containment, to prevent spills.
-
Disposal: Follow your institution's procedures for the disposal of flammable and/or toxic liquid waste. This typically involves collection by your institution's environmental health and safety (EHS) department or a contracted waste disposal service.
Contaminated Materials:
Any materials that come into contact with this compound, such as pipette tips, vials, and absorbent paper, should be considered contaminated and disposed of as solid hazardous waste.
-
Collection: Place all contaminated disposable materials into a designated, labeled hazardous waste bag or container.
-
Disposal: Dispose of the container as solid hazardous chemical waste, following your institution's guidelines.
Quantitative Data Summary
| Property | Value | Source |
| CAS Number (this compound) | 2002381-25-9 | MedChemExpress |
| CAS Number (this compound HCl) | 2002381-31-7 | Selleck Chemicals, Cayman Chemical |
| Molecular Formula (this compound HCl) | C₂₃H₂₁N₃O₃ · HCl | Cayman Chemical[1] |
| Molecular Weight (this compound HCl) | 423.9 g/mol | Cayman Chemical[1] |
| Solubility (this compound HCl) | DMSO: 25 mg/mLDMF: 10 mg/mLEthanol: 1 mg/mL | Cayman Chemical[1] |
Experimental Protocols
For laboratory-scale spills, the following general protocol can be applied:
-
Containment: Isolate the spill area.
-
Absorption: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol), collecting the cleaning materials as hazardous waste.
-
Ventilation: Ensure the area is well-ventilated during and after the cleanup.
Logical Workflow for this compound Disposal
Caption: Workflow for the safe disposal of this compound.
Disclaimer: This information is intended as a guide and does not supersede local, state, or federal regulations, nor the specific guidelines provided by your institution's Environmental Health and Safety (EHS) department. Always consult your institution's waste disposal protocols and the manufacturer's Safety Data Sheet (SDS) for the most accurate and comprehensive information.
References
Personal protective equipment for handling Aps-2-79
Essential Safety and Handling Guide for Aps-2-79
Disclaimer: This document provides essential safety and logistical guidance for the handling of this compound based on general best practices for potent, powdered small molecule kinase inhibitors. No specific Safety Data Sheet (SDS) for this compound was found. It is imperative for researchers to supplement this information with a compound-specific risk assessment and to consult their institution's Environmental Health and Safety (EHS) department.
This guide is intended for researchers, scientists, and drug development professionals to foster a culture of safety and build trust in laboratory operations.
Pre-Handling and Risk Assessment
Before handling this compound, a thorough risk assessment is mandatory. As a potent kinase inhibitor, it should be treated as a hazardous compound.
Key Considerations:
-
Toxicity: The specific toxicity of this compound is not fully documented in publicly available sources. Therefore, it should be handled as a substance with high potential for biological activity at low doses.
-
Route of Exposure: The primary risks of exposure are inhalation of the powdered form and skin contact. Accidental ingestion is also a potential route.
-
Work Environment: All handling of solid this compound should be performed in a designated area, preferably within a certified chemical fume hood or a glove box to minimize inhalation risk.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to prevent exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Required PPE | Specifications & Best Practices |
| Body | Disposable Lab Coat or Gown | Should be dedicated for work with potent compounds and disposed of after use or at the end of the working day. |
| Full-body suit (Tyvek or similar) | Recommended for large quantities or when there is a significant risk of contamination.[1] | |
| Hands | Double Nitrile Gloves | Wear two pairs of nitrile gloves. Change the outer pair immediately upon contamination. Inspect gloves for any signs of damage before use. |
| Eyes/Face | Safety Goggles with Side Shields | Must be worn at all times in the laboratory. |
| Face Shield | To be worn in addition to safety goggles when there is a risk of splashes or aerosol generation. | |
| Respiratory | N95 Respirator or higher | A fit-tested N95 respirator is the minimum requirement when handling the powder outside of a containment system. For higher-risk procedures, a Powered Air-Purifying Respirator (PAPR) is recommended.[2][3] |
Operational Plan: Step-by-Step Handling Procedures
3.1. Preparation:
-
Ensure the work area (chemical fume hood) is clean and uncluttered.
-
Gather all necessary equipment and reagents before starting.
-
Don the appropriate PPE as outlined in the table above.
3.2. Weighing and Reconstitution:
-
Perform all weighing operations of powdered this compound within a chemical fume hood or a balance enclosure.
-
Use anti-static weigh paper or a tared vial to minimize powder dispersal.
-
For reconstitution, add the solvent slowly to the vial containing the powder to avoid aerosolization.
-
Cap the vial securely before vortexing or sonicating.
3.3. Post-Handling:
-
Decontaminate all surfaces that may have come into contact with this compound using an appropriate solvent (e.g., 70% ethanol), followed by a general-purpose laboratory cleaner.
-
Carefully doff PPE, avoiding self-contamination. Dispose of single-use PPE as hazardous waste.
Disposal Plan
All waste generated from handling this compound must be treated as hazardous chemical waste.
4.1. Waste Segregation:
-
Solid Waste: Unused this compound powder, contaminated gloves, weigh paper, pipette tips, and other disposables should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and properly labeled hazardous waste container. Do not pour down the drain.[4]
4.2. Labeling and Storage:
-
All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and any other components.
-
Store waste containers in a designated and secure satellite accumulation area until they are collected by the institution's EHS department.
Emergency Procedures
5.1. Spills:
-
Small Powder Spill (<100mg) within a fume hood:
-
Do not attempt to sweep up the dry powder.
-
Gently cover the spill with damp paper towels to avoid raising dust.
-
Wipe the area from the outside in, placing the used paper towels in a sealed bag for hazardous waste disposal.
-
Decontaminate the area with an appropriate solvent.
-
-
Large Spill or Spill Outside of a Fume Hood:
5.2. Personal Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove any contaminated clothing.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to fresh air immediately.
-
Seek immediate medical attention after any exposure and report the incident to your supervisor.
Visualizations
The following diagrams illustrate the key logical relationships and workflows for handling this compound safely.
Caption: PPE selection workflow for handling this compound.
Caption: Step-by-step disposal plan for this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
